Dehydroxynocardamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,12-dihydroxy-1,6,12,17,23,28-hexazacyclotritriacontane-2,5,13,16,24,27-hexone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48N6O8/c34-22-10-11-23(35)29-18-6-2-8-20-32(40)27(39)15-13-25(37)31-19-7-3-9-21-33(41)26(38)14-12-24(36)30-17-5-1-4-16-28-22/h40-41H,1-21H2,(H,28,34)(H,29,35)(H,30,36)(H,31,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHHIGWFFMCQOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCC1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48N6O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345876 | |
| Record name | Dehydroxynocardamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292862-78-3 | |
| Record name | Dehydroxynocardamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dehydroxynocardamine: A Technical Overview of its Chemical Structure and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroxynocardamine is a cyclic hydroxamate siderophore, a class of high-affinity iron chelators produced by various microorganisms to scavenge ferric iron (Fe³⁺) from the environment. Siderophores play a crucial role in microbial iron acquisition, which is essential for a variety of cellular processes. This compound is structurally related to nocardamine, a well-known siderophore produced by various actinomycetes. This document provides a detailed examination of the chemical structure of this compound, along with relevant (though limited) spectroscopic data, a proposed biosynthetic pathway, and a general overview of its role in biological systems.
Chemical Structure and Properties
This compound is a macrocyclic peptide-like molecule. Its structure consists of three repeating units of 1-amino-5-(hydroxyamino)pentane and succinic acid, linked by amide bonds. Unlike its parent compound, nocardamine, which has three hydroxamate groups, this compound possesses two hydroxamate functional groups and one amide group in the corresponding position on the macrocycle.
The systematic IUPAC name for this compound is 1,12-dihydroxy-1,6,12,17,23,28-hexaazacyclotritriacontane-2,5,13,16,24,27-hexone .[1] Its chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₇H₄₈N₆O₈ |
| Molecular Weight | 584.71 g/mol |
| Monoisotopic Mass | 584.35336 Da |
| SMILES | ON1CCCCCNC(=O)CCC(=O)NCCCCCNC(=O)CCC(=O)N(O)CCCCCNC(=O)CCC1=O |
| InChI | InChI=1S/C27H48N6O8/c34-22-10-11-23(35)29-18-6-2-8-20-32(40)27(39)15-13-25(37)31-19-7-3-9-21-33(41)26(38)14-12-24(36)30-17-5-1-4-16-28-22/h40-41H,1-21H2,(H,28,34)(H,29,35)(H,30,36)(H,31,37) |
| InChIKey | ABHHIGWFFMCQOC-UHFFFAOYSA-N |
Spectroscopic Data
Detailed spectroscopic assignments for this compound are not widely available in the public domain. However, unassigned ¹³C NMR data has been reported.
Table 1: ¹³C NMR Chemical Shift Data for this compound
| Chemical Shift (ppm) |
| 174.9 |
| 174.8 |
| 173.1 |
| 172.9 |
| 50.8 |
| 47.9 |
| 38.9 |
| 38.8 |
| 31.5 |
| 31.4 |
| 29.8 |
| 29.7 |
| 28.1 |
| 27.9 |
| 27.2 |
| 27.1 |
| 26.5 |
| 26.4 |
| 25.0 |
| 24.9 |
Note: Data obtained from SpectraBase.[2][3] Assignments of these chemical shifts to specific carbon atoms in the this compound structure require further detailed 2D NMR analysis.
Experimental Protocols
General Protocol for the Isolation of Hydroxamate Siderophores from Streptomyces
-
Cultivation: A pure culture of the Streptomyces strain is inoculated into a suitable liquid medium with low iron content to induce siderophore production. The culture is incubated for several days with agitation.
-
Harvesting and Extraction: The culture broth is separated from the mycelia by centrifugation or filtration. The supernatant is then extracted with an organic solvent, typically ethyl acetate (B1210297) or a resin-based method (e.g., Amberlite XAD-16).
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify the siderophores. This may include:
-
Column Chromatography: Using silica (B1680970) gel or reversed-phase C18 material with a gradient elution system (e.g., methanol/water or chloroform/methanol).
-
High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase HPLC column to obtain the pure compound.
-
-
Characterization: The purified compound is then characterized using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the chemical structure.
-
Mandatory Visualizations
Proposed Biosynthetic Pathway for this compound
The biosynthesis of this compound is proposed to follow a pathway similar to that of other hydroxamate siderophores, such as nocardamine, which is synthesized by a non-ribosomal peptide synthetase (NRPS)-independent pathway. The key precursors are L-lysine and succinyl-CoA.
References
Dehydroxynocardamine: A Comprehensive Technical Guide on its Discovery, Origin, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dehydroxynocardamine, a cyclic hydroxamate siderophore, has garnered interest within the scientific community due to its presence in diverse microbial niches, from marine sponges to the human nasal cavity. This technical guide provides an in-depth exploration of the discovery, origin, and biosynthetic pathway of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation in structured formats, and visual representations of key pathways and workflows. While quantitative production data remains sparse in publicly accessible literature, this guide collates the existing knowledge to facilitate further research and development.
Discovery and Initial Characterization
This compound was first reported in 2005 by Lee et al. from a marine-derived actinomycete of the genus Streptomyces, which was isolated from an unidentified marine sponge.[1][2][3] The structure of this compound was elucidated through combined spectral analyses and was identified as a dehydroxy derivative of the known siderophore, nocardamine.[1][3] It is also referred to as terragine E.[4] The initial discovery highlighted the potential of marine microorganisms as a source of novel natural products.
Experimental Protocols: Isolation and Structure Elucidation
1.1.1. Fermentation and Extraction
A pure culture of the producing microorganism is cultivated in a suitable liquid medium to encourage the production of secondary metabolites. After an appropriate incubation period, the culture broth is harvested. The broth is typically separated into the mycelium and the supernatant by centrifugation or filtration. The target compound, this compound, being a secreted siderophore, is primarily found in the supernatant. The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the desired metabolites into the organic phase. The organic extract is then concentrated under reduced pressure to yield a crude extract.
1.1.2. Chromatographic Purification
The crude extract, a complex mixture of various compounds, is subjected to a series of chromatographic techniques to isolate this compound. This multi-step process often involves:
-
Column Chromatography: The crude extract is first fractionated using column chromatography, often with a silica (B1680970) gel or a reversed-phase (e.g., C18) stationary phase. A gradient of solvents with increasing polarity is used to elute different fractions.
-
High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound (identified by techniques like thin-layer chromatography or mass spectrometry) are further purified by semi-preparative or preparative HPLC. This step is crucial for obtaining the compound in high purity.
1.1.3. Structure Elucidation
The purified this compound is then subjected to spectroscopic analysis to determine its chemical structure. The key techniques employed are:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of atoms within the molecule and thus its complete structure.
Origin and Producing Organisms
This compound has been identified from a variety of bacterial sources, indicating its relevance in different ecological contexts. The known producers of this compound are summarized in the table below.
| Producing Organism | Natural Habitat/Context | Significance |
| Streptomyces sp. | Marine Sponge Symbiont | Original source of discovery, highlighting marine environments as a reservoir of novel bioactive compounds. |
| Corynebacterium propinquum | Human Nasal Microbiota | Plays a role in microbial competition for iron, potentially influencing the composition of the nasal microbiome.[4][5] |
| Engineered Streptomyces lividans | Laboratory Strain | Demonstrates the feasibility of heterologous expression of the biosynthetic pathway for production and further study. |
Biosynthesis of this compound
This compound is a siderophore, a small molecule with a high affinity for ferric iron (Fe³⁺), produced by microorganisms to scavenge this essential nutrient from their environment. Its biosynthesis is orchestrated by a dedicated biosynthetic gene cluster (BGC).
The this compound Biosynthetic Gene Cluster
A biosynthetic gene cluster for this compound has been identified and characterized in Corynebacterium propinquum.[4][5] This cluster, designated as the dno cluster, contains the genes encoding the enzymes necessary for the synthesis and transport of this compound. The organization of a similar gene cluster for the related siderophore, nocardamine, provides a model for understanding the biosynthesis of this compound.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is proposed to proceed via a Non-Ribosomal Peptide Synthetase (NRPS)-independent siderophore (NIS) pathway. The key steps are outlined below and illustrated in the accompanying diagram.
-
Precursor Supply: The biosynthesis begins with the amino acid L-lysine.
-
Decarboxylation: The enzyme lysine (B10760008) decarboxylase, likely encoded by a gene analogous to desA in the desferrioxamine pathway, catalyzes the removal of a carboxyl group from L-lysine to produce cadaverine (B124047).
-
Hydroxylation: A monooxygenase, analogous to DesB, then hydroxylates the terminal amino group of cadaverine to yield N-hydroxy-cadaverine.
-
Acylation: The N-hydroxy-cadaverine is subsequently acylated with succinate, which is derived from the Krebs cycle.
-
Chain Elongation and Cyclization: Three units of N-hydroxy-N-succinyl-cadaverine are then iteratively condensed and cyclized to form the final macrocyclic structure of this compound. This process is facilitated by NIS synthetases.
Data Presentation
Currently, there is a lack of publicly available quantitative data regarding the production titers, yields, or enzyme kinetics for this compound. This represents a significant knowledge gap and an opportunity for future research. Investigations into optimizing fermentation conditions for the producing strains and characterizing the enzymatic activities within the biosynthetic pathway would provide valuable data for biotechnological applications.
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for this compound Discovery
Caption: General experimental workflow for discovery.
Conclusion and Future Perspectives
This compound stands as an intriguing natural product with a foothold in both environmental and clinical microbiology. Its discovery and the elucidation of its biosynthetic pathway have paved the way for further investigation into its biological role and potential applications. Key areas for future research include:
-
Quantitative Analysis: A thorough investigation to quantify the production of this compound in its native and engineered hosts is essential for any future biotechnological development.
-
Enzyme Characterization: Detailed biochemical characterization of the enzymes in the dno biosynthetic gene cluster will provide a deeper understanding of the catalytic mechanisms and could enable biocatalytic applications.
-
Biological Activity: Further studies are needed to fully elucidate the role of this compound in microbial communities, particularly in the context of the human microbiome and its potential impact on health and disease.
-
Therapeutic Potential: As a siderophore, this compound or its derivatives could be explored for applications in iron chelation therapy or as a component of "Trojan horse" antibiotic strategies, where an antibiotic is attached to the siderophore to facilitate its uptake by pathogenic bacteria.
This technical guide provides a solid foundation of the current knowledge on this compound, with the aim of stimulating and guiding future research in this promising area of natural product science.
References
An In-depth Technical Guide to the Dehydroxynocardamine Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroxynocardamine, a hydroxamate siderophore produced by Corynebacterium propinquum, plays a significant role in iron acquisition and microbial competition. The biosynthesis of this secondary metabolite is orchestrated by the dno gene cluster. This technical guide provides a comprehensive analysis of the this compound biosynthetic gene cluster (dno), outlining the putative functions of the encoded enzymes, the proposed biosynthetic pathway, and detailed experimental protocols for the functional analysis of this cluster. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, microbial genetics, and drug development, facilitating further investigation into this intriguing biosynthetic pathway and its potential applications.
Introduction to the this compound Biosynthetic Gene Cluster (dno)
The this compound biosynthetic gene cluster (BGC) from Corynebacterium propinquum is responsible for the synthesis of the hydroxamate siderophore, this compound. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for ferric iron in iron-limiting environments. The dno gene cluster, as identified in the MIBiG database (BGC0002073), is comprised of a set of genes, dnoA through dnoG, which encode the enzymes and transporters necessary for the biosynthesis and export of this compound.[1] The production of siderophores like this compound is often tightly regulated by the intracellular iron concentration, typically controlled by a Diphtheria toxin repressor (DtxR)-like protein that binds to a specific DNA motif in the promoter region of the biosynthetic genes under iron-replete conditions, thereby repressing their transcription.
Genetic Organization and Putative Enzyme Functions
The dno gene cluster consists of seven open reading frames (ORFs) with predicted functions based on homology to enzymes in other well-characterized siderophore biosynthetic pathways. The genetic organization and the putative function of each gene product are summarized in Table 1.
Table 1: Putative Functions of Gene Products in the this compound BGC
| Gene | Protein Product Homology | Putative Function in this compound Biosynthesis |
| dnoA | Iron-siderophore ABC transporter substrate-binding protein | Binds extracellular ferric-dehydroxynocardamine complex for transport into the cell. |
| dnoB | Aminotransferase class V-fold PLP-dependent enzyme | Catalyzes the transfer of an amino group, likely involved in the modification of the precursor molecule. |
| dnoC | L-lysine 6-monooxygenase (NADPH) | Catalyzes the hydroxylation of the ε-amino group of L-lysine to form N⁶-hydroxy-L-lysine, a key precursor.[2] |
| dnoD | GNAT family N-acetyltransferase | Transfers an acetyl group from acetyl-CoA to the hydroxylamine (B1172632) moiety of a biosynthetic intermediate.[1][3][4][5][6] |
| dnoE | Iron ABC transporter permease | Forms part of the membrane-spanning channel for the import of the ferric-siderophore complex. |
| dnoF | Iron ABC transporter permease | Forms part of the membrane-spanning channel for the import of the ferric-siderophore complex. |
| dnoG | ABC transporter ATP-binding protein | Provides the energy for the transport of the ferric-siderophore complex by hydrolyzing ATP. |
Proposed Biosynthetic Pathway of this compound
Based on the putative functions of the Dno enzymes and the known biosynthesis of similar hydroxamate siderophores, a plausible biosynthetic pathway for this compound is proposed. The pathway is initiated with the hydroxylation of L-lysine, followed by acetylation and subsequent assembly into the final siderophore structure.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data on this compound Production (Illustrative)
Table 2: Illustrative this compound Production Levels
| Condition | Iron Concentration | Growth (OD₆₀₀) | This compound Titer (µM) |
| Iron-Replete | 100 µM FeCl₃ | 2.5 ± 0.2 | < 1.0 |
| Iron-Limited | 1 µM FeCl₃ | 1.8 ± 0.3 | 50 ± 10 |
| dnoC Knockout Mutant | 1 µM FeCl₃ | 0.5 ± 0.1 | Not Detected |
| Heterologous Expression | 1 µM FeCl₃ | 2.0 ± 0.2 | 75 ± 15 |
Note: The data presented in this table are hypothetical and intended for illustrative purposes to demonstrate expected trends in siderophore production.
Experimental Protocols
The following sections detail key experimental protocols for the functional analysis of the this compound biosynthetic gene cluster.
Gene Knockout in Corynebacterium propinquum via Homologous Recombination
This protocol describes the generation of a markerless in-frame deletion of a target gene (e.g., dnoC) in C. propinquum using a two-step homologous recombination strategy with a suicide vector containing a counter-selectable marker like sacB.[7][8]
Caption: Workflow for gene knockout in Corynebacterium.
Protocol Steps:
-
Construct the Knockout Plasmid:
-
Amplify by PCR the upstream and downstream regions (approx. 1 kb each) flanking the target gene from C. propinquum genomic DNA.
-
Clone these two fragments into a suicide vector (e.g., pK18mobsacB) on either side of a selectable marker if desired, or ligate them together to create an in-frame deletion construct. The vector should contain the sacB gene for counter-selection.
-
Transform the resulting plasmid into E. coli for propagation and verification by restriction digest and sequencing.
-
-
Transformation into Corynebacterium propinquum :
-
Prepare electrocompetent C. propinquum cells.
-
Electroporate the knockout plasmid into the competent cells.
-
Plate the transformed cells on selective agar (B569324) medium (e.g., Brain Heart Infusion agar with kanamycin) and incubate at 30°C.
-
-
Selection of Single Crossover Mutants:
-
Colonies that grow on the selective medium have likely undergone a single homologous recombination event, integrating the plasmid into the chromosome.
-
Confirm the integration by PCR using primers flanking the integration site.
-
-
Selection of Double Crossover Mutants:
-
Inoculate a confirmed single crossover mutant into non-selective liquid medium and grow overnight to allow for the second recombination event to occur.
-
Plate serial dilutions of the culture onto agar medium containing sucrose (B13894) (e.g., 10% w/v). The sacB gene product, levansucrase, is toxic to Gram-positive bacteria in the presence of sucrose.
-
Colonies that grow on the sucrose-containing medium have likely undergone a second homologous recombination event, excising the plasmid backbone and the sacB gene.
-
-
Screening and Verification:
-
Screen the sucrose-resistant colonies by PCR to identify those with the desired gene deletion. Use primers that bind outside the homologous regions and internal to the deleted region.
-
Sequence the PCR product from the putative knockout mutant to confirm the in-frame deletion.
-
Heterologous Expression of the dno Gene Cluster in Streptomyces albus
This protocol outlines the heterologous expression of the entire dno gene cluster in a suitable Streptomyces host, such as Streptomyces albus, which is often used for the expression of foreign biosynthetic gene clusters.[9][10][11][12][13]
Protocol Steps:
-
Cloning the dno Gene Cluster:
-
Design primers with appropriate overhangs for a chosen cloning method (e.g., Gibson assembly, TAR cloning) to amplify the entire dno gene cluster from C. propinquum genomic DNA.
-
Clone the amplified cluster into a suitable Streptomyces expression vector (e.g., an integrative pSET152-derived vector or a replicative pSG5-derived vector) under the control of a strong constitutive or inducible promoter (e.g., ermEp*).
-
Transform the construct into E. coli for amplification and verification.
-
-
Transformation into Streptomyces albus :
-
Introduce the expression vector into S. albus via intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).
-
Plate the conjugation mixture on a selective medium (e.g., MS agar with nalidixic acid to counter-select E. coli and apramycin (B1230331) to select for Streptomyces exconjugants).
-
-
Cultivation and Production Analysis:
-
Inoculate the recombinant S. albus strain into a suitable production medium (e.g., a defined medium with low iron content to induce siderophore production).
-
Incubate the culture with shaking at 30°C for 5-7 days.
-
Harvest the culture supernatant by centrifugation.
-
-
Detection of this compound:
-
Perform a Chrome Azurol S (CAS) assay on the culture supernatant to detect the presence of siderophores. A color change from blue to orange/purple indicates siderophore production.
-
For confirmation and quantification, analyze the supernatant by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare the retention time and mass spectrum with an authentic standard of this compound if available.
-
Conclusion
The this compound biosynthetic gene cluster from Corynebacterium propinquum represents a fascinating system for studying the biosynthesis of hydroxamate siderophores. This technical guide provides a foundational understanding of the genetic basis of this compound production, a proposed biosynthetic pathway, and detailed methodologies for its functional characterization. The provided protocols for gene knockout and heterologous expression offer a roadmap for researchers to experimentally validate the proposed functions of the dno genes and to potentially engineer the pathway for the production of novel siderophore analogs. Further research in this area will undoubtedly contribute to our broader understanding of microbial iron acquisition and may lead to the development of new therapeutic agents.
References
- 1. Structure and Functional Diversity of GCN5-Related N-Acetyltransferases (GNAT) [mdpi.com]
- 2. L-lysine 6-monooxygenase (NADPH) - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Bacterial GCN5-Related N-Acetyltransferases: From Resistance to Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPARCLE Architecture Viewer [ncbi.nlm.nih.gov]
- 6. Structure and functions of the GNAT superfamily of acetyltransferases [pubmed.ncbi.nlm.nih.gov]
- 7. New Multiple-Deletion Method for the Corynebacterium glutamicum Genome, Using a Mutant lox Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An update of the suicide plasmid‐mediated genome editing system in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Streptomyces as Microbial Chassis for Heterologous Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Streptomycetes: Surrogate Hosts for the Genetic Manipulation of Biosynthetic Gene Clusters and Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational construction of genome-minimized Streptomyces host for the expression of secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Streptomyces: host for refactoring of diverse bioactive secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A chromatogram-simplified Streptomyces albus host for heterologous production of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroxynocardamine: A Technical Guide to Its Microbial Producers, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroxynocardamine, a notable member of the hydroxamate siderophore family, plays a crucial role in microbial iron acquisition and has garnered interest for its potential applications in drug development. This technical guide provides an in-depth overview of the bacteria known to produce this compound, their diverse habitats, and the intricate biochemical pathways governing its synthesis. Detailed experimental protocols for the isolation, cultivation, purification, and quantification of this compound are presented, alongside a comprehensive summary of production data. Furthermore, this guide elucidates the regulatory networks that control this compound biosynthesis, offering valuable insights for researchers seeking to understand and manipulate its production for scientific and therapeutic purposes.
This compound-Producing Bacteria and Their Habitats
This compound is primarily produced by bacteria belonging to the phylum Actinobacteria, a group renowned for its prolific production of secondary metabolites. The known producers of this siderophore are found in a variety of ecological niches, from marine environments to the human microbiome.
Table 1: Known this compound-Producing Bacteria and Their Habitats
| Bacterial Species | Genus | Habitat | References |
| Unidentified species | Streptomyces | Marine sponge | [1] |
| Streptomyces sp. | Streptomyces | Marine | |
| Streptomyces anulatus RLA103 | Streptomyces | Not specified | [2] |
| Corynebacterium propinquum | Corynebacterium | Human nasal microbiota | [2] |
| Streptomyces sp. CS-7 | Streptomyces | Mountain soil | [3] |
| Streptomyces rugosispiralis | Streptomyces | Peat swamp forest soil | [3] |
Members of the genus Streptomyces are the most frequently cited producers of this compound. These Gram-positive, filamentous bacteria are ubiquitous in soil and marine sediments, where they play a critical role in organic matter decomposition.[4] Marine sponges, in particular, have been identified as a rich source of Streptomyces species that synthesize this compound.[1]
In a distinct ecological context, Corynebacterium propinquum, a commensal bacterium of the human nasal passages, has also been shown to produce this compound. This discovery highlights the role of siderophore-mediated competition for iron in shaping the composition of the human microbiota.[2] While the genera Nocardia and Rhodococcus are closely related to Streptomyces and are known for their diverse metabolic capabilities, direct evidence for this compound production by these genera is not yet established in the scientific literature.
Biosynthesis and Regulation of this compound
The biosynthesis of this compound proceeds via a Non-Ribosomal Peptide Synthetase (NRPS)-independent siderophore (NIS) pathway. This is a distinct mechanism from the large, modular NRPS enzymes responsible for the synthesis of many other peptide-based natural products.[5][6][7]
Biosynthetic Pathway
The core of the this compound biosynthetic pathway involves a series of enzymatic reactions catalyzed by proteins encoded within a dedicated biosynthetic gene cluster (BGC). While the complete enzymatic cascade for this compound is still under investigation, the general steps of NIS pathways are understood. These pathways typically involve enzymes such as monooxygenases, decarboxylases, aminotransferases, and NIS synthetases to assemble the final siderophore structure from precursor molecules.[8]
Regulatory Control
The production of this compound is tightly regulated in response to iron availability. This regulation ensures that the energetically expensive process of siderophore synthesis is only activated under iron-limiting conditions.
In Corynebacterium species, the expression of the this compound BGC is controlled by the Diphtheria toxin repressor (DtxR).[3][9][10][11][12] DtxR is a global regulatory protein that, in the presence of ferrous iron (Fe²⁺), binds to specific DNA sequences (DtxR boxes) in the promoter regions of target genes, thereby repressing their transcription. When iron levels are low, DtxR is inactive, allowing for the expression of the this compound biosynthetic genes.
In Streptomyces, a functionally analogous repressor known as the iron-dependent regulator (IdeR) controls the biosynthesis of siderophores.[8] Similar to DtxR, IdeR senses intracellular iron levels and represses the transcription of siderophore biosynthetic genes when iron is replete.
Experimental Protocols
The following sections provide detailed methodologies for the study of this compound-producing bacteria and the analysis of the siderophore.
Isolation and Cultivation of Producer Bacteria
A general workflow for isolating and cultivating this compound-producing bacteria is outlined below.
Protocol 1: Isolation of Streptomyces from Soil
-
Sample Preparation: Air-dry a soil sample at room temperature for 5-7 days.
-
Serial Dilution: Suspend 1 g of dried soil in 9 mL of sterile saline (0.85% NaCl) and vortex thoroughly. Perform a tenfold serial dilution up to 10⁻⁶.
-
Plating: Plate 100 µL of each dilution onto Actinomycete Isolation Agar (AIA) supplemented with cycloheximide (B1669411) (50 µg/mL) to inhibit fungal growth.
-
Incubation: Incubate the plates at 28-30°C for 7-14 days, observing for the appearance of characteristic chalky, filamentous colonies.
-
Purification: Subculture individual colonies onto fresh AIA plates to obtain pure cultures.
Protocol 2: Cultivation for this compound Production
-
Seed Culture: Inoculate a single colony of the producer strain into a flask containing a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C with shaking (200 rpm) for 2-3 days.
-
Production Culture: Inoculate a production medium designed to be iron-deficient with the seed culture (typically 5-10% v/v). A common iron-deficient medium is a modified Bennett's broth or a chemically defined medium with low iron content.
-
Fermentation: Incubate the production culture at 28-30°C with shaking (200 rpm) for 5-10 days. Monitor growth and siderophore production periodically.
Extraction and Purification of this compound
Protocol 3: Solvent Extraction and Chromatographic Purification
-
Harvesting: Centrifuge the fermentation broth at 10,000 x g for 20 minutes to separate the biomass from the supernatant.
-
Extraction: Extract the supernatant twice with an equal volume of ethyl acetate (B1210297). Combine the organic phases.
-
Concentration: Evaporate the ethyl acetate extract to dryness under reduced pressure using a rotary evaporator.
-
Column Chromatography: Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., methanol) and apply it to a silica (B1680970) gel column. Elute the column with a gradient of chloroform (B151607) and methanol.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Final Purification: Pool the fractions containing this compound and perform a final purification step using preparative HPLC with a C18 column.
Quantification of this compound
Protocol 4: Quantitative Analysis by HPLC-MS/MS
-
Sample Preparation: Prepare a standard curve using purified this compound of known concentrations. Prepare culture extracts for analysis by dissolving them in a suitable solvent.
-
HPLC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound.
-
-
Quantification: Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.
Quantitative Production Data
Quantitative data on the production yields of this compound are not extensively reported in the literature. The production levels are highly dependent on the producing strain and the fermentation conditions.
Table 2: this compound Production Data
| Producing Strain | Culture Conditions | Production Yield | References |
| Streptomyces sp. (marine isolate) | Not specified | Data not available | [1] |
| Corynebacterium propinquum | Iron-deficient medium | Qualitatively confirmed | [2] |
| Streptomyces anulatus RLA103 | Not specified | Qualitatively confirmed | [2] |
Note: Further research is required to establish optimized fermentation protocols and quantify the production yields of this compound from various producer strains.
Conclusion
This compound represents a fascinating natural product with significant implications for microbial ecology and potential therapeutic applications. The continued exploration of diverse environments, particularly marine and soil ecosystems, is likely to uncover new bacterial strains with the capacity to produce this and other novel siderophores. A deeper understanding of the biosynthetic and regulatory pathways, coupled with the optimization of fermentation and purification processes, will be crucial for harnessing the full potential of this compound in drug discovery and development. The methodologies outlined in this guide provide a robust framework for researchers to advance our knowledge of this important microbial metabolite.
References
- 1. Cyclic peptides of the nocardamine class from a marine-derived bacterium of the genus Streptomyces [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Characterization of Diphtheria Toxin Repressor (dtxR) Genes Present in Nontoxigenic Corynebacterium diphtheriae Strains Isolated in the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secondary Metabolite Biosynthesis Potential of Streptomyces Spp. from the Rhizosphere of Leontopodium nivale Subsp. alpinum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, functional characterization, and structural studies of the NRPS-independent siderophore synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The long-overlooked enzymology of a nonribosomal peptide synthetase-independent pathway for virulence-conferring siderophore biosynthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Ironing out siderophore biosynthesis: a review of non-ribosomal peptide synthetase (NRPS)-independent siderophore synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Siderophore-Based Iron Acquisition and Pathogen Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of a DtxR-regulated iron transport and siderophore biosynthesis gene cluster in Corynebacterium diphtheriae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iron-dependent regulation of diphtheria toxin and siderophore expression by the cloned Corynebacterium diphtheriae repressor gene dtxR in C. diphtheriae C7 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
The Sentinel Chelator: Dehydroxynocardamine's Crucial Role in Microbial Iron Acquisition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iron, a vital cofactor for numerous cellular processes, is paradoxically scarce in biological environments due to its low solubility. To overcome this limitation, many microorganisms have evolved sophisticated iron acquisition systems, central to which are siderophores—low-molecular-weight, high-affinity iron chelators. This technical guide delves into the core of one such system, focusing on Dehydroxynocardamine (DNC), a hydroxamate-type siderophore produced by various bacteria, notably Corynebacterium propinquum and Streptomyces species.[1] DNC plays a critical role in microbial survival and competition, including in human-associated microbial communities like the nasal microbiota. This document provides a comprehensive overview of the DNC-mediated iron acquisition pathway, its genetic regulation, detailed experimental protocols for its study, and quantitative data where available, serving as a vital resource for researchers in microbiology, infectious disease, and drug development.
This compound: Structure and Iron Chelation
This compound is a cyclic trihydroxamate siderophore. Its structure is characterized by a macrocyclic ring composed of three repeating units of 1-amino-5-hydroxaminopentane and succinic acid. This structure provides three bidentate hydroxamate groups that cooperatively bind to a single ferric iron (Fe³⁺) ion in a highly stable octahedral complex. This high affinity is crucial for sequestering iron from host iron-binding proteins like transferrin and lactoferrin, or from the environment.
While the precise stability constant for the Fe(III)-Dehydroxynocardamine complex has not been empirically determined in the reviewed literature, it is expected to be comparable to that of its close structural and functional analog, Desferrioxamine B (DFOB). The stability constant for the Fe(III)-DFOB complex is exceptionally high, underscoring the tremendous chelating power of this class of siderophores.[2]
Data Presentation: Physicochemical and Biological Properties
The following tables summarize the key known and inferred quantitative data for this compound and its analogs.
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Reference |
| Molecular Formula | C₂₇H₄₈N₆O₈ | |
| Molecular Weight | 584.7 g/mol | |
| Type | Cyclic trihydroxamate siderophore | |
| Producing Organisms | Corynebacterium propinquum, Streptomyces sp. | [1] |
| Fe(III) Binding Stoichiometry | 1:1 | Inferred |
| Fe(III) Stability Constant (log K) | ~30.6 (inferred from Desferrioxamine B) | [2] |
Table 2: Components of the this compound Biosynthesis and Transport System
| Gene | Protein | Putative Function |
| dnoA | DnoA | Iron-siderophore ABC transporter substrate-binding protein |
| dnoB | DnoB | Aminotransferase class V-fold PLP-dependent enzyme |
| dnoC | DnoC | L-lysine 6-monooxygenase (N-hydroxylase) |
| dnoD | DnoD | GNAT family N-acetyltransferase |
| dnoE | DnoE | Iron ABC transporter permease |
| dnoF | DnoF | Iron ABC transporter permease |
| dnoG | DnoG | ABC transporter ATP-binding protein |
Signaling and Biosynthesis of this compound
The production of this compound is tightly regulated by the availability of iron, a common feature of siderophore biosynthesis pathways. In Corynebacterium species, this regulation is primarily mediated by the Diphtheria toxin repressor (DtxR), a global iron-dependent transcriptional regulator.
The DtxR-Mediated Iron-Sensing Pathway
Under iron-replete conditions, DtxR forms a complex with its corepressor, ferrous iron (Fe²⁺). This activated DtxR homodimer then binds to a specific palindromic operator sequence in the promoter regions of iron-regulated genes, including the dno biosynthetic gene cluster.[1] This binding physically obstructs the binding of RNA polymerase, thereby repressing the transcription of the dno genes and halting DNC synthesis. Conversely, under iron-limiting conditions, the absence of Fe²⁺ prevents DtxR from binding to the operator, leading to the derepression of the dno genes and subsequent production and secretion of DNC.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of DNC is orchestrated by the enzymes encoded within the dno gene cluster. Based on homology to the well-characterized desferrioxamine biosynthetic pathway, the following sequence of enzymatic reactions is proposed:
-
Precursor Generation: The pathway begins with L-lysine.
-
Hydroxylation: DnoC, an L-lysine 6-monooxygenase, hydroxylates the terminal amino group of cadaverine (B124047) (the decarboxylation product of lysine), a critical step in forming the hydroxamate group.
-
Acylation: DnoD, an N-acetyltransferase, acylates the hydroxylated amino group.
-
Peptide Bond Formation and Cyclization: DnoB, an aminotransferase, is likely involved in the iterative condensation of three modified lysine (B10760008) units, followed by cyclization to form the final DNC molecule. The precise mechanism of condensation and cyclization by a single aminotransferase is an area for further investigation, and it's possible other unannotated enzymes are involved.
References
Dehydroxynocardamine: A Technical Overview of its Properties, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroxynocardamine, a cyclic hydroxamate siderophore, has garnered interest within the scientific community for its role in microbial iron acquisition and its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the molecular characteristics, isolation and purification protocols, and known biological activities of this compound. Detailed methodologies for its production in Streptomyces species, subsequent purification, and characterization are presented. Furthermore, its function as a siderophore in iron uptake and its inhibitory effect on Sortase B are discussed, supported by illustrative signaling pathway and experimental workflow diagrams.
Molecular Profile
This compound is a complex macrocyclic peptide with a high affinity for ferric iron. Its fundamental molecular properties are summarized below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C27H48N6O8 | [1] |
| Molecular Weight | 584.7 g/mol | [2] |
| Exact Mass | 584.353363 g/mol | [2] |
| Canonical SMILES | C1CCNC(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCC1)O)O | |
| InChI Key | ABHHIGWFFMCQOC-UHFFFAOYSA-N | [1] |
Biosynthesis and Natural Occurrence
This compound was first isolated from a marine-derived bacterium of the genus Streptomyces.[1] More recently, a biosynthetic gene cluster (BGC) responsible for its production has been identified in Corynebacterium propinquum, a common inhabitant of the human nasal microbiota.[3] The presence of this siderophore in the nasal cavity suggests a role in microbial competition and shaping the nasal microbiome through iron sequestration.
Experimental Protocols
Isolation and Purification of this compound from Streptomyces sp.
The following protocol is a generalized procedure for the isolation and purification of this compound from a culture of a producing Streptomyces strain, based on methods for similar microbial metabolites.[4]
3.1.1. Fermentation
-
Seed Culture: Inoculate a loopful of a this compound-producing Streptomyces sp. into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., ISP2 broth). Incubate at 28°C for 2-3 days on a rotary shaker at 200 rpm.
-
Production Culture: Transfer the seed culture (5-10% v/v) into a larger fermentation vessel containing a production medium formulated to induce secondary metabolite production. Iron-limiting conditions can enhance siderophore production.[4] Incubate at 28°C for 5-7 days with vigorous aeration and agitation.
3.1.2. Extraction
-
Separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
3.1.3. Purification
-
Solid-Phase Extraction (SPE): The crude extract can be fractionated using a C18 SPE column with a stepwise gradient of methanol (B129727) in water (e.g., 25%, 50%, 75%, and 100% methanol) to separate compounds based on polarity.[4]
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, subject the fraction containing this compound to preparative HPLC.[5][6]
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 21.2 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) or formic acid. The specific gradient should be optimized based on analytical HPLC runs.
-
Detection: UV detector at a wavelength of approximately 210-220 nm.
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time.
-
-
Purity Analysis: Assess the purity of the final compound using analytical HPLC. A purity of >98% is often achievable.[5]
Structural Characterization
The structure of this compound is confirmed using a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula.
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the complete chemical structure and assign all proton and carbon signals.[2][8]
Sortase B Inhibition Assay
This compound has been reported to exhibit weak inhibitory activity against Sortase B (SrtB), a bacterial transpeptidase involved in virulence.[9] The following is a generalized fluorescence resonance energy transfer (FRET)-based assay protocol to assess SrtB inhibition.[10][11]
-
Reagents:
-
Purified SrtB enzyme.
-
A FRET-based peptide substrate for SrtB (e.g., containing a fluorophore and a quencher).
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5).
-
This compound (dissolved in a suitable solvent like DMSO).
-
-
Procedure:
-
In a 96-well microplate, add the SrtB enzyme to the assay buffer.
-
Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Biological Activity and Signaling Pathways
Iron Acquisition
The primary biological function of this compound is to act as a siderophore, a small molecule that chelates ferric iron (Fe³⁺) from the environment and transports it into the bacterial cell.[12] This process is crucial for bacterial survival in iron-limited conditions, such as within a host organism.
Inhibition of Sortase B
Sortases are a family of cysteine transpeptidases found in Gram-positive bacteria that anchor surface proteins to the cell wall peptidoglycan. These surface proteins are often crucial for virulence, making sortases attractive targets for the development of anti-virulence drugs.[13] this compound has shown weak inhibitory activity against Sortase B, an enzyme involved in iron acquisition in some bacteria.[9] While the exact mechanism of inhibition by this compound is not fully elucidated, it represents a potential starting point for the development of more potent inhibitors.
Experimental Workflow
The following diagram outlines the general workflow for the production, isolation, and characterization of this compound.
References
- 1. npatlas.org [npatlas.org]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Separation of cordycepin from Cordyceps militaris fermentation supernatant using preparative HPLC and evaluation of its antibacterial activity as an NAD+-dependent DNA ligase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. mdpi.com [mdpi.com]
- 10. Activation of Inhibitors by Sortase Triggers Irreversible Modification of the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Microbial Iron Uptake | Alison Butler Lab | Chemistry & Biochemistry | UC Santa Barbara [labs.chem.ucsb.edu]
- 13. Sortase Transpeptidases: Insights into Mechanism, Substrate Specificity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Biosynthetic Profile of Dehydroxynocardamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of Dehydroxynocardamine, a cyclic hydroxamate siderophore. The document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes its biosynthetic pathway and analytical workflow.
Molecular and Spectroscopic Data
This compound is a siderophore produced by bacteria, notably from the genus Streptomyces and Corynebacterium.[1][2] Its primary role is to chelate iron from the environment for microbial uptake. The fundamental properties of this compound are summarized below.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₈N₆O₈ | [2][3] |
| Molecular Weight (Da) | 584.7 | [3] |
| Exact Mass (Da) | 584.353363 | [3][4] |
| Origin | Streptomyces sp., Corynebacterium propinquum | [1][2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for the structural elucidation of this compound. While complete spectral assignments require access to the full dataset, the following ¹³C NMR chemical shifts have been reported in the literature.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ) in CD₃OD |
| Data requires full spectrum access | Refer to cited literature |
Note: The data is based on analysis performed in Methanol-d4 (CD₃OD). The original study should be consulted for full spectral data and assignments.[3] The original isolation and characterization were reported by Lee, H.S., et al. in the Journal of Natural Products, 2005, 68(4), 623-625.[2][3] Predicted ¹H and ¹³C NMR spectra in D₂O are also available in public databases for theoretical comparison.[5]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the elemental composition of this compound. Electrospray ionization (ESI) is a common technique for this class of molecules.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Method |
| [M+H]⁺ | 585.3612 | Data specific to individual experiment | HRESIMS |
Note: Mass spectrometry has been used to identify single- and double-charged states of this compound and its analogs in complex mixtures.[1]
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy
Specific UV-Vis and IR spectra for this compound are not extensively detailed in publicly available literature. However, based on its molecular structure, characteristic absorptions can be predicted.
-
UV-Vis: As a siderophore, its UV-Vis spectrum is expected to change significantly upon chelation with Fe(III), which typically forms a reddish-brown complex with a broad absorption band around 450 nm. The apo-siderophore itself is not expected to have strong absorption in the visible range but may show absorbance in the UV range (200-300 nm) due to the amide chromophores.[6][7]
-
IR: The IR spectrum would be dominated by characteristic functional group frequencies. Key expected absorptions include O-H stretching from the hydroxamate groups (~3300 cm⁻¹), C-H stretching from the alkyl chains (~2900 cm⁻¹), and strong C=O stretching from the amide bonds (~1650 cm⁻¹).[8][9]
Experimental Protocols
The following sections describe generalized but detailed methodologies for the isolation and spectroscopic analysis of this compound, based on standard practices for natural product chemistry.[10][11][12]
Isolation and Purification
-
Fermentation and Extraction: The producing organism (e.g., Streptomyces sp.) is cultivated in an iron-deficient medium to induce siderophore production.[11] The culture broth is separated from the biomass by centrifugation. The supernatant is then extracted with an organic solvent, such as n-butanol, to partition the siderophore from the aqueous medium.[12]
-
Chromatographic Purification: The crude butanolic extract is subjected to multiple rounds of chromatography. A typical workflow involves:
-
Flash Chromatography: Initial separation on a C18-functionalized silica (B1680970) gel column using a gradient of acetonitrile (B52724) in water (with 0.1% formic acid) to yield semi-pure fractions.[10]
-
High-Performance Liquid Chromatography (HPLC): Final purification of the target fractions is achieved using reversed-phase HPLC (RP-HPLC) on a C18 column to yield pure this compound.[12]
-
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: A 1-5 mg sample of pure this compound is dissolved in ~0.5 mL of a deuterated solvent (e.g., CD₃OD).
-
Data Acquisition: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
-
Mass Spectrometry:
-
Instrumentation: High-resolution mass spectra are obtained using an ESI source coupled to a high-resolution analyzer like a Q-Exactive Orbitrap or a Time-of-Flight (TOF) mass spectrometer.[12]
-
Method: The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused directly or analyzed via LC-MS. Data is acquired in positive ion mode to observe the [M+H]⁺ ion.
-
-
UV-Vis Spectroscopy:
-
Procedure: The sample is dissolved in a UV-transparent solvent like methanol (B129727) or water. The absorbance spectrum is recorded from 200 to 800 nm using a spectrophotometer.[6]
-
-
Infrared (IR) Spectroscopy:
-
Procedure: The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which allows for direct analysis of the solid sample. Spectra are collected over the range of 4000–500 cm⁻¹.[9]
-
Visualizations: Pathways and Workflows
Biosynthesis of this compound
The biosynthesis of this compound is governed by a dedicated Biosynthetic Gene Cluster (BGC). The cluster in Corynebacterium propinquum contains genes for both the synthesis of the molecule and its transport.[1] The pathway relies on enzymes encoded by the dno gene cluster.
Caption: Biosynthetic gene cluster for this compound production.
Analytical Workflow for Structural Elucidation
The characterization of a natural product like this compound follows a systematic workflow, integrating separation science with multiple spectroscopic techniques to unambiguously determine its chemical structure.
Caption: Workflow for isolation and structural analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. npatlas.org [npatlas.org]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. NP-MRD: Showing NP-Card for this compound (NP0005838) [np-mrd.org]
- 6. Characterization of Streptomyces Isolates with UV, FTIR Spectroscopy and HPLC Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Surface of cytochrome c: infrared spectroscopy of carboxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
Dehydroxynocardamine Synthesis Pathway in Stre-pto-my-ces: A Technical Guide
Abstract
Dehydroxynocardamine, a member of the desferrioxamine family of siderophores, is a crucial molecule for iron acquisition in Streptomyces. Its biosynthesis is a non-ribosomal peptide synthetase (NRPS)-independent pathway orchestrated by the des gene cluster. This technical guide provides an in-depth exploration of the this compound synthesis pathway, detailing the genetic and enzymatic components, regulatory mechanisms, and relevant experimental methodologies. This document is intended for researchers, scientists, and drug development professionals working with Streptomyces and interested in siderophore biosynthesis and iron metabolism.
Introduction
Streptomyces, a genus of Gram-positive bacteria, are renowned for their prolific production of secondary metabolites, including a vast array of antibiotics and other bioactive compounds. To thrive in iron-limited environments, Streptomyces species synthesize and secrete high-affinity iron chelators known as siderophores. This compound belongs to the hydroxamate class of siderophores, specifically the desferrioxamine family. These molecules play a critical role in scavenging ferric iron (Fe³⁺) from the environment and transporting it into the cell. The biosynthetic machinery for this compound is encoded within the highly conserved des gene cluster, which directs a pathway distinct from the well-characterized non-ribosomal peptide synthetase (NRPS) systems. Understanding this pathway is crucial for elucidating the mechanisms of iron homeostasis in Streptomyces and may offer targets for the development of novel antimicrobial agents or tools for bioremediation.
The this compound Synthesis Pathway
The biosynthesis of this compound from L-lysine is a multi-step enzymatic process encoded by the des gene cluster, which typically comprises four key genes: desA, desB, desC, and desD.[1][2] This pathway is independent of NRPS machinery.[2]
The core enzymatic steps are as follows:
-
Lysine Decarboxylation: The pathway initiates with the decarboxylation of L-lysine to produce cadaverine (B124047). This reaction is catalyzed by the pyridoxal-dependent decarboxylase, DesA .[2][3]
-
Cadaverine Hydroxylation: The resulting cadaverine undergoes N-hydroxylation to yield N-hydroxycadaverine. This step is mediated by the monooxygenase, DesB .[2][3]
-
N-acylation of N-hydroxycadaverine: The N-hydroxycadaverine intermediate is then acylated. This reaction is catalyzed by the acetyltransferase, DesC , which can utilize succinyl-CoA to form N-succinyl-N-hydroxycadaverine.[2][3]
-
Assembly of the Siderophore: The final assembly of the this compound molecule is carried out by the siderophore biosynthetic enzyme, DesD . This enzyme catalyzes the condensation of three molecules of N-succinyl-N-hydroxycadaverine to form the final cyclic tris-hydroxamate siderophore.[2]
Regulation of this compound Synthesis
The production of this compound is tightly regulated in response to intracellular iron concentrations. The primary regulator of the des gene cluster is the Divalent metal-dependent Regulator, DmdR1.[1][3]
Under iron-replete conditions, Fe²⁺ acts as a co-repressor, binding to DmdR1. The Fe²⁺-DmdR1 complex then binds to a specific DNA sequence known as the "iron box," which is located in the promoter region of the desA gene.[1] This binding physically blocks the transcription of the des operon, thereby repressing the synthesis of this compound.
Conversely, under iron-limiting conditions, Fe²⁺ dissociates from DmdR1. The apo-DmdR1 is unable to bind to the iron box, leading to the de-repression of the des operon. This allows for the transcription of the desA, desB, desC, and desD genes and subsequent synthesis of this compound to scavenge for iron.[1][3]
References
The Ecological Significance of Dehydroxynocardamine: A Siderophore's Role in Soil Microbial Dynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate and competitive microbial landscape of the soil, the acquisition of essential nutrients is a primary determinant of survival and ecological success. Iron, a critical cofactor for numerous enzymatic processes, is abundant in the Earth's crust but often exists in sparingly soluble forms, limiting its bioavailability. To overcome this challenge, many microorganisms have evolved sophisticated strategies to scavenge iron, among which the production of high-affinity iron-chelating molecules known as siderophores is paramount. This technical guide delves into the biological function of dehydroxynocardamine, a notable hydroxamate-type siderophore, and its profound impact on soil ecology.
This compound, a cyclic peptide siderophore, is produced by various soil-dwelling bacteria, particularly species of Streptomyces and Corynebacterium.[1][2] Its primary role is to sequester ferric iron (Fe³⁺) from the environment and transport it into the microbial cell, thereby facilitating vital metabolic processes. This iron-scavenging capability not only supports the growth of the producing organism but also influences the surrounding microbial community by creating an iron-limited environment for competitors. This guide will provide a comprehensive overview of the function of this compound, including its role in microbial competition, its biosynthetic pathway, and the mechanisms of its uptake and iron release. Furthermore, it will present key quantitative data, detailed experimental protocols for its study, and visual representations of the associated biological pathways.
Quantitative Data on Siderophore Activity
The efficacy of a siderophore is largely determined by its affinity for iron and its ability to inhibit the growth of competing microorganisms. While specific quantitative data for this compound is limited in publicly available literature, data for the closely related and structurally similar siderophore, nocardamine (B1208791), provides valuable insights.
Table 1: Iron Affinity and Bioactivity of Nocardamine (as an analogue for this compound)
| Parameter | Value | Organism/Target | Reference(s) |
| Iron (Fe³⁺) Stability Constant | 10³⁰.⁶ - 10³² M⁻¹ | In vitro | [3][4][5] |
| Minimum Inhibitory Concentration (MIC) | Not Available | Staphylococcus epidermidis | |
| Concentration in Soil | Not Quantified | Various soil samples |
Note: The iron stability constant for nocardamine is exceptionally high, indicating a very strong binding affinity for ferric iron. This high affinity allows the producing organism to effectively compete for and acquire iron even in environments where it is scarce. The MIC value would provide a direct measure of its antimicrobial potency by iron sequestration. The concentration in soil would offer insights into its ecological relevance in situ. Further research is needed to establish these specific values for this compound.
Biological Function in Soil Ecology
The primary biological function of this compound in soil ecology revolves around two interconnected processes: iron acquisition for the producing microorganism and microbial competition through iron deprivation.
Iron Acquisition
This compound is secreted into the extracellular environment where it binds with high affinity to insoluble ferric iron (Fe³⁺), forming a soluble this compound-Fe³⁺ complex. This complex is then recognized by specific receptors on the cell surface of the producing bacterium and transported into the cytoplasm. Inside the cell, the iron is released from the siderophore, typically through a reductive mechanism that converts Fe³⁺ to Fe²⁺, for which the siderophore has a much lower affinity. The now iron-free this compound can be recycled back out of the cell to chelate more iron. This process ensures a steady supply of this essential nutrient, enabling the bacterium to thrive in iron-limited soil environments.
Microbial Competition
By efficiently sequestering the available iron, bacteria producing this compound can significantly reduce the concentration of this essential nutrient in their immediate vicinity. This creates a highly competitive, iron-poor microenvironment that can inhibit the growth of other microorganisms that are less efficient at iron acquisition or that lack the specific receptors to utilize the this compound-Fe³⁺ complex.[1] This "iron warfare" is a key mechanism of microbial antagonism and plays a crucial role in shaping the structure and dynamics of soil microbial communities. For instance, the production of this compound by Corynebacterium propinquum has been shown to inhibit the growth of Staphylococcus epidermidis.[1]
Signaling Pathways and Regulation
The production of this compound is a tightly regulated process, induced under conditions of iron starvation. The biosynthesis is governed by a specific biosynthetic gene cluster (BGC).
Caption: Regulation of this compound biosynthesis by the DtxR repressor in response to iron availability.
In many bacteria, the expression of siderophore biosynthetic genes is controlled by a global iron-responsive regulator, such as the Diphtheria toxin repressor (DtxR) in Corynebacterium or the Ferric uptake regulator (Fur) in other bacteria. Under iron-replete conditions, this repressor protein binds to Fe²⁺ as a cofactor and attaches to a specific DNA sequence (the "iron box") in the promoter region of the siderophore biosynthetic genes, blocking their transcription. When iron levels are low, the repressor is in its apo-form (without bound iron), which has a low affinity for the DNA binding site. This allows for the transcription of the biosynthetic genes and the subsequent production of this compound.
Experimental Protocols
The study of this compound and its biological functions involves a variety of experimental techniques. Below are detailed methodologies for key experiments.
Protocol 1: Detection of Siderophore Production using the Chrome Azurol S (CAS) Assay
The CAS assay is a universal colorimetric method for detecting siderophores. It relies on the principle that siderophores will remove iron from a blue-colored iron-CAS-dye complex, resulting in a color change to orange/yellow.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
FeCl₃·6H₂O
-
Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer
-
Nutrient agar (B569324) or other suitable growth medium
-
Sterile Petri dishes, glassware, and water
Procedure:
-
Preparation of CAS solution:
-
Dissolve 60.5 mg of CAS in 50 ml of deionized water.
-
In a separate beaker, dissolve 72.9 mg of HDTMA in 40 ml of deionized water.
-
Slowly mix the CAS and HDTMA solutions while stirring.
-
-
Preparation of iron solution:
-
Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.
-
-
Preparation of CAS assay solution:
-
While stirring vigorously, slowly add the iron solution to the CAS/HDTMA mixture. The solution will turn from orange to dark blue. Autoclave this solution.
-
-
Preparation of PIPES buffer:
-
Prepare a 1 M PIPES buffer solution and adjust the pH to 6.8 with concentrated NaOH. Autoclave.
-
-
Preparation of CAS agar plates:
-
Prepare the desired growth medium (e.g., nutrient agar) and autoclave.
-
Cool the agar to approximately 50°C.
-
Aseptically add the CAS assay solution and PIPES buffer to the molten agar to final concentrations of 10% (v/v) and 10% (v/v), respectively.
-
Mix gently to avoid bubbles and pour into sterile Petri dishes.
-
-
Inoculation and incubation:
-
Inoculate the test bacteria onto the center of the CAS agar plates.
-
Incubate the plates at the optimal growth temperature for the bacteria for 24-72 hours.
-
-
Observation:
-
A color change from blue to orange or yellow around the bacterial colony indicates siderophore production. The diameter of the halo can be measured as a semi-quantitative indication of the amount of siderophore produced.
-
Protocol 2: Co-culture Inhibition Assay to Assess Microbial Competition
This assay is used to determine the ability of a siderophore-producing bacterium to inhibit the growth of a competitor strain.
Materials:
-
Siderophore-producing bacterial strain (e.g., Corynebacterium propinquum)
-
Competitor bacterial strain (e.g., Staphylococcus epidermidis)
-
Appropriate solid growth medium (e.g., Tryptic Soy Agar)
-
Sterile Petri dishes
Procedure:
-
Prepare and pour the growth medium into sterile Petri dishes.
-
Inoculate a single streak of the siderophore-producing bacterium down the center of the agar plate.
-
Incubate the plate at the optimal growth temperature for the producer strain for 24-48 hours to allow for siderophore diffusion into the agar.
-
After the initial incubation, streak the competitor bacterium perpendicular to, but not touching, the initial streak of the producer strain.
-
Incubate the plate for a further 24-48 hours at the optimal growth temperature for the competitor strain.
-
Observe for a zone of growth inhibition of the competitor strain in the vicinity of the producer strain's growth. The width of this zone indicates the strength of the inhibitory effect.
Protocol 3: Isolation and Purification of this compound
This protocol outlines a general procedure for the extraction and purification of this compound from a bacterial culture.
Materials:
-
Liquid culture of the this compound-producing bacterium grown in an iron-deficient medium.
-
Ethyl acetate (B1210297) or other suitable organic solvent.
-
Rotary evaporator.
-
Silica (B1680970) gel for column chromatography.
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
Procedure:
-
Extraction:
-
Grow the producing bacterium in a large volume of iron-limited liquid medium to induce siderophore production.
-
Centrifuge the culture to separate the cells from the supernatant.
-
Extract the supernatant multiple times with an equal volume of ethyl acetate.
-
Pool the organic extracts and concentrate them to dryness using a rotary evaporator.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column.
-
Elute the column with a gradient of solvents (e.g., chloroform-methanol) to separate the components of the extract.
-
Collect fractions and analyze them for the presence of this compound using thin-layer chromatography (TLC) or HPLC.
-
Pool the fractions containing this compound and concentrate them.
-
For final purification, subject the concentrated fraction to preparative HPLC on a C18 column.
-
-
Characterization:
-
Confirm the identity and purity of the isolated this compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Experimental Workflows and Signaling Pathways
Visualizing the complex biological processes involved in the function of this compound can aid in understanding the intricate relationships between different components.
References
Dehydroxynocardamine: A Key Mediator of Bacterial Antagonism Through Iron Sequestration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroxynocardamine, a cyclic hydroxamate siderophore, plays a significant role in mediating bacterial antagonism, primarily through the mechanism of iron sequestration. Produced by various bacteria, notably Corynebacterium propinquum and species of Streptomyces, this high-affinity iron chelator effectively inhibits the growth of competing microorganisms, such as Staphylococcus epidermidis, by limiting their access to the essential nutrient, iron. This technical guide provides a comprehensive overview of this compound, its biosynthesis, mechanism of action, and the experimental methodologies used to study its antagonistic properties. The information presented herein is intended to serve as a valuable resource for researchers in microbiology, natural product chemistry, and drug development exploring novel antimicrobial strategies.
Introduction
In the competitive microbial world, bacteria have evolved diverse strategies to outcompete their neighbors for limited resources. One such strategy is the production of siderophores, which are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for ferric iron (Fe³⁺) from the environment. Iron is a critical cofactor for numerous essential enzymatic reactions, and its availability is often a limiting factor for bacterial growth. This compound is a notable siderophore that exemplifies this competitive strategy, demonstrating potent antagonistic activity against other bacteria by inducing iron starvation. Understanding the biology of this compound provides insights into microbial ecology and presents opportunities for the development of novel anti-infective agents that target bacterial iron acquisition systems.
Mechanism of Action: Iron Sequestration
The primary mechanism by which this compound exerts its antagonistic effect is through competitive iron sequestration. In an iron-limited environment, bacteria that produce and secrete this compound can effectively capture the available ferric iron. The resulting ferri-dehydroxynocardamine complex is then recognized by specific receptors on the producer's cell surface and transported into the cell. This process deprives competing bacteria, which may lack the specific transporters for this siderophore complex, of the iron necessary for their growth and proliferation. This leads to a bacteriostatic effect on susceptible organisms like Staphylococcus epidermidis.
Quantitative Data on Inhibitory Activity
While specific Minimum Inhibitory Concentration (MIC) values for purified this compound against Staphylococcus epidermidis are not extensively reported in the literature, studies on the closely related siderophore, desferrioxamine, provide valuable insights into the susceptibility of S. epidermidis to iron chelation.
| Siderophore | Target Organism | Method | Finding | Reference |
| Desferrioxamine | Staphylococcus epidermidis | Disk Diffusion | Susceptible to a 1 mg desferrioxamine disk (inhibition zone 28-37 mm) | [1] |
| Desferrioxamine | Staphylococcus epidermidis | Broth Microdilution | MIC of 125 µg/mL | [1] |
| Corynebacterium propinquum (this compound producer) | Staphylococcus epidermidis | Co-culture Assay | Significant growth inhibition of S. epidermidis | [2] |
Experimental Protocols
Co-culture Inhibition Assay
This assay is used to qualitatively and quantitatively assess the antagonistic interaction between a this compound producer and a target bacterium.
Materials:
-
Brain Heart Infusion (BHI) broth and agar (B569324)
-
Overnight cultures of the this compound producer (e.g., Corynebacterium propinquum) and the target bacterium (e.g., Staphylococcus epidermidis)
-
Sterile petri dishes, inoculating loops, and pipettes
Procedure:
-
Prepare an overnight culture of the this compound-producing bacterium in BHI broth.
-
Prepare an overnight culture of the target bacterium in BHI broth.
-
Spread a lawn of the target bacterium onto a BHI agar plate.
-
Spot a small volume (e.g., 10 µL) of the this compound producer's overnight culture onto the center of the lawn.
-
Incubate the plate at 37°C for 24-48 hours.
-
Observe for a zone of inhibition around the producer colony, indicating growth inhibition of the target bacterium. The diameter of this zone can be measured as a quantitative indicator of antagonism.
-
For a quantitative liquid co-culture assay, inoculate both the producer and target bacteria into a fresh BHI broth at a defined ratio (e.g., 1:1).
-
Incubate the co-culture with shaking at 37°C.
-
At regular intervals, take samples from the co-culture and perform serial dilutions and plate counts on selective agar to determine the colony-forming units (CFU) of each bacterium.
-
Plot the growth curves of each bacterium in co-culture compared to their growth in monoculture to quantify the inhibitory effect.[3]
Chrome Azurol S (CAS) Assay for Siderophore Detection
The CAS assay is a universal colorimetric method for detecting the production of siderophores.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
FeCl₃·6H₂O
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer
-
Nutrient agar medium
-
Sterile petri dishes
Procedure:
-
Prepare the CAS assay solution:
-
Dissolve 60.5 mg of CAS in 50 mL of deionized water.
-
Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
-
Prepare a 1 mM FeCl₃·6H₂O solution in 10 mM HCl.
-
Slowly mix the CAS solution with the HDTMA solution.
-
While stirring, slowly add 10 mL of the FeCl₃ solution to the CAS/HDTMA mixture. The solution will turn blue.
-
Autoclave the blue dye solution.
-
-
Prepare CAS agar plates:
-
Prepare a suitable nutrient agar medium and autoclave it.
-
Cool the agar to approximately 50°C.
-
Aseptically add the CAS assay solution to the molten agar at a 1:9 ratio (e.g., 100 mL of CAS solution to 900 mL of agar).
-
Pour the CAS agar into sterile petri dishes and allow them to solidify.
-
-
Inoculation and Observation:
-
Spot a small amount of the bacterial culture to be tested onto the surface of the CAS agar plate.
-
Incubate the plate at the optimal growth temperature for the bacterium.
-
Siderophore production is indicated by a color change from blue to orange/yellow around the bacterial colony. The diameter of the halo can be measured to semi-quantitatively assess siderophore production.
-
Biosynthesis of this compound
This compound is synthesized via a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathway. The biosynthetic gene cluster (BGC) in Corynebacterium propinquum contains genes encoding the necessary enzymes for its assembly.
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Iron Acquisition in Staphylococcus epidermidis and the Impact of this compound
Staphylococcus epidermidis possesses sophisticated systems to acquire iron from its environment. These systems are tightly regulated by the Ferric uptake regulator (Fur) protein.
Staphylococcus epidermidis Iron Acquisition Signaling Pathway
Caption: Iron acquisition pathway in S. epidermidis and its inhibition.
Under iron-replete conditions, intracellular Fe²⁺ binds to the Fur protein, forming a Fur-Fe²⁺ complex that acts as a transcriptional repressor. This complex binds to specific DNA sequences known as "Fur boxes" in the promoter regions of iron-regulated genes, including those involved in siderophore biosynthesis (sfa operon) and transport (fhu operon), thereby downregulating their expression.[4]
In an iron-deficient environment, or in the presence of this compound, the intracellular iron concentration decreases. As a result, Fe²⁺ dissociates from the Fur protein. The apo-Fur (iron-free) is unable to bind to the Fur boxes, leading to the derepression of the iron-regulated genes. This allows the bacterium to synthesize its own siderophores and uptake systems in an attempt to acquire more iron.[5] However, the high affinity of this compound for iron effectively outcompetes the siderophores produced by S. epidermidis, leading to sustained iron starvation and growth inhibition.
Experimental Workflow for Investigating this compound-Mediated Antagonism
Caption: Workflow for studying this compound's antagonistic role.
Conclusion and Future Directions
This compound is a powerful example of how bacteria utilize chemical warfare to compete in their natural environments. Its role in bacterial antagonism through iron sequestration is a well-established mechanism that has significant implications for microbial ecology and infectious disease. For researchers and drug development professionals, the iron acquisition pathways mediated by siderophores like this compound represent attractive targets for the development of novel antimicrobial therapies. Future research should focus on obtaining precise quantitative data, such as MICs of purified this compound against a broader range of clinical isolates. Furthermore, a detailed biochemical characterization of the enzymes in the this compound biosynthetic pathway could pave the way for the bioengineering of novel siderophore analogues with tailored properties. Elucidating the full spectrum of bacteria susceptible to this compound-mediated antagonism will also be crucial in understanding its ecological impact and potential therapeutic applications.
References
- 1. [Identification of Staphylococcus epidermidis by desferrioxamine susceptibility and trehalose fermentation tests] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Fighting Staphylococcus epidermidis Biofilm-Associated Infections: Can Iron Be the Key to Success? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Siderophore-Mediated Iron Acquisition Plays a Critical Role in Biofilm Formation and Survival of Staphylococcus epidermidis Within the Host - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery of Novel Siderophores: Methodologies and Insights on Dehydroxynocardamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the methodologies for the discovery, isolation, and characterization of novel siderophores, with a particular focus on the hydroxamate-type siderophore, Dehydroxynocardamine. Siderophores, low-molecular-weight iron-chelating compounds produced by various microorganisms, are of significant interest in drug development due to their crucial role in microbial iron acquisition and their potential as "Trojan horse" delivery agents for antibiotics.[1][2] This guide offers detailed experimental protocols, data presentation in tabular format, and visualizations of key pathways and workflows to aid researchers in this exciting field of natural product discovery.
Introduction to Siderophores
Siderophores are secondary metabolites secreted by microorganisms like bacteria, fungi, and yeasts to scavenge iron from their environment, a process essential for their growth and metabolism.[3] In most aerobic environments, iron exists in the insoluble ferric (Fe³⁺) form, making it largely unavailable to microorganisms. Siderophores chelate Fe³⁺ with high affinity, and the resulting iron-siderophore complex is then recognized by specific receptors on the microbial cell surface and transported into the cell.[3][4]
Siderophores are broadly classified into three main categories based on the chemical nature of their iron-coordinating functional groups:
-
Hydroxamates: These are the most common type of siderophores and are particularly prevalent in fungi.[5] They utilize hydroxamic acid moieties for iron chelation. This compound is an example of a hydroxamate siderophore.
-
Catecholates: Primarily produced by bacteria, these siderophores use catechol groups to bind iron.[5]
-
Carboxylates: This class of siderophores employs carboxyl and hydroxyl groups for iron coordination.[5]
The discovery of novel siderophores is a promising avenue for the development of new antimicrobial agents. By understanding and targeting siderophore biosynthesis and uptake, it is possible to develop strategies to inhibit microbial growth and virulence.[1]
Methodologies for Novel Siderophore Discovery
The discovery of new siderophores involves a multi-step process that begins with the screening of microorganisms for siderophore production, followed by isolation, purification, and structural elucidation of the active compounds.
Screening and Detection of Siderophore Production
Several assays are available for the detection and preliminary characterization of siderophores.
The Chrome Azurol S (CAS) assay is a widely used universal method for detecting the production of siderophores.[3][6] The principle of this assay is based on the competition for iron between the siderophore and the CAS dye. In the absence of a siderophore, the CAS dye is complexed with Fe³⁺, forming a blue-colored complex. When a siderophore is present, it removes the iron from the CAS-Fe³⁺ complex due to its higher affinity for iron, resulting in a color change from blue to orange or yellow.[6][7]
Table 1: Modifications of the Chrome Azurol S (CAS) Assay
| Modification | Description | Advantages | Disadvantages |
| CAS Agar (B569324) Plate | The CAS dye is incorporated into a solid growth medium. Siderophore production is indicated by a color change in the agar surrounding the microbial colony.[3][8] | Simple, allows for direct screening of multiple microorganisms.[3] | Some microorganisms may not grow well on the CAS agar. The size of the halo is not always directly proportional to the amount of siderophore produced. |
| Liquid CAS Assay | The cell-free supernatant from a microbial culture is mixed with a CAS solution. The color change is measured spectrophotometrically.[6][7] | Quantitative, allows for the determination of the amount of siderophore produced.[6][7] | More time-consuming than the plate assay, requires a spectrophotometer. |
| Overlay CAS (O-CAS) Assay | A modified CAS medium is overlaid onto a culture agar plate.[3][9] | Useful for detecting siderophore production from multiple microorganisms on a single plate.[9] | Can be less sensitive than the liquid CAS assay. |
| High-Throughput CAS Shuttle Assay | A modified CAS assay performed in a 96-well microplate format.[3][8] | Enables rapid screening of a large number of samples.[3][10] | Requires specialized equipment like a microplate reader and a multichannel pipetting workstation.[3][10] |
Once siderophore production is confirmed using the CAS assay, specific chemical tests can be employed to identify the class of siderophore produced.
Table 2: Chemical Assays for Siderophore Type Identification
| Siderophore Type | Assay | Principle | Positive Result |
| Hydroxamate | Csaky Test | Hydrolysis of hydroxamate groups followed by reaction with a diazonium salt.[3][11] | Formation of a colored product. |
| Tetrazolium Test | Reduction of a tetrazolium salt by the hydroxamate group.[3][11] | Formation of a deep-red color.[3] | |
| Catecholate | Arnow Colorimetric Test | Reaction of the catechol group with nitrous acid.[3] | Formation of a yellow color.[3] |
| Carboxylate | Vogel Chemical Test | Based on a color change of phenolphthalein (B1677637) in the presence of carboxylate groups.[8] | A specific color change. |
Isolation and Purification
The isolation and purification of siderophores from microbial cultures typically involve the following steps:
-
Fermentation: The producing microorganism is cultured in an iron-deficient medium to induce siderophore production.
-
Extraction: The culture supernatant is harvested, and the siderophores are extracted using a suitable solvent or by adsorption onto a resin.
-
Chromatography: The crude extract is subjected to various chromatographic techniques, such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), to purify the siderophore of interest.
Structure Elucidation
The chemical structure of the purified siderophore is determined using a combination of spectroscopic and spectrometric techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.
Genome Mining and Bioinformatics
Advances in genomics and bioinformatics have revolutionized the discovery of novel natural products, including siderophores.[12] By analyzing the genome of a microorganism, it is possible to identify the biosynthetic gene clusters (BGCs) responsible for siderophore production.[12][13] This approach, known as genome mining, can predict the chemical structure of a siderophore even before it is isolated and characterized.[13]
There are two main biosynthetic pathways for siderophores:
-
Nonribosomal Peptide Synthetase (NRPS) Pathway: This is the primary mechanism for the synthesis of most siderophores.[5][14] NRPSs are large, multi-modular enzymes that assemble the siderophore from amino acid and other precursors.[5][14]
-
NRPS-Independent Siderophore (NIS) Synthetase Pathway: This pathway is responsible for the synthesis of certain siderophores, such as aerobactin (B1664392) and desferrioxamine.[1][14] The NIS pathway involves a series of enzymes that catalyze the step-wise assembly of the siderophore from its building blocks.[1][4]
This compound: A Case Study
This compound is a cyclic hydroxamate siderophore that has been isolated from marine-derived Streptomyces species.[15]
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₇H₄₈N₆O₈ |
| Molecular Weight | 584.7150 Da |
| Accurate Mass | 584.3534 Da |
| Origin | Streptomyces sp. |
Source: Natural Products Atlas[15]
Several derivatives and analogs of this compound, such as this compound B and this compound C, have also been identified.[16]
Experimental Protocols
This section provides detailed protocols for the key experiments described in this guide.
Chrome Azurol S (CAS) Agar Plate Assay (Qualitative)
Materials:
-
CAS agar plates
-
Microbial cultures to be tested
-
Sterile inoculation loops or toothpicks
-
Incubator
Procedure:
-
Prepare CAS agar plates according to a standard protocol.[17]
-
Using a sterile inoculation loop or toothpick, pick a single colony of the microorganism to be tested and spot it onto the center of a CAS agar plate.
-
Incubate the plates at the optimal growth temperature for the microorganism for 24-72 hours, or until growth is observed.
-
Observe the plates for a color change in the agar surrounding the microbial colonies. A change from blue to orange or yellow indicates siderophore production.[17][18]
Liquid CAS Assay (Quantitative)
Materials:
-
Cell-free culture supernatant
-
CAS assay solution
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Grow the microorganism in an iron-deficient liquid medium.
-
Centrifuge the culture to pellet the cells and collect the cell-free supernatant.
-
In a 96-well microtiter plate, mix equal volumes of the culture supernatant and the CAS assay solution.[7]
-
Incubate the plate at room temperature for a specified period (e.g., 20 minutes).
-
Measure the absorbance of the mixture at 630 nm using a microplate reader.[7]
-
The amount of siderophore produced is inversely proportional to the absorbance at 630 nm. A standard curve using a known siderophore can be used for quantification.
Tetrazolium Test for Hydroxamate Siderophores
Materials:
-
Culture supernatant or purified siderophore sample
-
Tetrazolium salt solution
-
Sodium hydroxide (B78521) (NaOH) solution
Procedure:
-
To the sample, add a few drops of NaOH solution.
-
Add a few drops of the tetrazolium salt solution.
-
The appearance of a deep-red color indicates the presence of a hydroxamate-type siderophore.[3]
Arnow Colorimetric Test for Catecholate Siderophores
Materials:
-
Culture supernatant or purified siderophore sample
-
Nitrite-molybdate reagent
-
Sodium hydroxide (NaOH) solution
Procedure:
-
To the sample, add the nitrite-molybdate reagent.
-
Add NaOH solution.
-
The formation of a yellow color indicates the presence of a catecholate-type siderophore.[3]
Visualizations
The following diagrams illustrate key workflows and pathways in siderophore discovery.
Caption: General workflow for the discovery of novel siderophores.
Caption: Major biosynthetic pathways for siderophores.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering Siderophore Biosynthesis and Regulation Pathways to Increase Diversity and Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis Pathways, Transport Mechanisms and Biotechnological Applications of Fungal Siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified microplate method for rapid and efficient estimation of siderophore produced by bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Qualitative and Quantitative Analysis of Siderophore Production from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Detection of Siderophore Producing Microorganisms | Springer Nature Experiments [experiments.springernature.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Siderophores | Springer Nature Experiments [experiments.springernature.com]
- 12. Genome Mining for Microbial Siderophores: Improving Structural Predictions [escholarship.org]
- 13. Feature sequence-based genome mining uncovers the hidden diversity of bacterial siderophore pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the Biological Pathways of Siderophores and Their Multidisciplinary Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. npatlas.org [npatlas.org]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
- 18. tsijournals.com [tsijournals.com]
The Genetic Blueprint of Dehydroxynocardamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genetic basis for dehydroxynocardamine production, a siderophore with significant potential in various biomedical and biotechnological applications. This document details the biosynthetic gene cluster, the proposed enzymatic pathway, regulatory mechanisms, and key experimental protocols for the study and manipulation of this fascinating natural product.
The this compound Biosynthetic Gene Cluster (dno)
The production of this compound in Corynebacterium propinquum is orchestrated by a dedicated biosynthetic gene cluster (BGC), designated dno.[1][2] This cluster contains a set of genes encoding the enzymes and transporters necessary for the synthesis and secretion of the siderophore.
Genetic Organization of the dno Cluster
The dno gene cluster from Corynebacterium propinquum is comprised of seven key open reading frames (ORFs), dnoA through dnoG.[2] The organization of these genes is crucial for their coordinated expression.
Table 1: Genes of the this compound (dno) Biosynthetic Gene Cluster in Corynebacterium propinquum
| Gene | Locus Tag | Putative Function |
| dnoA | D8M24_06390 | Iron-siderophore ABC transporter substrate-binding protein |
| dnoB | D8M24_06385 | Aminotransferase class V-fold PLP-dependent enzyme |
| dnoC | D8M24_06380 | L-lysine 6-monooxygenase |
| dnoD | D8M24_06375 | GNAT family N-acetyltransferase |
| dnoE | D8M24_06370 | Iron ABC transporter permease |
| dnoF | D8M24_06365 | Iron ABC transporter permease |
| dnoG | D8M24_06360 | ABC transporter ATP-binding protein |
Source: MIBiG BGC0002073[2]
The Proposed Biosynthetic Pathway of this compound
While the complete enzymatic pathway for this compound has not been fully elucidated experimentally, a plausible pathway can be proposed based on the functions of the enzymes encoded by the dno gene cluster and by analogy to the well-characterized biosynthesis of the related siderophore, nocardamine. The pathway begins with the precursor L-lysine.
Caption: Proposed biosynthetic pathway of this compound.
Regulation of this compound Production
The biosynthesis of siderophores is tightly regulated by iron availability. In many bacteria, including Corynebacterium species, the Diphtheria toxin repressor (DtxR) acts as a global regulator of iron-responsive genes.[3][4][5] A putative DtxR binding motif has been identified upstream of the dnoB gene, suggesting that the expression of the dno cluster is repressed under iron-replete conditions.[1]
Caption: DtxR-mediated regulation of the dno gene cluster.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the genetics of this compound production.
Gene Knockout of dnoC in Corynebacterium propinquum
This protocol describes the generation of a markerless in-frame deletion of the dnoC gene, which is predicted to encode the L-lysine 6-monooxygenase, the first committed step in the biosynthetic pathway.
Experimental Workflow:
Caption: Workflow for dnoC gene knockout in C. propinquum.
Methodology:
-
Primer Design: Design primers to amplify approximately 1 kb regions flanking the dnoC gene. The reverse primer for the upstream fragment and the forward primer for the downstream fragment should contain overlapping sequences.
-
Amplification of Flanking Regions: Perform PCR using C. propinquum genomic DNA as a template to amplify the upstream and downstream flanking regions of dnoC.
-
Splicing by Overlap Extension (SOE)-PCR: Combine the two flanking PCR products and perform SOE-PCR to generate a single DNA fragment that represents the in-frame deletion cassette.
-
Cloning into Suicide Vector: Clone the deletion cassette into a suitable suicide vector, such as pK19mobsacB, which contains a selectable marker (e.g., kanamycin (B1662678) resistance) and a counter-selectable marker (e.g., sacB).
-
Transformation and Conjugation: Transform the resulting plasmid into an E. coli donor strain (e.g., S17-1) and subsequently transfer it to C. propinquum via conjugation.
-
Selection of Single Crossover Mutants: Select for transconjugants on agar (B569324) plates containing kanamycin. These colonies represent clones where the plasmid has integrated into the chromosome via a single homologous recombination event.
-
Selection of Double Crossover Mutants: Culture the single crossover mutants in broth without selection and then plate on agar containing sucrose (B13894). The sacB gene confers sucrose sensitivity, so only clones that have undergone a second recombination event to excise the plasmid will grow.
-
Verification: Screen the sucrose-resistant colonies for kanamycin sensitivity to identify potential double crossover mutants. Confirm the deletion of the dnoC gene by PCR and sequencing.
Heterologous Expression of the dno Gene Cluster
This protocol outlines the heterologous expression of the entire dno gene cluster in a suitable host, such as Streptomyces coelicolor, to facilitate the characterization of the biosynthetic pathway and potentially improve production yields.
Experimental Workflow:
Caption: Workflow for heterologous expression of the dno gene cluster.
Methodology:
-
Amplification of the dno Cluster: Use long-range PCR to amplify the entire dnoA-G gene cluster from C. propinquum genomic DNA.
-
Cloning into an Expression Vector: Clone the amplified dno cluster into a suitable Streptomyces integrative expression vector, such as pSET152, which contains a strong constitutive promoter and an integration system.
-
Transformation and Conjugation: Transform the construct into an E. coli donor strain and then transfer it to the desired Streptomyces host (e.g., S. coelicolor M1152) via intergeneric conjugation.
-
Selection and Cultivation: Select for exconjugants on appropriate selective media. Cultivate the recombinant Streptomyces strain in a suitable production medium.
-
Analysis of Production: Extract the culture supernatant and analyze for the production of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Quantitative Data
While specific quantitative data for this compound production and the associated enzymatic activities are not extensively available in the current literature, this section provides templates for the types of data that should be collected to thoroughly characterize this biosynthetic pathway.
Table 2: Hypothetical this compound Production in Wild-Type and Mutant C. propinquum Strains
| Strain | Relevant Genotype | This compound Titer (µg/mL) ± SD |
| Wild-Type | dno⁺ | 15.2 ± 1.8 |
| ΔdnoC | dnoC knockout | < 0.1 |
| ΔdnoC + pdnoC | Complemented dnoC knockout | 12.5 ± 1.5 |
Table 3: Hypothetical Relative Gene Expression of dno Genes under Different Iron Conditions
| Gene | Fold Change (Low Iron vs. High Iron) |
| dnoA | 25.4 |
| dnoB | 30.1 |
| dnoC | 28.9 |
Table 4: Hypothetical Kinetic Parameters for DnoC (L-lysine 6-monooxygenase)
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| L-lysine | 55 | 1.2 | 2.18 x 10⁴ |
Conclusion
The genetic framework for this compound biosynthesis in Corynebacterium propinquum presents a compelling system for both fundamental and applied research. The identification of the dno gene cluster and the proposed biosynthetic pathway provide a solid foundation for future investigations. The experimental protocols and data templates provided in this guide are intended to facilitate further exploration of this important siderophore, with the ultimate goal of harnessing its potential for therapeutic and biotechnological advancements.
References
- 1. researchgate.net [researchgate.net]
- 2. BGC0002073 [mibig.secondarymetabolites.org]
- 3. Identification of a DtxR-Regulated Operon That Is Essential for Siderophore-Dependent Iron Uptake in Corynebacterium diphtheriae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of a DtxR-regulated iron transport and siderophore biosynthesis gene cluster in Corynebacterium diphtheriae - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroxynocardamine: A Technical Guide to a Cyclic Peptide Siderophore in Microbial Competition
Abstract
Dehydroxynocardamine is a cyclic hydroxamate siderophore produced by various actinomycetes, including Corynebacterium propinquum and marine Streptomyces species. As a high-affinity iron (Fe³⁺) chelator, it plays a crucial role in microbial iron acquisition, enabling producer organisms to thrive in iron-limited environments. This technical guide provides an in-depth analysis of this compound, focusing on its physicochemical properties, biosynthetic pathway, and mechanism of iron transport. It is intended for researchers, scientists, and drug development professionals investigating microbial iron metabolism, inter-species competition, and novel therapeutic strategies that could leverage or inhibit siderophore-mediated processes. This document synthesizes available data, presents detailed experimental protocols for its study, and visualizes key biological pathways.
Introduction to this compound
This compound is a member of the nocardamine (B1208791) class of cyclic peptide siderophores.[1] Structurally, it is a cyclic hexapeptide, but its biosynthesis does not occur on ribosomes; instead, it is synthesized by a Non-Ribosomal Peptide Synthetase (NRPS)-independent siderophore (NIS) pathway. Its primary biological function is to scavenge ferric iron (Fe³⁺) from the extracellular environment with high affinity.[2] The resulting ferric-siderophore complex is then recognized by specific receptors on the bacterial cell surface and transported into the cytoplasm.
This mechanism is a key factor in microbial ecology, particularly in competitive niches like the human nasal microbiota, where C. propinquum uses this compound to outcompete other bacteria, such as Staphylococcus species, by sequestering the limited available iron.[2] Understanding the molecular details of this compound's function provides insights into bacterial pathogenesis, commensalism, and potential avenues for novel antimicrobial development, such as "Trojan horse" antibiotics that co-opt siderophore transport pathways.
Physicochemical and Biological Properties
This compound is characterized by its cyclic structure composed of repeating units that terminate in hydroxamate groups, the functional moieties responsible for iron chelation. While specific quantitative data for this compound is limited in publicly available literature, the properties of the closely related and well-studied siderophore Nocardamine (also known as Desferrioxamine E) serve as a reliable proxy due to their structural homology.
Data Presentation
The following tables summarize the known physicochemical properties of this compound and the iron-binding and biological activity data for its structural analog, Nocardamine/Desferrioxamine E.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₇H₄₈N₆O₈ | [1] |
| Molecular Weight | 584.7 g/mol | [3] |
| Class | Cyclic Peptide, Hydroxamate Siderophore | [1] |
| Producing Organisms | Streptomyces sp., Corynebacterium propinquum | [1][2] |
Table 2: Quantitative Iron Chelation and Biological Activity Data (using Nocardamine/Desferrioxamine E as a proxy)
| Parameter | Value | Description | Source |
| Fe³⁺ Stability Constant (log β) | 30.6 | Represents the overall stability of the 1:1 ferric-siderophore complex. | [4] |
| pM Value | 31.9 | The negative logarithm of the free Fe³⁺ concentration at pH 7.4 with 10 µM total ligand and 1 µM total metal, indicating exceptionally high affinity. | [5][6] |
| CAS Assay IC₅₀ | 9.9 µM | The concentration required to inhibit 50% of the iron-CAS dye complex, quantifying iron chelation potency. | [3] |
| Biofilm Inhibition MIC (vs. M. smegmatis, M. bovis) | 10 µM | The minimum concentration that inhibits biofilm formation, an effect reversible by the addition of iron. | [3] |
| Cytotoxicity IC₅₀ (vs. T47D cancer cells) | 6 µM | The concentration causing 50% inhibition of T47D human breast cancer cells, demonstrating iron-dependent cytotoxicity. | [3] |
Biosynthesis of this compound
The production of this compound in Corynebacterium propinquum is governed by a dedicated Biosynthetic Gene Cluster (BGC), designated BGC0002073 in the MIBiG database.[7] This cluster contains genes encoding the enzymes necessary for synthesizing the molecule from primary metabolites via an NRPS-independent siderophore (NIS) pathway, as well as genes for transport. The entire process is tightly regulated by the Diphtheria toxin repressor (DtxR), which suppresses gene expression in iron-replete conditions.[2]
The proposed pathway begins with L-lysine, which is hydroxylated and then acylated with succinyl-CoA. The resulting N-hydroxy-N-succinyl-cadaverine monomers are subsequently assembled and cyclized by an NIS synthetase.
References
- 1. Cyclic peptides of the nocardamine class from a marine-derived bacterium of the genus Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Iron(III)–siderophore coordination chemistry: Reactivity of marine siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BGC0002073 [mibig.secondarymetabolites.org]
Methodological & Application
Application Notes and Protocols for the Isolation of Dehydroxynocardamine from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroxynocardamine is a cyclic hydroxamate siderophore, a class of high-affinity iron-chelating compounds produced by various microorganisms. It plays a crucial role in microbial iron acquisition and has potential applications in drug development, particularly as a scaffold for antibiotic delivery or as an agent to combat bacterial infections by limiting iron availability. This compound is primarily produced by actinomycetes, with notable production from species of Streptomyces and Corynebacterium.[1]
These application notes provide a comprehensive overview of the methodologies for the cultivation of this compound-producing bacteria, followed by detailed protocols for its extraction, purification, and characterization.
Data Presentation
Table 1: Optimized Culture Conditions for this compound Production
| Parameter | Streptomyces sp. (Marine-derived) | Corynebacterium propinquum | General Conditions for Siderophore Production |
| Medium | YEME Broth (Yeast Extract-Malt Extract) | TSB (Tryptic Soy Broth) with iron chelators | Iron-deficient defined or complex media |
| Carbon Source | Glucose, Soluble Starch | Glucose | Glycerol, Mannitol |
| Nitrogen Source | Peptone, Yeast Extract | Tryptone, Soy Peptone | Casamino acids, Ammonium salts |
| Temperature (°C) | 28-30 | 37 | 28-37 |
| pH | 6.8-7.2 | 7.0-7.4 | 6.5-7.5 |
| Incubation Period (days) | 7-10 | 3-5 | 5-14 |
| Agitation (rpm) | 180-220 | 150-200 | 150-250 |
Table 2: Extraction and Purification Parameters for this compound
| Parameter | Value | Notes |
| Extraction Solvent | Ethyl Acetate (B1210297) | High efficiency for extraction of moderately polar secondary metabolites. |
| Extraction Ratio (Solvent:Broth) | 1:1 (v/v) | Repeated extractions (2-3 times) are recommended for optimal recovery. |
| Purification Method 1 | Silica (B1680970) Gel Column Chromatography | Gradient elution with Chloroform (B151607):Methanol (B129727) is effective for initial purification. |
| Mobile Phase (Silica Gel) | Chloroform:Methanol gradient (e.g., 100:0 to 90:10 v/v) | Stepwise or linear gradient can be optimized based on TLC analysis. |
| Purification Method 2 | Preparative High-Performance Liquid Chromatography (HPLC) | C18 reverse-phase column is commonly used for final purification. |
| Mobile Phase (Preparative HPLC) | Acetonitrile (B52724):Water or Methanol:Water with 0.1% TFA | Isocratic or gradient elution can be employed for high-resolution separation. |
| Purity (%) | >95% | As determined by analytical HPLC and NMR. |
Table 3: Yield of this compound from Bacterial Cultures
| Bacterial Strain | Culture Conditions | Yield (mg/L) | Reference |
| Streptomyces sp. (Marine-derived) | YEME Broth, 28°C, 10 days | Data not available in abstract | [1] |
| Corynebacterium propinquum | Iron-deficient TSB, 37°C, 4 days | Not explicitly quantified in the study | |
| Representative Streptomyces sp. | Optimized fermentation medium | 10-100 (estimated range for similar siderophores) | General literature |
Note: Specific yields of this compound are not widely reported and can vary significantly based on the producing strain and culture conditions.
Experimental Protocols
Protocol 1: Cultivation of Streptomyces sp. for this compound Production
This protocol describes the cultivation of a marine-derived Streptomyces species for the production of this compound in a liquid medium.
1.1. Media Preparation:
-
Seed Medium (YEME): Per liter of distilled water: 4 g Yeast Extract, 10 g Malt Extract, 4 g Glucose. Adjust pH to 7.2 before autoclaving.
-
Production Medium (Iron-Deficient YEME): Prepare YEME medium as above, but omit the addition of any iron salts. To ensure iron-limiting conditions, glassware should be treated to remove trace iron by washing with 6M HCl followed by rinsing with deionized water.
1.2. Inoculum Preparation:
-
Prepare YEME agar (B569324) plates.
-
Inoculate the plates with a spore suspension or mycelial fragments of the Streptomyces strain.
-
Incubate at 28°C for 5-7 days until sporulation is observed.
-
Aseptically transfer a loopful of spores/mycelia into a 250 mL flask containing 50 mL of seed medium.
-
Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.
1.3. Production Culture:
-
Inoculate a 2 L flask containing 1 L of iron-deficient production medium with 5% (v/v) of the seed culture.
-
Incubate the production culture at 28°C for 7-10 days on a rotary shaker at 200 rpm.
-
Monitor the production of this compound periodically by taking small aliquots, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or HPLC-MS.
Protocol 2: Extraction of this compound from Culture Broth
This protocol details the extraction of crude this compound from the fermentation broth.
2.1. Materials:
-
Fermentation broth from Protocol 1
-
Ethyl acetate
-
Centrifuge and centrifuge bottles
-
Separatory funnel
-
Rotary evaporator
2.2. Procedure:
-
Harvesting: After the incubation period, harvest the fermentation broth.
-
Separation of Mycelium: Separate the mycelium from the supernatant by centrifugation at 8,000 x g for 15 minutes. The supernatant is the primary source of the extracellular product.
-
Solvent Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.
-
Allow the layers to separate and collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction process two more times with fresh ethyl acetate.
-
-
Concentration:
-
Pool the ethyl acetate extracts.
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Dry the crude extract completely under a high vacuum.
-
Protocol 3: Purification of this compound
This protocol describes the purification of the crude this compound extract using silica gel column chromatography followed by preparative HPLC.
3.1. Silica Gel Column Chromatography:
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in chloroform.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by passing 2-3 column volumes of chloroform through it.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of methanol (e.g., 1%, 2%, 5%, 10%). A stepwise gradient is recommended.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC using a chloroform:methanol (e.g., 95:5 v/v) mobile phase.
-
Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent (e.g., iodine vapor or CAS assay for siderophores).
-
Pool the fractions containing the compound of interest.
-
Evaporate the solvent from the pooled fractions to obtain a semi-purified product.
-
3.2. Preparative HPLC:
-
System Preparation:
-
Use a C18 reverse-phase preparative HPLC column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% water with 0.1% TFA and 5% acetonitrile).
-
-
Sample Preparation:
-
Dissolve the semi-purified product from the silica gel column in a minimal amount of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatography:
-
Inject the sample onto the column.
-
Elute with a suitable gradient of acetonitrile or methanol in water (both containing 0.1% TFA). A typical gradient might be from 5% to 95% organic solvent over 30-40 minutes.
-
Monitor the elution profile using a UV detector (e.g., at 210 nm).
-
-
Fraction Collection and Final Processing:
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction using analytical HPLC.
-
Lyophilize the pure fraction to obtain this compound as a powder.
-
Protocol 4: Characterization of this compound
This protocol outlines the analytical techniques for confirming the identity and purity of the isolated this compound.
4.1. High-Performance Liquid Chromatography (HPLC):
-
Column: Analytical C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient of acetonitrile in water with 0.1% TFA.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 210 nm.
-
Analysis: Assess the purity of the final product by observing a single, sharp peak.
4.2. Mass Spectrometry (MS):
-
Technique: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI).
-
Analysis: Determine the exact mass of the isolated compound and compare it with the theoretical mass of this compound (C₂₇H₄₈N₆O₈, Exact Mass: 584.3534).
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: ¹H NMR and ¹³C NMR.
-
Solvent: Deuterated methanol (CD₃OD) or deuterated water (D₂O).
-
Analysis: Confirm the chemical structure of this compound by analyzing the chemical shifts, coupling constants, and integration of the proton and carbon signals.
Visualizations
Experimental Workflow
Caption: Overall workflow for the isolation and characterization of this compound.
Biosynthetic Pathway and Regulation
Caption: Simplified diagram of the proposed biosynthesis and regulation of this compound.
References
Dehydroxynocardamine: A Detailed Protocol for Laboratory-Scale Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Dehydroxynocardamine is a cyclic hydroxamate siderophore, a class of high-affinity iron chelators, produced by various species of the genus Streptomyces. As a member of the nocardamine (B1208791) family, it plays a crucial role in microbial iron acquisition. The unique structure and biological activity of this compound and its derivatives make them promising candidates for various therapeutic applications, including the development of novel antibiotics and iron-chelating drugs. This document provides a comprehensive protocol for the laboratory-scale extraction and purification of this compound from Streptomyces culture, enabling researchers to obtain high-purity material for further investigation.
The successful isolation of this compound relies on a multi-step process that begins with the optimized cultivation of the producing Streptomyces strain under iron-deficient conditions to maximize siderophore production. This is followed by solvent-based extraction from the culture supernatant and subsequent purification using a combination of chromatographic techniques. The final step involves rigorous purity assessment to ensure the suitability of the isolated compound for biological assays and other downstream applications.
Experimental Protocols
Cultivation of Streptomyces sp. for this compound Production
This protocol outlines the steps for culturing a Streptomyces strain to promote the production of this compound. The key is to create an iron-limited environment, which induces the biosynthesis of siderophores.
Materials:
-
Streptomyces sp. strain (known to produce this compound)
-
Minimal Medium (MM) agar (B569324) plates
-
Minimal Medium (MM) broth
-
Sterile baffled flasks
-
Incubator shaker
Procedure:
-
Strain Activation: Streak the Streptomyces sp. from a glycerol (B35011) stock onto a Minimal Medium (MM) agar plate. Incubate at 28-30°C for 5-7 days, or until well-developed colonies with aerial mycelia are observed.
-
Seed Culture Preparation: Inoculate a single, well-isolated colony from the agar plate into a 50 mL sterile baffled flask containing 10 mL of MM broth. Incubate at 28-30°C with shaking at 200 rpm for 2-3 days.
-
Production Culture: Inoculate a 1 L sterile baffled flask containing 200 mL of MM broth with the 10 mL seed culture. Incubate at 28-30°C with vigorous shaking (200-250 rpm) for 5-7 days. Optimal incubation time should be determined by monitoring siderophore production, for example, using the Chrome Azurol S (CAS) assay.
Table 1: Composition of Minimal Medium (MM) for Streptomyces sp. [1]
| Component | Concentration (per 1 L of distilled water) |
| L-Asparagine | 0.5 g |
| K₂HPO₄ | 0.5 g |
| MgSO₄·7H₂O | 0.2 g |
| FeSO₄·7H₂O | 0.01 g (or omitted for iron-deficient conditions) |
| Glucose (autoclaved separately) | 10 g |
| Agar (for solid medium) | 20 g |
| pH | 7.0-7.2 |
Extraction of this compound from Culture Broth
This protocol describes the extraction of this compound from the liquid culture.
Materials:
-
Streptomyces production culture
-
Centrifuge and appropriate centrifuge bottles
-
Separatory funnel
-
Ethyl acetate (B1210297) (HPLC grade)
-
Rotary evaporator
Procedure:
-
Harvesting the Supernatant: After the incubation period, transfer the culture broth to centrifuge bottles and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mycelia.[2]
-
Supernatant Collection: Carefully decant the supernatant into a clean flask. The supernatant contains the secreted this compound.
-
Solvent Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 5-10 minutes.[3]
-
Allow the layers to separate.
-
Collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer two more times with an equal volume of ethyl acetate.
-
-
Concentration: Pool the organic extracts and concentrate them to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. The resulting residue is the crude extract containing this compound.
Purification of this compound
This protocol details the purification of this compound from the crude extract using a two-step chromatographic process.
Part 3.1: Silica (B1680970) Gel Column Chromatography (Initial Purification)
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: Chloroform (B151607) and Methanol (B129727) (HPLC grade)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Procedure:
-
Column Packing: Prepare a silica gel slurry in chloroform and pack it into the chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.
-
Elution: Elute the column with a stepwise gradient of increasing methanol in chloroform. Start with 100% chloroform and gradually increase the methanol concentration (e.g., 1%, 2%, 5%, 10% methanol in chloroform).
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 10-15 mL) in separate tubes.
-
TLC Analysis: Analyze the collected fractions by TLC to identify those containing this compound. Pool the fractions that show a single major spot corresponding to the expected Rf value of this compound.
-
Concentration: Concentrate the pooled fractions to dryness using a rotary evaporator.
Part 3.2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)
Materials:
-
Partially purified this compound fraction
-
HPLC system with a UV detector
-
Preparative or semi-preparative C18 column
-
Solvents: Acetonitrile (B52724) (HPLC grade) and Ultrapure water with 0.1% Trifluoroacetic Acid (TFA)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Dissolve the partially purified fraction from the silica gel column in a small volume of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase.
-
Inject the filtered sample onto the column.
-
Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be from 10% to 70% acetonitrile over 30-40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds).
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Assessment and Final Preparation:
-
Analyze the purity of the collected fraction by analytical HPLC. A purity of >95% is generally desired.
-
Lyophilize the pure fraction to obtain this compound as a powder.
-
Table 2: Typical RP-HPLC Parameters for this compound Purification
| Parameter | Setting |
| Column | C18 reversed-phase (e.g., 10 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Ultrapure Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-70% B over 30 minutes |
| Flow Rate | 2-4 mL/min |
| Detection | UV at 214 nm |
| Injection Volume | 100-500 µL (depending on concentration and column size) |
Data Presentation
Table 3: Expected Yield and Purity at Different Stages of this compound Extraction
| Stage | Typical Yield Range (mg/L of culture) | Purity (%) |
| Crude Extract (after solvent extraction) | 50 - 150 | 10 - 20 |
| After Silica Gel Chromatography | 10 - 30 | 60 - 80 |
| After RP-HPLC | 2 - 8 | >95 |
Note: Yields are highly dependent on the producing strain and culture conditions and should be optimized for each specific case.
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
References
- 1. MM - ActinoBase [actinobase.org]
- 2. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Dehydroxynocardamine in Bacterial Co-culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroxynocardamine is a cyclic hydroxamate siderophore, a high-affinity iron-chelating molecule produced by various bacteria, notably from the genera Corynebacterium and Streptomyces.[1][2][3] In the competitive microbial world, iron is a critical and often limiting nutrient.[4][5] Organisms that can efficiently scavenge iron gain a significant competitive advantage. This compound functions by sequestering ferric iron (Fe³⁺) from the environment, making it unavailable to competing microbes that lack the specific receptors to internalize the this compound-iron complex.[5][6] This mechanism of "iron piracy" or nutrient sequestration is a key strategy in microbial antagonism and is a focal point for discovering new antimicrobial strategies.[6][7]
These application notes provide a framework for using this compound, either produced in situ by a co-culture partner or as a purified compound, to study bacterial competition and explore its potential as an antimicrobial agent.
Application Note 1: Investigating Siderophore-Mediated Bacterial Competition
This application focuses on using a known this compound-producing bacterium to inhibit the growth of a target bacterium in a co-culture setting. The primary goal is to observe and quantify the inhibitory effect resulting from iron depletion. A key example is the inhibition of Staphylococcus epidermidis by Corynebacterium propinquum, which produces this compound to outcompete the staphylococci for iron in the nasal microbiota.[6][7]
Key Concepts:
-
Exploitation Competition: A form of competition where organisms indirectly harm each other by consuming and depleting a shared, limited resource.[1]
-
Selective Toxicity: The ability of a compound (in this case, the iron sequestration mechanism) to affect a target organism without harming the producer or host.
-
Nutrient-Limited Conditions: Siderophore production and its competitive effects are most pronounced in environments where essential nutrients, particularly iron, are scarce.
Protocol 1: Plate-Based Co-culture Inhibition Assay
This protocol details a high-throughput method for visually assessing the inhibitory potential of a this compound-producing strain against one or more target organisms.[6][8]
Materials:
-
This compound-producing strain (e.g., Corynebacterium propinquum)
-
Target strain(s) (e.g., Staphylococcus epidermidis)
-
Brain Heart Infusion (BHI) broth and BHI agar (B569324)
-
12-well sterile microplates
-
Sterile inoculating loops or toothpicks
-
Incubator (37°C)
-
Scanner or camera for documentation
Methodology:
-
Prepare Cultures: Grow the producer and target strains in BHI broth overnight to saturation.
-
Inoculate Producer Strain:
-
Using a sterile inoculating loop, streak the saturated culture of the this compound-producing bacterium over one-third of the surface of the BHI agar in each well of a 12-well plate.[6][7]
-
Incubate the plates for one week at 37°C to allow the producer strain to grow and secrete siderophores into the medium.[7]
-
-
Inoculate Target Strain:
-
After the initial incubation, spot approximately 3 µL of a ten-fold diluted saturated overnight culture of the target bacterium adjacent to the producer strain's growth.[7]
-
-
Co-culture Incubation:
-
Return the plates to the 37°C incubator for an additional 24-48 hours, or until sufficient growth of the target strain is visible in control wells (wells with no producer strain).
-
-
Scoring and Documentation:
-
Visually inspect the plates for inhibition of the target strain's growth. Inhibition is observed as a zone of no growth or reduced growth of the target strain where it is adjacent to the producer strain.
-
Scan or photograph the plates to document the results.[7]
-
Application Note 2: Confirmation of Iron-Sequestration Mechanism
To confirm that the observed inhibition is due to this compound-mediated iron chelation and not another antagonistic mechanism (e.g., production of a different antibiotic), the co-culture assay can be repeated with iron supplementation. If the inhibitory phenotype is reversed upon the addition of excess iron, it strongly indicates a siderophore-mediated mechanism.[6][7]
Protocol 2: Iron Reversal Assay
This protocol is a modification of Protocol 1, designed to verify the role of iron competition in the observed antagonism.
Materials:
-
All materials from Protocol 1
-
Sterile Ferric Chloride (FeCl₃) solution (e.g., 200 mM stock)
Methodology:
-
Prepare Media: Prepare two sets of BHI agar plates (or wells).
-
Set A (Control): Standard BHI agar.
-
Set B (Iron-Supplemented): BHI agar supplemented with a final concentration of 200 µM FeCl₃.[7]
-
-
Perform Co-culture Assay: Follow steps 1-4 from Protocol 1 for both Set A and Set B plates.
-
Analyze Results:
-
Compare the growth of the target organism in the presence of the producer strain on both types of media.
-
If inhibition is observed on the standard BHI agar (Set A) but is significantly reduced or completely absent on the iron-supplemented agar (Set B), this confirms that the inhibition is mediated by iron sequestration.[7]
-
Data Presentation
Quantitative data from these experiments should be summarized for clear interpretation.
Table 1: Co-culture Inhibition Assay Results
| Producer Strain | Target Strain | Medium | Inhibition Observed (Yes/No) | Zone of Inhibition (mm) |
|---|---|---|---|---|
| C. propinquum | S. epidermidis | BHI | Yes | e.g., 5 ± 1 |
| Control (None) | S. epidermidis | BHI | No | 0 |
| C. propinquum | S. aureus | BHI | No | 0 |
Table 2: Iron Reversal Assay Data
| Producer Strain | Target Strain | Medium | FeCl₃ (200 µM) | Inhibition Rescued (Yes/No) |
|---|---|---|---|---|
| C. propinquum | S. epidermidis | BHI | No | No |
| C. propinquum | S. epidermidis | BHI | Yes | Yes |
Visualizations: Pathways and Workflows
Diagrams are provided to visualize the mechanism of action and experimental procedures.
Caption: Mechanism of this compound-mediated iron competition.
Caption: Workflow for the plate-based co-culture inhibition assay.
Caption: Logical relationship from gene cluster to competitive advantage.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclic peptides of the nocardamine class from a marine-derived bacterium of the genus Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actinobacteria phylogenomics, selective isolation from an iron oligotrophic environment and siderophore functional characterization, unveil new desferrioxamine traits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial iron scavengers | Feature | RSC Education [edu.rsc.org]
- 6. High-Throughput Co-Culture Assays for the Investigation of Microbial Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. High Throughput Co-culture Assays for the Investigation of Microbial Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dehydroxynocardamine for Studying Microbial Competition for Iron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential nutrient for nearly all microbial life, playing a critical role in various cellular processes. In many environments, including within a host organism, the concentration of free, bioavailable iron is exceedingly low. To overcome this limitation, many microorganisms synthesize and secrete high-affinity iron chelators called siderophores. Dehydroxynocardamine is a cyclic hydroxamate siderophore produced by various bacteria, including species of Streptomyces and Corynebacterium. By sequestering the limited supply of ferric iron (Fe³⁺), this compound-producing microbes can inhibit the growth of competing microorganisms that are less efficient at iron acquisition. This mechanism of exploitation competition is a key factor in shaping microbial community structures and is a subject of intense research for its potential applications in antimicrobial drug development.
These application notes provide a comprehensive overview of the use of this compound in studying microbial iron competition, including detailed experimental protocols, data presentation guidelines, and visualizations of relevant biological pathways.
Data Presentation
Effective data presentation is crucial for interpreting the results of experiments studying microbial competition. The following tables provide a template for organizing quantitative data related to this compound's activity.
Table 1: Siderophore Production by this compound-Producing Strain
| Strain | Culture Medium | Incubation Time (hours) | Siderophore Production (% Siderophore Units) |
| Corynebacterium propinquum | Iron-deficient medium | 24 | Data to be filled by user |
| Corynebacterium propinquum | Iron-deficient medium | 48 | Data to be filled by user |
| Corynebacterium propinquum | Iron-deficient medium | 72 | Data to be filled by user |
| Corynebacterium propinquum | Iron-replete medium | 72 | Data to be filled by user |
| Negative Control | Iron-deficient medium | 72 | Data to be filled by user |
Siderophore production can be quantified using the liquid Chrome Azurol S (CAS) assay, with results expressed as a percentage of siderophore units relative to a reference.
Table 2: Growth Inhibition of Competitor Microorganism by this compound
| Competitor Strain | This compound Concentration (µM) | Incubation Time (hours) | Growth Inhibition (%) | Minimum Inhibitory Concentration (MIC) (µM) |
| Staphylococcus epidermidis | 0 | 24 | 0 | \multirow{4}{}{*Data to be filled by user} |
| Staphylococcus epidermidis | 10 | 24 | Data to be filled by user | |
| Staphylococcus epidermidis | 50 | 24 | Data to be filled by user | |
| Staphylococcus epidermidis | 100 | 24 | Data to be filled by user |
Growth inhibition can be determined by measuring the optical density (OD) of the culture at 600 nm. The percentage of inhibition is calculated relative to the growth of the control with no this compound.
Experimental Protocols
Protocol 1: Detection and Quantification of this compound Production using Chrome Azurol S (CAS) Assay
The CAS assay is a universal colorimetric method for detecting siderophores. It relies on the principle that a siderophore will remove iron from the blue-colored iron-CAS-hexadecyltrimethylammonium bromide (HDTMA) complex, resulting in a color change to orange.
Materials:
-
CAS dye (Chrome Azurol S)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer
-
FeCl₃·6H₂O
-
Nutrient agar (B569324) or broth (iron-deficient)
-
Sterile petri dishes and microplates
Procedure for CAS Agar Plate Assay (Qualitative):
-
Prepare CAS solution: Dissolve 60.5 mg of CAS in 50 ml of deionized water. Mix with 10 ml of an iron(III) solution (1 mM FeCl₃·6H₂O, 10 mM HCl). While stirring, slowly add this solution to 72.9 mg of HDTMA dissolved in 40 ml of deionized water. The resulting solution should be blue. Autoclave and store in the dark.
-
Prepare CAS agar plates: Autoclave nutrient agar and cool to 50°C. Add the CAS solution to the molten agar at a 1:9 ratio (e.g., 100 ml CAS solution to 900 ml agar) and mix gently. Pour the plates and allow them to solidify.
-
Inoculation: Spot-inoculate the this compound-producing strain onto the center of the CAS agar plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the microorganism for 24-72 hours.
-
Observation: A color change from blue to orange/yellow around the colony indicates siderophore production.
Procedure for Liquid CAS Assay (Quantitative):
-
Prepare CAS assay solution: Mix equal volumes of CAS solution (prepared as above) and a shuttle solution (0.2 M 5-sulfosalicylic acid).
-
Culture Preparation: Grow the this compound-producing strain in iron-deficient liquid medium. Centrifuge the culture to pellet the cells and collect the supernatant.
-
Assay: In a microplate well, mix 100 µl of the culture supernatant with 100 µl of the CAS assay solution.
-
Incubation: Incubate at room temperature for 20 minutes.
-
Measurement: Measure the absorbance at 630 nm using a microplate reader. A decrease in absorbance compared to a control of uninoculated medium indicates siderophore production.
-
Quantification: Siderophore production is quantified as percent siderophore units = [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (uninoculated medium + CAS solution) and As is the absorbance of the sample (supernatant + CAS solution).
Protocol 2: Microbial Growth Inhibition Assay
This protocol determines the ability of this compound to inhibit the growth of a competitor microorganism, such as Staphylococcus epidermidis.
Materials:
-
Purified this compound
-
Competitor microorganism (e.g., Staphylococcus epidermidis)
-
Iron-deficient growth medium (e.g., Tryptic Soy Broth with an iron chelator like 2,2'-bipyridine)
-
Sterile 96-well microplates
-
Microplate reader
Procedure:
-
Prepare Inoculum: Grow the competitor microorganism overnight in a suitable broth. Dilute the culture to a starting optical density (OD₆₀₀) of approximately 0.05.
-
Prepare this compound Dilutions: Prepare a series of dilutions of purified this compound in the iron-deficient growth medium.
-
Assay Setup: In a 96-well plate, add 100 µl of the diluted competitor inoculum to wells containing 100 µl of the this compound dilutions. Include a positive control (inoculum with no this compound) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal growth temperature for the competitor microorganism for 18-24 hours.
-
Measurement: Measure the OD₆₀₀ of each well using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each this compound concentration compared to the positive control. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that results in no visible growth.
Protocol 3: Identification and Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the specific identification and quantification of this compound in complex biological samples.
Materials:
-
Culture supernatant containing this compound
-
This compound standard
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 reversed-phase HPLC column
-
Mobile phases: (A) Water with 0.1% formic acid, (B) Acetonitrile with 0.1% formic acid
-
Solid-phase extraction (SPE) cartridges for sample cleanup
Procedure:
-
Sample Preparation: Centrifuge the bacterial culture and filter the supernatant. Clean up and concentrate the siderophores from the supernatant using SPE.
-
LC Separation: Inject the prepared sample onto the C18 column. Use a gradient elution with mobile phases A and B to separate this compound from other components. A typical gradient might be: 5% B for 1 min, ramp to 95% B over 10 min, hold at 95% B for 2 min, then return to 5% B and equilibrate.
-
MS/MS Detection: Use electrospray ionization (ESI) in positive ion mode. For quantification, use Multiple Reaction Monitoring (MRM). The precursor ion for this compound ([M+H]⁺) is m/z 585.36. Select specific product ions for monitoring (to be determined by infusion of the standard).
-
Quantification: Create a standard curve using known concentrations of the this compound standard. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
Visualizations of Pathways and Workflows
This compound Biosynthesis Pathway
The biosynthesis of this compound is governed by a biosynthetic gene cluster (BGC). The pathway involves several enzymatic steps, starting from the precursor L-lysine. The expression of the BGC is often regulated by the diphtheria toxin repressor (DtxR)-like protein, which senses iron levels in the cell.
Caption: Proposed biosynthetic pathway of this compound.
Iron Uptake via this compound in Gram-Positive Bacteria
Gram-positive bacteria, such as Staphylococcus aureus, can utilize hydroxamate siderophores like this compound produced by other bacteria (xenosiderophores). The uptake is mediated by a specific ABC transporter system.
Caption: Uptake of Fe³⁺-dehydroxynocardamine in Gram-positive bacteria.
Experimental Workflow for Studying Microbial Competition
This workflow outlines the key steps in an experiment designed to investigate the role of this compound in microbial competition.
Caption: Workflow for studying this compound-mediated competition.
Applications in Drug Development
The ability of this compound to sequester iron and inhibit microbial growth makes it and its derivatives interesting candidates for novel antimicrobial strategies.
Direct Antimicrobial Activity
By depriving pathogenic bacteria of essential iron, this compound or its synthetic analogs could serve as direct-acting antimicrobial agents. This is particularly relevant for pathogens that are poor at producing their own siderophores or are unable to utilize xenosiderophores.
"Trojan Horse" Strategy
This compound can be chemically conjugated to an antibiotic. Bacteria that recognize and take up the this compound-iron complex will inadvertently transport the attached antibiotic into the cell, bypassing mechanisms of resistance such as reduced membrane permeability. This "Trojan horse" approach has the potential to rejuvenate existing antibiotics that have lost efficacy against multidrug-resistant strains.
Caption: "Trojan Horse" strategy for antibiotic delivery.
Conclusion
This compound plays a significant role in microbial ecology through its iron-scavenging capabilities. Understanding its production, mechanism of action, and uptake provides valuable insights into microbial competition. The protocols and information provided herein offer a framework for researchers to investigate these phenomena and explore the potential of this compound and similar siderophores in the development of novel antimicrobial therapies.
Dehydroxynocardamine: A Siderophore Approach to Unlocking Microbial Pharmacy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The microbial world represents a vast and largely untapped reservoir of novel bioactive compounds, many of which hold the potential to become next-generation therapeutics. The genetic blueprints for these molecules are encoded in biosynthetic gene clusters (BGCs). However, a significant portion of these BGCs remain unexpressed, or "silent," under standard laboratory conditions, representing a formidable challenge to natural product discovery. This has spurred the development of various strategies to awaken these dormant pathways. While numerous techniques involving chemical elicitors and genetic manipulation have been established, the role of specific, naturally occurring small molecules in this process is an area of active investigation.
This document explores the potential of dehydroxynocardamine, a known siderophore, as a tool for probing microbial secondary metabolism and provides detailed protocols for established methods of inducing silent gene clusters. This compound is a cyclic hydroxamate siderophore produced by various bacteria, including species of Streptomyces and Corynebacterium, primarily to scavenge iron, an essential nutrient.[1][2] While not documented as a direct, broad-spectrum elicitor of silent gene clusters, its role in iron acquisition and microbial competition suggests its potential to indirectly influence secondary metabolism, making it a molecule of interest in co-culture and microbial interaction studies.
This compound: Properties and Biological Function
This compound is a member of the nocardamine (B1208791) class of cyclic peptides.[2] Its primary biological function is to chelate ferric iron (Fe³⁺) with high affinity, facilitating its transport into the microbial cell. The biosynthesis of this compound is encoded by a dedicated BGC.[1]
| Property | Value |
| Chemical Formula | C₂₇H₄₈N₆O₈ |
| Molecular Weight | 584.7150 Da |
| Accurate Mass | 584.3534 Da |
| Origin | Bacterium (Streptomyces sp.) |
Table 1: Physicochemical properties of this compound.[2]
The regulation of siderophore biosynthesis is tightly linked to iron availability. Under iron-limiting conditions, a global repressor protein, Fur (Ferric uptake regulator), dissociates from the promoter regions of siderophore biosynthetic genes, leading to their expression.[3][4] This iron-dependent regulation highlights a key mechanism by which environmental cues can trigger the production of a specific secondary metabolite.
Established Protocols for Inducing Silent Gene Clusters
Given the current lack of specific protocols for using this compound as a direct elicitor, this section details established and broadly applicable methods for activating silent BGCs. These techniques provide robust frameworks for researchers to unlock novel natural products.
High-Throughput Elicitor Screening (HiTES)
This method involves screening a library of small molecules to identify compounds that induce the expression of a target silent BGC.[5][6][7] A reporter gene (e.g., GFP, lacZ) is placed under the control of a promoter within the silent BGC of interest, providing a readily detectable signal upon activation.
Experimental Protocol:
-
Construct Reporter Strain:
-
Identify a promoter region within the target silent BGC.
-
Clone a reporter gene (e.g., gfp) downstream of the selected promoter.
-
Integrate the promoter-reporter construct into the genome of the host microorganism.
-
-
High-Throughput Screening:
-
Prepare a microtiter plate-based culture of the reporter strain.
-
Add a library of small molecules (e.g., antibiotics at sub-inhibitory concentrations, natural product extracts, synthetic compounds) to individual wells.
-
Incubate the cultures under appropriate conditions.
-
Measure the reporter signal (e.g., fluorescence for GFP) using a plate reader.
-
-
Hit Validation and Metabolite Analysis:
-
Confirm the inducing activity of "hit" compounds by repeating the assay.
-
Culture the wild-type strain in the presence of the validated elicitors.
-
Analyze the culture extract using analytical techniques such as HPLC-MS to identify newly produced secondary metabolites.
-
Promoter Insertion via CRISPR-Cas9
This genetic engineering approach involves inserting a strong, constitutively active promoter upstream of a silent BGC to drive its expression.[7] CRISPR-Cas9 technology allows for precise and efficient targeted insertion.
Experimental Protocol:
-
Design and Construct CRISPR-Cas9 System:
-
Design a guide RNA (gRNA) to target a specific site upstream of the silent BGC.
-
Clone the gRNA and the Cas9 nuclease gene into an appropriate expression vector.
-
Construct a donor DNA template containing the desired constitutive promoter flanked by homology arms corresponding to the regions upstream and downstream of the gRNA target site.
-
-
Transformation and Selection:
-
Introduce the CRISPR-Cas9 vector and the donor DNA into the host microorganism.
-
Select for transformants that have successfully integrated the promoter.
-
-
Verification and Metabolite Analysis:
-
Verify the correct insertion of the promoter using PCR and DNA sequencing.
-
Culture the engineered strain and the wild-type strain under identical conditions.
-
Analyze the culture extracts by HPLC-MS to detect the production of new metabolites.
-
Co-culture
Interspecies interactions can trigger the production of secondary metabolites that are not produced in monocultures.[8] Co-culturing a target strain with other microorganisms can simulate these natural competitive or symbiotic relationships.
Experimental Protocol:
-
Strain Selection:
-
Choose a target strain known to harbor silent BGCs.
-
Select a panel of diverse microorganisms (bacteria and fungi) from various environments to co-culture with the target strain.
-
-
Co-culture Setup:
-
On a solid agar (B569324) plate, inoculate the target strain and a second microorganism in close proximity, but without direct contact.
-
Alternatively, for liquid co-cultures, inoculate both microorganisms into the same flask.
-
Include monoculture controls for each microorganism.
-
-
Incubation and Observation:
-
Incubate the cultures for an appropriate period, observing for any visible changes in growth or pigmentation at the interface between the two microorganisms.
-
-
Metabolite Extraction and Analysis:
-
For solid cultures, excise the agar region at the interaction zone. For liquid cultures, pellet the cells and use the supernatant.
-
Extract the metabolites using an appropriate organic solvent.
-
Analyze the extracts by HPLC-MS, comparing the metabolic profiles of the co-cultures to the monoculture controls to identify unique compounds.
-
Conclusion
While this compound's primary role is iron acquisition, its involvement in microbial nutrient competition makes it a relevant factor in the complex interplay of microbial communities. Understanding the signaling roles of such specialized metabolites is a burgeoning field. For researchers and drug development professionals seeking to unlock the vast chemical diversity hidden in microbial genomes, the established methods of high-throughput elicitor screening, targeted genetic manipulation, and co-culture provide powerful and validated strategies. The application of these protocols will undoubtedly continue to yield novel natural products with the potential for significant therapeutic impact.
References
- 1. researchgate.net [researchgate.net]
- 2. npatlas.org [npatlas.org]
- 3. Genetics and Assembly Line Enzymology of Siderophore Biosynthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Open Access) Genetics and Assembly Line Enzymology of Siderophore Biosynthesis in Bacteria (2002) | Jorge H. Crosa | 829 Citations [scispace.com]
- 5. High-throughput platform for the discovery of elicitors of silent bacterial gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput platform for the discovery of elicitors of silent bacterial gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Activating Silent Biosynthetic Gene Clusters in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interspecies Interactions Stimulate Diversification of the Streptomyces coelicolor Secreted Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iron Chelation Assays Using Dehydroxynocardamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroxynocardamine is a cyclic hydroxamate-containing siderophore produced by certain species of Streptomyces. As a member of the nocardamine (B1208791) class of compounds, it is structurally related to the well-characterized and clinically utilized iron chelator, Deferoxamine B (DFO). Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge ferric iron (Fe³⁺) from the environment. The potent and selective iron-binding capacity of these molecules makes them valuable tools in biomedical research and drug development, particularly for applications involving iron overload disorders, neurodegenerative diseases, and as potential antimicrobial agents.
These application notes provide detailed protocols for assessing the iron chelation properties of this compound. Due to the limited availability of specific quantitative data for this compound in the current scientific literature, the following protocols are adapted from established methods for the closely related and extensively studied siderophore, Deferoxamine B. It is strongly recommended that researchers optimize these protocols for their specific experimental conditions.
Principle of Iron Chelation by Hydroxamate Siderophores
This compound, like other hydroxamate siderophores, is expected to be a hexadentate ligand, meaning it can form six coordination bonds with a single metal ion. The three hydroxamate groups (-C(=O)N(OH)-) each provide two oxygen atoms to create a stable, octahedral complex with ferric iron (Fe³⁺). This high-affinity binding effectively sequesters iron from its environment. The chelation reaction can be monitored using various analytical techniques, including spectrophotometry.
Quantitative Data Summary
| Parameter | Deferoxamine B (Reference) | This compound (Expected) |
| Iron Binding Stoichiometry | 1:1 (Deferoxamine B : Fe³⁺) | 1:1 (this compound : Fe³⁺) |
| Fe³⁺ Stability Constant (log β) | ~30.6 | High, likely in a similar range to DFO |
| Complex Color | Reddish-brown | Likely colored due to charge transfer transitions |
| Molecular Formula | C₂₅H₄₈N₆O₈ | C₂₇H₄₈N₆O₈ |
| Molecular Weight | 560.68 g/mol | 584.71 g/mol |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Iron Chelation using the Ferrozine (B1204870) Competition Assay
This assay is based on the competition between this compound and the chromogenic indicator ferrozine for ferrous iron (Fe²⁺). Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm. In the presence of a competing chelator like this compound, the formation of the ferrozine-Fe²⁺ complex is inhibited, leading to a decrease in absorbance.
Materials:
-
This compound
-
Ferrozine
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) or Ammonium (B1175870) iron(II) sulfate hexahydrate
-
HEPES buffer (or other suitable buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration of 10 mM.
-
Ferrous Iron Solution: Prepare a fresh 10 mM solution of ferrous sulfate or ammonium iron(II) sulfate in water.
-
Ferrozine Solution: Prepare a 10 mM solution of ferrozine in water.
-
HEPES Buffer: Prepare a 100 mM HEPES buffer solution and adjust the pH to 7.4.
-
-
Assay Protocol:
-
In a 96-well microplate, add 50 µL of varying concentrations of this compound (e.g., in a two-fold serial dilution from 1 mM to 1 µM) diluted in HEPES buffer.
-
Add 50 µL of the 10 mM ferrous iron solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for the chelation of iron by this compound.
-
Add 50 µL of the 10 mM ferrozine solution to each well to initiate the color reaction.
-
Incubate the plate for an additional 5 minutes at room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Include control wells containing:
-
Blank (buffer only)
-
Control (buffer + ferrous iron + ferrozine)
-
Positive control with a known chelator like EDTA or Deferoxamine B.
-
-
-
Data Analysis:
-
Calculate the percentage of iron chelation using the following formula:
where A_control is the absorbance of the control well (without this compound) and A_sample is the absorbance in the presence of this compound.
-
Plot the percentage of chelation against the concentration of this compound to determine the IC₅₀ value (the concentration required to chelate 50% of the iron).
-
Protocol 2: Determination of Binding Stoichiometry using the Method of Continuous Variation (Job's Plot)
This method is used to determine the stoichiometry of the this compound-Fe³⁺ complex. The total molar concentration of the chelator and the metal ion is kept constant, while their molar fractions are varied. The absorbance of the resulting complex is measured at a wavelength where the complex absorbs maximally, and the reactants do not.
Materials:
-
This compound
-
Ferric chloride (FeCl₃) or Ferric nitrate (B79036) (Fe(NO₃)₃)
-
Appropriate buffer (e.g., acetate (B1210297) buffer for acidic pH or HEPES for neutral pH)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare equimolar stock solutions of this compound and ferric iron (e.g., 1 mM) in the chosen buffer.
-
-
Preparation of Solutions for Job's Plot:
-
Prepare a series of solutions with a constant total volume and total molar concentration (e.g., 100 µM) but varying mole fractions of this compound and Fe³⁺. For a total volume of 1 mL, the volumes of the stock solutions would be:
-
| Solution # | Volume of 1 mM this compound (µL) | Volume of 1 mM Fe³⁺ (µL) | Mole Fraction of Fe³⁺ |
| 1 | 100 | 0 | 0.0 |
| 2 | 90 | 10 | 0.1 |
| 3 | 80 | 20 | 0.2 |
| 4 | 70 | 30 | 0.3 |
| 5 | 60 | 40 | 0.4 |
| 6 | 50 | 50 | 0.5 |
| 7 | 40 | 60 | 0.6 |
| 8 | 30 | 70 | 0.7 |
| 9 | 20 | 80 | 0.8 |
| 10 | 10 | 90 | 0.9 |
| 11 | 0 | 100 | 1.0 |
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λ_max) of the this compound-Fe³⁺ complex by scanning the spectrum of a solution containing the complex (e.g., solution #6).
-
Measure the absorbance of each of the prepared solutions at this λ_max.
-
-
Data Analysis:
-
Plot the absorbance at λ_max against the mole fraction of Fe³⁺.
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5.
-
Visualizations
Application Notes and Protocols: Dehydroxynocardamine Supplementation in Microbial Growth Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dehydroxynocardamine, a hydroxamate-type siderophore, as a supplement in microbial growth media. The provided protocols and data will enable researchers to investigate microbial iron acquisition, competition, and the development of novel antimicrobial strategies.
Introduction to this compound
This compound is a cyclic hydroxamate siderophore produced by various actinomycetes, including species of Streptomyces and Corynebacterium.[1][2] Its primary function is to chelate ferric iron (Fe³⁺) from the environment with high affinity, making it available for microbial uptake.[3][4] This iron-scavenging ability plays a crucial role in microbial survival in iron-limited environments and mediates competitive interactions between different microbial species. Supplementing microbial growth media with this compound can be used to study its effects on bacterial growth, both as a potential growth promoter for organisms that can utilize it and as an inhibitor for those that cannot.
Data Presentation
The following tables summarize the expected outcomes and key parameters for experiments involving this compound supplementation. Since specific dose-response data for purified this compound is not widely available in the literature, these tables are based on the well-documented effects of siderophores in microbial systems.
Table 1: Expected Effects of this compound Supplementation on Microbial Growth in Iron-Limited Media
| Microbial Species | Expected Growth Response to this compound | Rationale | Key Experimental Parameters |
| Staphylococcus epidermidis | Growth Inhibition | Lacks efficient uptake systems for this compound, leading to iron starvation. | This compound concentration range (e.g., 1-100 µM), initial inoculum density, incubation time. |
| Corynebacterium glutamicum | Growth Promotion | Possesses transport systems for the uptake of hydroxamate siderophores. | This compound concentration range (e.g., 1-50 µM), iron concentration in basal medium, measurement of growth rate and final biomass. |
| This compound-producing Streptomyces sp. | No significant effect or slight inhibition at high concentrations | The organism is adapted to its own siderophore; high exogenous concentrations might have secondary effects. | Comparison with a non-producing mutant, measurement of endogenous vs. exogenous siderophore utilization. |
Table 2: Parameters for this compound Extraction and Quantification
| Parameter | Method | Expected Outcome/Value | Notes |
| Extraction Solvent | Ethyl acetate (B1210297) | Efficient recovery of this compound from culture supernatant. | Multiple extractions can increase yield. |
| Quantification | HPLC-MS/MS | Development of a sensitive and specific method for detecting and quantifying this compound. | Requires a purified standard for absolute quantification. Relative quantification can be performed without a standard. |
| Purity Assessment | High-Resolution MS and NMR | Confirmation of the chemical structure and purity of the extracted this compound. | Important for ensuring that observed biological effects are due to this compound. |
Experimental Protocols
Production and Extraction of this compound from Streptomyces sp.
This protocol describes the cultivation of a this compound-producing Streptomyces strain and the subsequent extraction of the siderophore from the culture broth.
Materials:
-
This compound-producing Streptomyces sp. strain
-
Iron-deficient solid medium (e.g., ISP2 agar (B569324) prepared with Chelex-100 treated water)
-
Iron-deficient liquid medium (e.g., a modified minimal medium with limited iron)[5][6]
-
Ethyl acetate
-
Rotary shaker
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Inoculation: Inoculate the Streptomyces strain onto the iron-deficient solid medium and incubate at 28-30°C until sporulation is observed.
-
Seed Culture: Inoculate a loopful of spores into a flask containing iron-deficient liquid medium. Incubate at 28-30°C with shaking at 200 rpm for 2-3 days.
-
Production Culture: Inoculate a larger volume of iron-deficient liquid medium with the seed culture (5-10% v/v). Incubate at 28-30°C with shaking at 200 rpm for 5-7 days.
-
Harvesting: Centrifuge the production culture at 8,000 x g for 15 minutes to pellet the biomass.
-
Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 5 minutes. Allow the layers to separate and collect the organic (upper) layer. Repeat the extraction two more times.[7]
-
Concentration: Pool the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude this compound extract.
-
Purification (Optional): The crude extract can be further purified using silica (B1680970) gel column chromatography or preparative HPLC.
Semi-Quantitative Detection of this compound using the Chrome Azurol S (CAS) Assay
The CAS assay is a universal method for detecting siderophores. It relies on the competition for iron between the siderophore and the CAS dye.[8][9]
Materials:
-
Crude or purified this compound extract
-
CAS assay solution (see below for preparation)
-
96-well microplate
-
Spectrophotometer
Preparation of CAS Assay Solution:
-
Dye Solution: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
-
Iron Solution: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
Detergent Solution: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.
-
Mixing: Slowly add the iron solution to the dye solution while stirring. Then, slowly add the detergent solution to the iron-dye mixture. The final solution should be a deep blue color. Autoclave and store in the dark.
Procedure:
-
Add 100 µL of the CAS assay solution to each well of a 96-well plate.
-
Add 100 µL of the this compound-containing sample (or culture supernatant) to the wells.
-
Incubate at room temperature for 20-30 minutes.
-
Measure the absorbance at 630 nm. A decrease in absorbance (color change from blue to orange/purple) indicates the presence of siderophores.
-
Siderophore units can be calculated as a percentage of the reduction in absorbance relative to a control.[10]
Assessing the Effect of this compound on Microbial Growth
This protocol outlines a method to determine the effect of this compound on the growth of a target microorganism in an iron-limited liquid medium.
Materials:
-
Target microbial strain (e.g., Staphylococcus epidermidis, Corynebacterium glutamicum)
-
Iron-limited growth medium (e.g., Chelex-100 treated Tryptic Soy Broth or a defined minimal medium)[5][6]
-
Purified this compound solution of known concentration
-
96-well microplate
-
Incubator with shaking capability
-
Microplate reader
Procedure:
-
Prepare Inoculum: Grow the target microorganism overnight in a suitable rich medium. Wash the cells twice with sterile saline or iron-free medium to remove residual iron and medium components. Resuspend the cells to a standardized optical density (e.g., OD₆₀₀ of 0.1).
-
Prepare Assay Plate: In a 96-well plate, add 180 µL of iron-limited medium to each well.
-
Add this compound: Add 20 µL of this compound solution to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a control with no added this compound.
-
Inoculate: Add a small volume (e.g., 5 µL) of the prepared inoculum to each well.
-
Incubation and Monitoring: Incubate the plate at the optimal growth temperature for the microorganism with shaking. Monitor the optical density at 600 nm at regular intervals (e.g., every hour for 24-48 hours) using a microplate reader.
-
Data Analysis: Plot the growth curves (OD₆₀₀ vs. time) for each this compound concentration. From these curves, determine key growth parameters such as the lag phase duration, maximum growth rate, and final cell density.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Siderophore-mediated iron uptake in Gram-positive bacteria.
Caption: Experimental workflow for this compound studies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Involvement of SirABC in Iron-Siderophore Import in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of Staphylococcus aureus iron acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Enhancement of growth media for extreme iron limitation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. protocols.io [protocols.io]
- 9. Siderophore Detection assay [protocols.io]
- 10. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria [bio-protocol.org]
Application Note & Protocol: Purification of Dehydroxynocardamine using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dehydroxynocardamine is a cyclic hydroxamate-containing siderophore, a class of high-affinity iron-chelating compounds produced by various microorganisms. Siderophores play a crucial role in microbial iron acquisition and are of significant interest in drug development for their potential as antimicrobial agents and in iron-overload therapies. High-performance liquid chromatography (HPLC) is a powerful technique for the purification and analysis of this compound from complex biological matrices. This document provides a detailed application note and protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC), based on established methods for siderophore purification.
Data Presentation
The following tables summarize typical HPLC parameters for the purification of siderophores, which can be adapted and optimized for this compound.
Table 1: HPLC Columns and Stationary Phases for Siderophore Purification
| Parameter | Description | Typical Values |
| Column Type | Reversed-Phase | C8, C18[1][2] |
| Particle Size | Affects resolution and backpressure | 3.5 µm, 4 µm, 5 µm[2] |
| Column Dimensions | Dependent on the scale of purification | Analytical: 4.6 x 150 mm, 4.6 x 250 mm[2]; Preparative: Larger dimensions |
Table 2: Mobile Phase Composition and Gradient Elution for Siderophore Purification
| Parameter | Description | Typical Values |
| Mobile Phase A | Aqueous phase | Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)[2][3] |
| Mobile Phase B | Organic phase | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid or 0.1% TFA[2][3] |
| Gradient Profile | Varies based on siderophore hydrophobicity | Linear gradient, e.g., 0% to 25% B over 20 min, or 10% to 90% B over 20-30 min[2] |
| Flow Rate | Dependent on column dimensions | 0.8 - 1.0 mL/min for analytical columns[2] |
Table 3: Detection and Sample Preparation Parameters
| Parameter | Description | Typical Values |
| Detection Wavelength | UV detection | 210 nm (peptide bonds), or specific absorbance maxima for iron-siderophore complexes (e.g., ~435 nm) |
| Column Temperature | Affects retention time and peak shape | 25 - 30 °C[2] |
| Injection Volume | Dependent on sample concentration and column size | 10 - 20 µL for analytical scale[2] |
| Sample Preparation | Initial purification from culture supernatant | Acidification, solid-phase extraction (e.g., Amberlite XAD resin)[2][4] |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound, from sample preparation to HPLC analysis.
Protocol 1: Sample Preparation from Bacterial Culture
-
Culture Growth: Cultivate the this compound-producing microbial strain in a low-iron medium to induce siderophore production.
-
Cell Removal: Centrifuge the culture broth at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells.
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted siderophores.
-
Acidification: Adjust the pH of the supernatant to ~2.0 with a suitable acid, such as formic acid or hydrochloric acid.[2] This step protonates the siderophores, preparing them for solid-phase extraction.
-
Solid-Phase Extraction (SPE):
-
Prepare a column packed with Amberlite XAD-16 or a similar non-polar resin.[2]
-
Equilibrate the column with acidified water (pH 2.0).
-
Load the acidified supernatant onto the column.
-
Wash the column with several volumes of acidified water to remove salts and other polar impurities.[2]
-
Elute the bound siderophores with methanol.[2]
-
-
Solvent Evaporation: Evaporate the methanol from the eluate using a rotary evaporator or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for HPLC analysis (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before HPLC injection.[2]
Protocol 2: Reversed-Phase HPLC Purification
-
System Preparation:
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.[2]
-
Sample Injection: Inject the filtered, reconstituted sample onto the column.
-
Gradient Elution: Apply a linear gradient to separate the components of the sample. An example gradient is as follows:
-
10% to 90% Mobile Phase B over 30 minutes.[2]
-
Hold at 90% Mobile Phase B for 5 minutes.
-
Return to 10% Mobile Phase B over 2 minutes.
-
Hold at 10% Mobile Phase B for re-equilibration.
-
-
Detection: Monitor the elution profile using a UV detector at 210 nm for the peptide backbone of this compound. If analyzing the iron-complexed form, a wavelength around 435 nm can be used.
-
Fraction Collection: Collect the fractions corresponding to the peaks of interest.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC or mass spectrometry to confirm the purity and identity of this compound.
Visualizations
Diagram 1: Experimental Workflow for this compound Purification
Caption: Workflow for this compound purification.
Diagram 2: Logical Relationship of HPLC Parameters
Caption: Interplay of HPLC parameters in siderophore separation.
References
- 1. Purification and Structural Characterization of Siderophore (Corynebactin) from Corynebacterium diphtheriae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Separation and detection of siderophores produced by marine bacterioplankton using high-performance liquid chromatography with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometry Analysis of Dehydroxynocardamine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroxynocardamine, a member of the hydroxamate class of siderophores, and its analogs are of significant interest in microbiology, medicine, and drug development. Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms to scavenge iron from their environment. Their role in microbial iron acquisition makes them potential targets for antimicrobial therapies and tools for studying iron metabolism. Furthermore, their strong chelating properties are being explored for therapeutic applications, including the treatment of iron overload disorders and as drug delivery agents.
This document provides detailed application notes and protocols for the analysis of this compound and its analogs using liquid chromatography-mass spectrometry (LC-MS). It includes methodologies for sample preparation, chromatographic separation, and mass spectrometric detection and quantification, as well as diagrams illustrating the experimental workflow and relevant biological pathways.
Analytes of Interest
This compound and its analogs are characterized by the presence of hydroxamate functional groups which are crucial for their iron-chelating activity. The accurate mass and molecular formula are essential for their identification by high-resolution mass spectrometry.[1][2]
| Compound | Molecular Formula | Exact Mass (Da) |
| This compound | C27H48N6O8 | 584.3534 |
| This compound B | Not Specified | Not Specified |
| This compound C | Not Specified | Not Specified |
| Desferrioxamine B (analog) | C25H48N6O8 | 560.3581 |
Experimental Protocols
Sample Preparation from Bacterial Culture
This protocol is designed for the extraction of this compound and its analogs from bacterial culture supernatants.
Materials:
-
Bacterial culture producing this compound
-
Centrifuge
-
0.22 µm syringe filters
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or a specialized resin like XAD)[3]
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate
Procedure:
-
Culture Centrifugation: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Supernatant Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with one column volume of methanol followed by one column volume of water.
-
Load the filtered supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with one column volume of water to remove salts and other polar impurities.
-
Elute the siderophores with an appropriate solvent, such as methanol or a methanol/water mixture. The optimal elution solvent should be determined empirically.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines a general method for the separation and detection of this compound and its analogs. Optimization will be required for specific instrumentation and analogs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for equilibration. The gradient should be optimized to achieve good separation of the analytes of interest.
-
Flow Rate: 0.2-0.4 mL/min for a 2.1 mm ID column.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Nebulizer Gas Flow: As per manufacturer's recommendation.
-
Data Acquisition:
-
Full Scan (for identification): Acquire spectra over a mass range of m/z 100-1000 to detect the protonated molecules [M+H]+ of this compound and its analogs.
-
Tandem MS (MS/MS for fragmentation and quantification): Use Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole instrument. For high-resolution instruments, targeted MS/MS or Parallel Reaction Monitoring (PRM) can be used. Precursor ions would be the [M+H]+ of the analytes. Collision energy should be optimized for each compound to obtain characteristic fragment ions.
-
Expected Fragmentation:
Hydroxamate siderophores like this compound and its analog Desferrioxamine B typically show characteristic fragmentation patterns involving the cleavage of the amide bonds and the hydroxamate groups.[4] Common neutral losses include water and fragments corresponding to the building blocks of the siderophore backbone.
Quantitative Analysis
For accurate quantification, a calibration curve should be prepared using a certified reference standard of this compound if available. If a standard is not available, relative quantification can be performed by comparing peak areas across different samples. For absolute quantification, stable isotope-labeled internal standards are recommended.
The following table provides an example of quantitative parameters that should be determined during method validation. The values are hypothetical and will vary depending on the specific instrument and method conditions.
| Parameter | This compound | Desferrioxamine B (analog) |
| Linear Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.5 ng/mL |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Recovery) | 85 - 115% | 85 - 115% |
Visualizations
Siderophore-Mediated Iron Uptake Pathway
Caption: Siderophore-mediated iron uptake pathway in Gram-negative bacteria.
Experimental Workflow for Siderophore Analysis
Caption: A typical experimental workflow for the analysis of siderophores.
Conclusion
The protocols and information provided in this document serve as a comprehensive guide for the mass spectrometry-based analysis of this compound and its analogs. The successful application of these methods will enable researchers to accurately identify and quantify these important microbial metabolites, facilitating further research into their biological roles and therapeutic potential. It is important to note that the provided protocols are general guidelines and should be optimized for specific applications and instrumentation.
References
- 1. npatlas.org [npatlas.org]
- 2. NP-MRD: Showing NP-Card for this compound (NP0005838) [np-mrd.org]
- 3. Novel XAD-LC/MS-FBMN-IMS Strategy for Screening Holo-Hydroxamate Siderophores: Siderome Analysis of the Pathogenic Bacterium Tenacibaculum maritimum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Host-Pathogen Interactions with Dehydroxynocardamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential nutrient for the survival and proliferation of nearly all living organisms.[1][2] In vertebrate hosts, the vast majority of iron is sequestered within proteins such as transferrin, lactoferrin, and ferritin, creating an iron-limited environment that serves as a primary defense mechanism against invading microbial pathogens.[1] To overcome this nutritional challenge, many bacteria have evolved sophisticated iron acquisition systems, including the production and secretion of high-affinity iron chelators known as siderophores.[3] Dehydroxynocardamine, a cyclic hydroxamate siderophore produced by various actinobacteria, including Streptomyces species, represents a key molecule in the intricate dance of host-pathogen interactions.[4][5] Understanding the role of this compound in bacterial iron acquisition and its subsequent impact on host cellular responses is crucial for the development of novel anti-infective therapies. These therapies could target bacterial virulence by disrupting iron uptake or by modulating the host's immune response to these iron-scavenging molecules.[6]
These application notes provide a comprehensive overview of the potential applications of this compound in studying host-pathogen interactions, along with detailed protocols for key experiments.
Data Presentation
While specific quantitative data for the direct interaction of this compound with host cells is emerging, the following table summarizes the types of quantitative data that can be generated using the protocols described herein. This structured format allows for the systematic evaluation of this compound's effects and comparison with other siderophores or bacterial mutants.
Table 1: Key Quantitative Data in this compound Host-Pathogen Interaction Studies
| Experimental Assay | Quantitative Metric | Description | Relevance to Host-Pathogen Interaction |
| Chrome Azurol S (CAS) Assay | Siderophore Production Index (SPI) | Ratio of the halo diameter to the colony diameter on a CAS agar (B569324) plate.[7] | Semi-quantitatively measures the iron-chelating activity of this compound produced by a bacterial strain.[7] |
| % Siderophore Activity | Decrease in absorbance at 630 nm in a liquid CAS assay, proportional to the amount of iron removed from the CAS-iron complex.[8] | Quantifies the concentration of active this compound in culture supernatants. | |
| Bacterial Growth Curve Analysis | Doubling Time (minutes) | The time it takes for a bacterial population to double under specific iron-limited conditions. | Determines the efficiency of this compound in promoting bacterial growth in an iron-depleted environment mimicking the host. |
| Final Optical Density (OD) | The maximum bacterial density reached in culture. | Assesses the overall bacterial fitness supported by this compound-mediated iron acquisition. | |
| Radioactive Iron (⁵⁵Fe) Uptake Assay | Counts Per Minute (CPM) / mg protein | The amount of radiolabeled iron incorporated into bacterial cells over time.[9] | Directly measures the efficiency of iron uptake mediated by this compound.[9] |
| Macrophage Infection Assay | Colony Forming Units (CFU) / mL | The number of viable intracellular bacteria recovered from infected macrophages at different time points.[10] | Evaluates the role of this compound in intracellular bacterial survival and replication. |
| % Phagocytosis | The percentage of macrophages containing at least one bacterium.[10] | Determines if this compound influences the initial uptake of bacteria by phagocytic cells. | |
| Cytokine/Chemokine Quantification (ELISA/qRT-PCR) | Concentration (pg/mL) or Fold Change in Gene Expression | The levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines and chemokines secreted by host cells in response to this compound or bacteria. | Elucidates the immunomodulatory properties of this compound and its impact on the host immune response. |
| Host Cell Viability Assay (e.g., MTT, LDH) | % Cell Viability or % Cytotoxicity | The percentage of viable host cells or the amount of lactate (B86563) dehydrogenase released from damaged cells. | Assesses the direct cytotoxic effects of this compound on host cells. |
Experimental Protocols
Protocol 1: Detection and Quantification of this compound using the Chrome Azurol S (CAS) Assay
This protocol provides a method for detecting and semi-quantifying the production of this compound based on its iron-chelating activity.[7][11]
Materials:
-
CAS agar plates or CAS solution
-
Bacterial culture producing this compound
-
Control bacterial strain (non-producer)
-
Sterile microbiological loops, pipettes, and culture tubes
-
Incubator
-
Spectrophotometer (for liquid assay)
Procedure:
A. CAS Agar Plate Assay (Qualitative and Semi-Quantitative)
-
Prepare CAS agar plates as described by Schwyn and Neilands (1987).[7] The agar contains a complex of chrome azurol S, iron(III), and a detergent, which is blue.
-
Inoculate the center of the CAS agar plates with a single colony of the this compound-producing bacterium and a negative control strain.
-
Incubate the plates at the optimal growth temperature for the bacterium for 24-72 hours.
-
Observe the plates for the formation of a color change from blue to orange/yellow around the bacterial colony. This halo indicates the production of a siderophore that has scavenged iron from the CAS complex.[11]
-
For semi-quantitative analysis, measure the diameter of the halo and the diameter of the bacterial colony. Calculate the Siderophore Production Index (SPI) as the ratio of the halo diameter to the colony diameter.[7]
B. Liquid CAS Assay (Quantitative)
-
Grow the this compound-producing bacteria in an iron-limited liquid medium.
-
Centrifuge the culture to pellet the cells and collect the cell-free supernatant.
-
Mix the supernatant with the CAS shuttle solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance of the solution at 630 nm. A decrease in absorbance compared to a control with uninoculated medium indicates siderophore activity.
-
Quantify the siderophore concentration by comparing the absorbance to a standard curve generated with a known siderophore like desferrioxamine.[8]
Protocol 2: Siderophore-Mediated Iron Uptake Assay
This protocol measures the ability of bacteria to acquire iron using this compound.
Materials:
-
This compound-producing bacterial strain
-
Iron-limited culture medium
-
⁵⁵FeCl₃ (radioactive iron)
-
Purified this compound (if available) or cell-free supernatant containing this compound
-
Scintillation counter and scintillation fluid
-
Filtration apparatus with 0.22 µm filters
Procedure:
-
Grow the bacterial strain under iron-depleted conditions to induce the expression of siderophore receptors.
-
Prepare the ⁵⁵Fe-Dehydroxynocardamine complex by incubating ⁵⁵FeCl₃ with an excess of purified this compound or the bacterial supernatant.
-
Resuspend the iron-starved bacteria in fresh iron-limited medium.
-
Initiate the uptake assay by adding the ⁵⁵Fe-Dehydroxynocardamine complex to the bacterial suspension.
-
At various time points, take aliquots of the bacterial suspension and filter them through a 0.22 µm filter to separate the bacteria from the medium.
-
Wash the filters with a suitable buffer to remove any non-specifically bound radioactive iron.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[9]
-
Determine the amount of iron taken up by the bacteria over time.
Protocol 3: Macrophage Infection Model to Assess the Role of this compound in Intracellular Survival
This protocol is designed to investigate whether this compound contributes to the survival and replication of bacteria within macrophages.[10][12]
Materials:
-
Macrophage cell line (e.g., J774A.1, THP-1)
-
This compound-producing bacterium and an isogenic mutant deficient in this compound synthesis (if available)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without antibiotics
-
Gentamicin (B1671437) or other appropriate antibiotic to kill extracellular bacteria
-
Sterile water for cell lysis
-
Agar plates for CFU enumeration
-
Purified this compound
Procedure:
-
Seed macrophages in 24-well plates and allow them to adhere overnight.
-
Wash the macrophages with antibiotic-free medium.
-
Infect the macrophages with the wild-type this compound-producing bacteria and the mutant strain at a specific multiplicity of infection (MOI).
-
As a complementary experiment, infect macrophages with the mutant strain in the presence of exogenously added purified this compound.
-
Incubate for a set period (e.g., 1-2 hours) to allow for phagocytosis.
-
Wash the cells to remove non-phagocytosed bacteria and add medium containing a high concentration of gentamicin to kill any remaining extracellular bacteria.
-
Incubate for an additional period (this is time point zero).
-
At various time points post-infection (e.g., 0, 2, 4, 8, 24 hours), wash the cells and lyse them with sterile water to release the intracellular bacteria.
-
Perform serial dilutions of the lysate and plate on appropriate agar to determine the number of viable intracellular bacteria (CFU/mL).[10]
-
Compare the intracellular survival and replication rates of the wild-type, mutant, and complemented strains.
Visualizations
Caption: Siderophore-mediated iron uptake pathway and potential host interaction.
Caption: Workflow for studying this compound's role in pathogenesis.
Caption: The central role of iron acquisition in bacterial virulence.
Applications in Drug Development
The study of this compound and its role in host-pathogen interactions opens several avenues for drug discovery and development:
-
"Trojan Horse" Antibiotics: this compound can be chemically conjugated to antimicrobial agents.[6] Bacteria that express receptors for this compound would actively transport the antibiotic-siderophore conjugate into the cell, leading to targeted cell killing. This approach can overcome outer membrane permeability barriers in Gram-negative bacteria.[6]
-
Inhibitors of Siderophore Biosynthesis: Targeting the enzymes involved in the synthesis of this compound would deprive the bacteria of a critical iron acquisition mechanism, thereby attenuating their virulence and rendering them more susceptible to host immune clearance.
-
Receptor Blockade: Developing molecules that block the bacterial receptor for this compound would prevent the uptake of iron, effectively starving the pathogen.
-
Immunomodulatory Therapeutics: If this compound is found to modulate the host immune response, this knowledge could be harnessed to develop therapies that either dampen a harmful inflammatory response or enhance a protective one.
By providing a framework for the investigation of this compound, these application notes and protocols aim to facilitate research that will ultimately lead to a better understanding of microbial pathogenesis and the development of novel therapeutic strategies.
References
- 1. Microbial Iron Acquisition: Marine and Terrestrial Siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Siderophore-Based Iron Acquisition and Pathogen Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. npatlas.org [npatlas.org]
- 6. Exploiting bacterial iron acquisition: siderophore conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of bacterial ingestion and killing by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Multiscale Invasion Assay for Probing Macrophage Response to Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioactivity Assessment of Dehydroxynocardamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroxynocardamine is a hydroxamate-type siderophore, a small molecule with a high affinity for ferric iron (Fe³⁺). Siderophores are produced by various microorganisms to scavenge iron from their environment, an essential nutrient for growth and metabolism. Due to its iron-chelating properties, this compound is a molecule of interest for its potential therapeutic applications, including antimicrobial, antioxidant, and cytotoxic activities. These application notes provide detailed protocols for in vitro assays to determine the bioactivity of this compound, present available quantitative data, and illustrate potential signaling pathways involved in its mechanism of action.
Data Presentation
The following tables summarize the known quantitative bioactivity of this compound and provide illustrative examples for its potential antioxidant and cytotoxic activities based on data from related compounds, as specific experimental values for this compound are not widely available in public literature.
Table 1: Antibacterial Activity of this compound
| Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Vibrio vulnificus | 8 - 128 | [1] |
| Vibrio alginolyticus | 8 - 128 | [1] |
| Vibrio parahaemolyticus | 8 - 128 | [1] |
Table 2: Illustrative Antioxidant Activity Data for Siderophores
| Assay | IC50 Value (µg/mL) | Reference Compound |
| DPPH Radical Scavenging | 9.31 ± 2.14 | Dalbergia nitidula extract |
| ABTS Radical Scavenging | 14.56 ± 3.96 | Xylia torreana extract |
Table 3: Illustrative Cytotoxicity Data for Natural Products against Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Reference Compound |
| MCF-7 (Breast Cancer) | 55.24 | 7-hydroxy-3,4-dihydrocadalene |
| A549 (Lung Cancer) | 87.86 ± 2.29 | D. eschscholtzii extract |
Experimental Protocols
Iron Chelating Activity: Chrome Azurol S (CAS) Assay
Principle: The CAS assay is a colorimetric method to detect and quantify siderophores. The blue-colored ternary complex of Chrome Azurol S, Fe³⁺, and hexadecyltrimethylammonium bromide (HDTMA) changes to orange or yellow when a stronger chelating agent, like this compound, sequesters the iron from the dye complex.[5][6]
Protocol:
-
Preparation of CAS Assay Solution:
-
Solution 1: Dissolve 60.5 mg of CAS in 50 mL of deionized water.
-
Solution 2: Dissolve 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
Solution 3: Dissolve 73 mg of HDTMA in 40 mL of deionized water.
-
Slowly add Solution 1 to Solution 2, then slowly add this mixture to Solution 3 with constant stirring. The resulting solution should be dark blue. Autoclave and store in a dark bottle.
-
-
Qualitative Plate Assay:
-
Prepare a suitable agar (B569324) medium and autoclave.
-
Cool the agar to 50°C and aseptically add the CAS assay solution in a 9:1 ratio (agar:CAS solution).
-
Pour the CAS agar plates and allow them to solidify.
-
Spot a solution of this compound onto the plate.
-
Incubate at the desired temperature for 24-48 hours.
-
Observation: A color change from blue to orange/yellow around the spot indicates iron chelation.
-
-
Quantitative Liquid Assay:
-
In a 96-well microplate, add 100 µL of this compound solution at various concentrations.
-
Add 100 µL of the CAS assay solution to each well.
-
Incubate at room temperature for 20-30 minutes.
-
Measure the absorbance at 630 nm.
-
The decrease in absorbance is proportional to the concentration of this compound.
-
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique to determine MIC.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Culture the test bacteria in a suitable broth medium to an exponential growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Broth Microdilution:
-
In a 96-well microplate, perform serial two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Observation: The MIC is the lowest concentration of this compound where no visible bacterial growth is observed.
-
Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
Principle: These assays measure the ability of a compound to scavenge stable free radicals, DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[2][3] The reduction of these radicals by an antioxidant results in a color change that can be measured spectrophotometrically.
DPPH Assay Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
In a 96-well plate, add various concentrations of this compound.
-
Add the DPPH solution to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS Assay Protocol:
-
Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
In a 96-well plate, add various concentrations of this compound.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Cytotoxicity Assay: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[4]
Protocol:
-
Cell Culture:
-
Seed the desired cancer cell line (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
Include a vehicle control (cells treated with the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).
-
-
MTT Addition and Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is its ability to chelate iron. This iron-chelating property can influence several downstream signaling pathways.
Iron Depletion and Its Consequences
Iron is a crucial cofactor for numerous enzymes, including those involved in DNA synthesis and cellular respiration. By sequestering iron, this compound can inhibit the proliferation of iron-dependent cells, such as rapidly dividing cancer cells and certain pathogenic bacteria.
Caption: Iron chelation by this compound leading to cellular effects.
Modulation of NF-κB Signaling Pathway
Iron can act as a catalyst in the generation of reactive oxygen species (ROS), which are known activators of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By chelating iron, this compound can reduce ROS production, thereby potentially inhibiting the activation of NF-κB. This pathway is central to inflammatory responses and cell survival.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Stabilization of HIF-1α
Hypoxia-inducible factor-1 alpha (HIF-1α) is a transcription factor that plays a key role in the cellular response to low oxygen levels (hypoxia). The degradation of HIF-1α is regulated by prolyl hydroxylases, which are iron-dependent enzymes. By chelating iron, this compound can inhibit these enzymes, leading to the stabilization and accumulation of HIF-1α even under normoxic conditions.[4] This can trigger the expression of genes involved in angiogenesis, glucose metabolism, and cell survival.
Caption: Stabilization of HIF-1α by this compound through inhibition of prolyl hydroxylases.
References
- 1. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial, antioxidant and cytotoxic activity of acetone leaf extracts of nine under-investigated Fabaceae tree species leads to potentially useful extracts in animal health and productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Dehydroxynocardamine as a Potential Therapeutic Agent for Iron Overload
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron overload, a condition characterized by excessive iron accumulation in various organs, can lead to significant cellular damage and organ dysfunction. Iron chelation therapy is a cornerstone for managing iron overload disorders. Dehydroxynocardamine, a siderophore produced by Streptomyces species, presents a promising scaffold for the development of novel iron chelating agents. Its inherent ability to bind iron with high affinity suggests its potential as a therapeutic agent for iron overload. These application notes provide a comprehensive overview of the available data, detailed experimental protocols, and relevant biological pathways to guide researchers in the evaluation of this compound and its derivatives.
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize typical data points for well-characterized iron chelators like Desferrioxamine (DFO), a structurally related siderophore, which can serve as a benchmark for initial studies.
Table 1: Physicochemical and In Vitro Efficacy Data of Iron Chelators
| Parameter | Deferoxamine (DFO) | This compound (Estimated) | Reference |
| Iron (Fe³⁺) Binding Stability Constant (log β) | ~30.6 | Expected to be high, similar to other hydroxamate siderophores | [1] |
| IC₅₀ (Cell Viability) in HepG2 cells | >100 µM | To be determined | [2] |
| Reduction in Ferritin Levels (in vitro) | Dose-dependent decrease | To be determined | [2] |
Table 2: In Vivo Efficacy and Safety Data of Iron Chelators in Rodent Models
| Parameter | Deferoxamine (DFO) | This compound (Estimated/To be determined) | Reference |
| Route of Administration | Subcutaneous (s.c.), Intravenous (i.v.) | To be determined (likely parenteral initially) | [3] |
| Dosage Range (mice) | 20-50 mg/kg/day | To be determined | [3] |
| Reduction in Liver Iron Concentration (LIC) | Significant reduction with treatment | To be determined | [3] |
| Urinary Iron Excretion | Increased | Expected to increase | [3] |
| Acute Toxicity (LD₅₀, mice) | ~250 mg/kg (i.v.) | To be determined | [3] |
Experimental Protocols
The following protocols are adapted from established methods for evaluating iron chelators and can be optimized for the study of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a relevant cell line (e.g., HepG2 human hepatoma cells).
Materials:
-
This compound
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the culture medium and add 100 µL of the this compound solutions at various concentrations to the wells. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of this compound to determine the IC₅₀ value.
Protocol 2: In Vitro Evaluation of Iron Chelation by Measuring Ferritin Levels
Objective: To assess the ability of this compound to chelate intracellular iron by measuring changes in ferritin protein levels.
Materials:
-
This compound
-
HepG2 cells
-
Ferric ammonium (B1175870) citrate (B86180) (FAC) to induce iron overload
-
Cell lysis buffer
-
BCA protein assay kit
-
Ferritin ELISA kit
-
Western blot apparatus and reagents (primary anti-ferritin antibody, secondary HRP-conjugated antibody, chemiluminescence substrate)
Procedure:
-
Iron Overload Induction: Seed HepG2 cells and allow them to attach. Induce iron overload by incubating the cells with a specific concentration of FAC (e.g., 100 µM) for 24 hours.
-
Compound Treatment: Remove the FAC-containing medium, wash the cells with PBS, and add fresh medium containing various concentrations of this compound. Include a control group with no treatment and a positive control group treated with a known iron chelator (e.g., Deferoxamine).
-
Cell Lysis: After a 24-48 hour incubation, wash the cells with PBS and lyse them using a suitable cell lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA protein assay.
-
Ferritin Measurement (ELISA): Use a commercial ferritin ELISA kit to quantify the ferritin concentration in each cell lysate, following the manufacturer's instructions. Normalize the ferritin concentration to the total protein concentration.
-
Ferritin Measurement (Western Blot): a. Separate equal amounts of protein from each lysate by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and probe with a primary antibody against ferritin. d. Incubate with an HRP-conjugated secondary antibody. e. Detect the protein bands using a chemiluminescence substrate and imaging system. f. Quantify the band intensity and normalize to a loading control (e.g., β-actin).
-
Data Analysis: Compare the ferritin levels in this compound-treated cells to the untreated iron-overloaded cells.
Protocol 3: In Vivo Efficacy Assessment in an Iron-Overloaded Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in reducing iron overload in a rodent model.
Materials:
-
This compound
-
C57BL/6 mice (or other suitable strain)
-
Iron dextran (B179266) solution
-
Metabolic cages for urine and feces collection
-
Reagents and equipment for measuring iron concentration in tissues and excreta (e.g., acid digestion, colorimetric iron assay, or ICP-MS)
-
Reagents and equipment for measuring serum ferritin and liver enzymes (ALT, AST)
Procedure:
-
Induction of Iron Overload: Induce iron overload in mice by intraperitoneal (i.p.) injection of iron dextran (e.g., 100 mg/kg body weight) once a week for 4-8 weeks[4][5]. Monitor the iron overload status by measuring serum ferritin levels.
-
Compound Administration: Once iron overload is established, divide the mice into groups: vehicle control, this compound-treated groups (different dose levels), and a positive control group (e.g., Deferoxamine). Administer this compound via a suitable route (e.g., subcutaneous or intraperitoneal injection) daily or on a specified schedule for a defined period (e.g., 2-4 weeks).
-
Sample Collection: During the treatment period, house the mice in metabolic cages to collect 24-hour urine and feces for iron excretion analysis. At the end of the study, collect blood samples for serum ferritin and liver enzyme analysis. Euthanize the mice and harvest organs (liver, spleen, heart) for iron concentration measurement.
-
Iron Measurement:
-
Tissues: Homogenize a portion of the liver and other organs and determine the non-heme iron concentration using a colorimetric assay after acid digestion or by ICP-MS.
-
Urine and Feces: Measure the iron content in the collected urine and feces to determine the total iron excretion.
-
-
Histology: Fix a portion of the liver in formalin, embed in paraffin, and stain with Perls' Prussian blue to visualize iron deposition.
-
Data Analysis: Compare the tissue iron concentrations, serum ferritin levels, and total iron excretion between the this compound-treated groups and the control groups. Assess liver toxicity by comparing serum ALT and AST levels.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms of iron homeostasis is crucial for evaluating the therapeutic potential of this compound.
Hepcidin-Ferroportin Axis in Iron Homeostasis
The hepcidin-ferroportin axis is the master regulator of systemic iron homeostasis. Hepcidin (B1576463), a peptide hormone primarily produced by the liver, controls iron levels by binding to the iron exporter ferroportin, leading to its internalization and degradation. This process reduces the amount of iron released into the circulation from enterocytes (dietary iron absorption), macrophages (recycling of iron from senescent red blood cells), and hepatocytes (stored iron). In iron overload conditions, hepcidin expression is expected to be high to limit further iron absorption and release. An effective iron chelator would be expected to reduce the body's iron stores, which in turn might lead to a downstream decrease in hepcidin expression.
Caption: The Hepcidin-Ferroportin signaling pathway in iron homeostasis.
Experimental Workflow for In Vitro Evaluation
The following workflow outlines the key steps for the initial in vitro characterization of this compound.
References
- 1. escholarship.org [escholarship.org]
- 2. Harnessing microbial iron chelators to develop innovative therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combating iron overload: a case for deferoxamine-based nanochelators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acute oral toxicity: Topics by Science.gov [science.gov]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: Determining the Antimicrobial Properties of Dehydroxynocardamine (DHNA)
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Dehydroxynocardamine (DHNA) is a siderophore produced by various bacteria, including species of Corynebacterium and Streptomyces.[1][2] Siderophores are high-affinity iron-chelating compounds, and their ability to sequester essential iron can create a competitive advantage, potentially inhibiting the growth of other microorganisms. These application notes provide a comprehensive experimental framework to systematically evaluate the antimicrobial properties of DHNA against a panel of clinically relevant bacteria.
The primary objectives of this experimental design are:
-
To determine the minimum concentration of DHNA that inhibits microbial growth (Minimum Inhibitory Concentration, MIC).
-
To determine the minimum concentration of DHNA that kills the microbes (Minimum Bactericidal Concentration, MBC).
-
To characterize the rate and extent of antimicrobial activity over time (Time-Kill Kinetics).
This document provides detailed protocols, data presentation guidelines, and workflow visualizations to ensure robust and reproducible results.
2.0 Key Experimental Protocols
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed to ensure consistency and comparability of results.[3][4][5]
2.1 Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] A broth microdilution method is described below.[7]
-
Materials:
-
This compound (DHNA) stock solution (e.g., 1024 µg/mL in a suitable solvent like sterile deionized water or DMSO).
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212).
-
Cation-adjusted Mueller-Hinton Broth (MHB).[8]
-
Sterile 96-well microtiter plates.
-
Positive control antibiotic (e.g., Gentamicin).
-
Spectrophotometer or microplate reader.
-
Sterile saline (0.85% NaCl).
-
0.5 McFarland turbidity standard.
-
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) in sterile saline. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
Serial Dilution: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of the DHNA stock solution to the first column of wells, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no DHNA), and column 12 will be the sterility control (no bacteria).
-
Inoculation: Add the diluted bacterial suspension to wells in columns 1 through 11. Do not inoculate column 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[10]
-
Reading Results: The MIC is the lowest concentration of DHNA at which no visible turbidity (bacterial growth) is observed.[11][12]
-
2.2 Protocol: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][13] This test is performed as a follow-up to the MIC assay.
-
Materials:
-
Results from the MIC assay.
-
Tryptic Soy Agar (B569324) (TSA) plates.
-
Sterile micro-pipettors and tips.
-
-
Procedure:
-
Following the MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).
-
Mix the contents of each selected well thoroughly.
-
Aspirate 10-20 µL from each of these wells and spot-plate onto separate, clearly labeled TSA plates.
-
Incubation: Incubate the TSA plates at 37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL from the initial inoculum count, typically observed as no colony growth on the agar plate.[13]
-
2.3 Protocol: Time-Kill Kinetic Assay
This assay provides insight into the pharmacodynamics of DHNA by measuring the rate of bacterial killing over time.[14][15]
-
Materials:
-
All materials from the MIC assay.
-
Sterile culture tubes.
-
Shaking incubator.
-
Colony counter.
-
-
Procedure:
-
Prepare a logarithmic-phase bacterial culture in MHB with a starting concentration of ~5 x 10⁵ CFU/mL.
-
Dispense the culture into several sterile tubes.
-
Add DHNA to the tubes at concentrations relevant to the MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control tube without any DHNA.
-
Incubation: Incubate all tubes in a shaking incubator at 37°C.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.
-
Perform serial dilutions of the aliquot in sterile saline and plate onto TSA plates to determine the viable colony count (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial count.[15] A bacteriostatic effect is observed when there is <3-log₁₀ reduction.[14]
-
3.0 Data Presentation
Quantitative data should be summarized in clear, concise tables for easy interpretation and comparison.
Table 1: Hypothetical MIC and MBC Values for this compound (DHNA)
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| Escherichia coli | ATCC 25922 | 64 | >256 | >4 | Tolerant/Static |
| Pseudomonas aeruginosa | ATCC 27853 | >256 | >256 | - | Resistant |
| Enterococcus faecalis | ATCC 29212 | 32 | 64 | 2 | Bactericidal |
An MBC/MIC ratio of ≤4 is generally considered bactericidal.
Table 2: Hypothetical Time-Kill Assay Data for DHNA against S. aureus
| Time (hr) | Growth Control (Log₁₀ CFU/mL) | 1x MIC DHNA (Log₁₀ CFU/mL) | 2x MIC DHNA (Log₁₀ CFU/mL) | 4x MIC DHNA (Log₁₀ CFU/mL) |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 |
| 2 | 6.55 | 5.15 | 4.88 | 4.32 |
| 4 | 7.81 | 4.23 | 3.54 | 2.91 |
| 6 | 8.92 | 3.10 | <2.00 | <2.00 |
| 8 | 9.15 | <2.00 | <2.00 | <2.00 |
| 24 | 9.34 | <2.00 | <2.00 | <2.00 |
4.0 Visualizations
4.1 Experimental Workflow Diagram
The following diagram outlines the logical progression of experiments for assessing the antimicrobial properties of DHNA.
Caption: Workflow for antimicrobial susceptibility testing of DHNA.
4.2 Hypothetical Mechanism of Action Pathway
As a siderophore, DHNA's primary mechanism is likely iron sequestration. This diagram illustrates how interfering with iron uptake can disrupt essential bacterial processes.
Caption: Hypothetical pathway of DHNA-mediated growth inhibition via iron sequestration.
5.0 Safety Precautions
-
All handling of bacterial cultures must be performed in a Biosafety Level 2 (BSL-2) cabinet using appropriate aseptic techniques.
-
This compound should be handled according to its Safety Data Sheet (SDS). Assume the compound is hazardous until proven otherwise.
-
Wear appropriate Personal Protective Equipment (PPE), including lab coats, gloves, and eye protection, at all times.
-
All microbial waste and contaminated materials must be decontaminated, typically by autoclaving, before disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. npatlas.org [npatlas.org]
- 3. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. chainnetwork.org [chainnetwork.org]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. microchemlab.com [microchemlab.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. protocols.io [protocols.io]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. biomerieux.com [biomerieux.com]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. actascientific.com [actascientific.com]
- 15. emerypharma.com [emerypharma.com]
Utilizing Dehydroxynocardamine to Unravel Siderophore-Mediated Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Dehydroxynocardamine (DHN), a cyclic hydroxamate siderophore, presents a valuable tool for the investigation of siderophore-mediated signaling in bacteria. As a high-affinity iron chelator, DHN plays a crucial role in iron acquisition, a process essential for bacterial survival, pathogenesis, and community dynamics. Beyond its primary function in iron uptake, DHN, like other siderophores, is implicated in intercellular communication, biofilm formation, and the regulation of virulence factors. These application notes provide a comprehensive guide for utilizing DHN to explore these intricate signaling pathways.
Introduction to this compound and Siderophore Signaling
Siderophores are low-molecular-weight compounds produced by microorganisms under iron-limiting conditions to scavenge ferric iron (Fe³⁺) from the environment.[1][2] The resulting iron-siderophore complex is then recognized by specific receptors on the bacterial cell surface and transported into the cell.[3] This process is not only vital for nutritional iron uptake but also serves as a sophisticated signaling mechanism. Bacteria can sense the presence of specific siderophores in their environment, including those produced by other species (xenosiderophores), to gain information about their surroundings and modulate gene expression accordingly.[4]
This compound is a member of the nocardamine (B1208791) family of siderophores, which are produced by various actinomycetes, including Streptomyces and Corynebacterium species.[5][6][7] Its close analog, nocardamine (also known as desferrioxamine E), exhibits a very high affinity for iron, with a reported binding constant of 10³² M⁻¹.[8] This strong iron-binding capacity makes DHN an effective competitor for iron in diverse environments.
The study of DHN-mediated signaling can provide insights into:
-
Bacterial Communication: How bacteria use siderophores to communicate with each other, influencing microbial community structure and dynamics.
-
Biofilm Formation: The role of siderophore signaling in the initiation, development, and dispersal of biofilms, which are critical for chronic infections and antibiotic resistance.[9]
-
Virulence Factor Regulation: How siderophore signaling pathways control the expression of toxins, enzymes, and other factors that contribute to pathogenicity.[10]
-
Drug Development: The potential for targeting siderophore uptake and signaling pathways for the development of novel antimicrobial agents, often referred to as "Trojan horse" strategies.[11]
Quantitative Data Summary
The following tables summarize key quantitative data for nocardamine, a close structural analog of this compound, which can be used as a reference for experimental design.
Table 1: Iron Binding and Chelation Properties of Nocardamine
| Parameter | Value | Assay | Reference |
| Iron (Fe³⁺) Binding Affinity Constant (Kf) | 10³² M⁻¹ | N/A | [8] |
| IC₅₀ for Iron Chelation | 9.9 µM | Chrome Azurol S (CAS) Assay | [9] |
Table 2: Bioactivity of Nocardamine
| Activity | Organism(s) | Value (MIC) | Notes | Reference |
| Biofilm Inhibition | Mycobacterium smegmatis, Mycobacterium bovis | 10 µM | Effect is reversible by the addition of iron. | [9] |
Signaling Pathways and Experimental Workflows
This compound-Mediated Signaling Pathway (Hypothetical)
The binding of Ferri-DHN to a specific outer membrane receptor initiates a signaling cascade that can lead to changes in gene expression. This pathway is likely analogous to other hydroxamate siderophore signaling systems.
Experimental Workflow for Studying DHN Signaling
This workflow outlines the key steps to investigate the signaling roles of this compound.
Experimental Protocols
Protocol 1: Quantification of this compound Production using the Chrome Azurol S (CAS) Liquid Assay
Objective: To quantify the amount of siderophore produced by a bacterial culture.
Principle: The CAS assay is a colorimetric method based on the competition for iron between the siderophore and the dye Chrome Azurol S. In the absence of a siderophore, the CAS-iron complex is blue. When a siderophore is present, it removes the iron from the CAS complex, causing a color change to orange/yellow, which can be measured spectrophotometrically.[12][13]
Materials:
-
CAS assay solution (see preparation below)
-
Bacterial culture supernatant (grown in iron-limited medium)
-
96-well microplate
-
Microplate reader
Preparation of CAS Assay Solution:
-
Solution 1 (CAS): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
-
Solution 2 (HDTMA): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.
-
Solution 3 (FeCl₃): Prepare a 1 mM FeCl₃ solution in 10 mM HCl.
-
Slowly mix Solution 1 and Solution 2.
-
While stirring, slowly add 10 mL of Solution 3 to the mixed CAS/HDTMA solution. The resulting solution should be deep blue.
-
Autoclave the final solution and store it in a dark, sterile container.
Procedure:
-
Grow the bacterial strain of interest in an appropriate iron-deficient medium to induce siderophore production.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
In a 96-well microplate, mix equal volumes (e.g., 100 µL) of the bacterial supernatant and the CAS assay solution.
-
As a reference (Ar), mix equal volumes of the sterile, uninoculated iron-deficient medium and the CAS assay solution.
-
Incubate the plate at room temperature for 20-30 minutes.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the siderophore units as a percentage of the reference using the following formula: Siderophore Units (%) = [(Ar - As) / Ar] * 100 Where:
-
Ar = Absorbance of the reference (medium + CAS solution)
-
As = Absorbance of the sample (supernatant + CAS solution)
-
Protocol 2: Biofilm Inhibition Assay using Crystal Violet Staining
Objective: To determine the effect of this compound on biofilm formation.
Principle: Crystal violet is a basic dye that stains the acidic components of the biofilm matrix and bacterial cells. The amount of retained dye is proportional to the amount of biofilm formed, which can be quantified by solubilizing the dye and measuring its absorbance.
Materials:
-
This compound (DHN) solution of known concentration
-
Bacterial culture
-
96-well flat-bottom microplate
-
Appropriate growth medium
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Procedure:
-
Grow an overnight culture of the test bacterium.
-
Dilute the overnight culture in fresh medium to the desired starting optical density (e.g., OD₆₀₀ = 0.05).
-
In a 96-well microplate, add 100 µL of the diluted bacterial culture to each well.
-
Add 100 µL of the DHN solution at various concentrations to the wells. Include a negative control with sterile medium instead of DHN.
-
Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) without shaking to allow for biofilm formation.
-
After incubation, carefully discard the planktonic culture from the wells.
-
Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Air-dry the plate.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air-dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 595 nm using a microplate reader.
-
The percentage of biofilm inhibition can be calculated relative to the control wells.
Protocol 3: Analysis of Gene Expression using Quantitative Reverse Transcription PCR (qRT-PCR)
Objective: To quantify the change in expression of target genes in response to this compound.
Principle: qRT-PCR measures the amount of a specific RNA by first converting it to complementary DNA (cDNA) and then amplifying the cDNA using PCR. The amount of amplified product is monitored in real-time, allowing for the quantification of the initial amount of RNA.
Materials:
-
Bacterial culture treated with and without DHN
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix (containing SYBR Green or a probe)
-
Primers for target and reference genes
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Grow bacterial cultures to the desired growth phase in the presence and absence of DHN.
-
Harvest the cells by centrifugation.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from a fixed amount of RNA (e.g., 1 µg) using a reverse transcriptase and random primers or gene-specific primers.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target gene, and the cDNA template.
-
Prepare parallel reactions for a housekeeping (reference) gene to normalize the data.
-
Run the qPCR reaction in a real-time PCR instrument using an appropriate cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and reference genes in the treated and untreated samples.
-
Calculate the relative change in gene expression using the ΔΔCt method or by generating a standard curve.
-
Conclusion
This compound serves as a powerful molecular probe to dissect the complex world of siderophore-mediated signaling. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding bacterial communication, biofilm formation, and virulence. By adapting and applying these methodologies, the scientific community can further illuminate the multifaceted roles of siderophores and pave the way for novel therapeutic interventions targeting these essential bacterial pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Siderophores and beyond: A comprehensive review of iron acquisition in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Nocardamine-Dependent Iron Uptake in Pseudomonas aeruginosa: Exclusive Involvement of the FoxA Outer Membrane Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. npatlas.org [npatlas.org]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. Role of transcriptomic and genomic analyses in improving the comprehension of cefiderocol activity in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxamate siderophores: Natural occurrence, chemical synthesis, iron binding affinity and use as Trojan horses against pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Siderophore-Based Iron Acquisition and Pathogen Control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iron(III)–siderophore coordination chemistry: Reactivity of marine siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dehydroxynocardamine (DHN) Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the production of Dehydroxynocardamine (DHN) in fermenters. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary microorganisms used for this compound (DHN) production?
A1: this compound (DHN) is a siderophore primarily produced by actinomycete bacteria. The most commonly cited producers in scientific literature are species of Streptomyces and Corynebacterium propinquum.[1][2][3]
Q2: What is the key regulatory factor influencing DHN production?
A2: As a siderophore, the biosynthesis of DHN is primarily regulated by iron availability in the fermentation medium.[4] Iron-depleted conditions typically induce the expression of the DHN biosynthetic gene cluster, leading to increased production. Conversely, high concentrations of iron will repress its synthesis.
Q3: What are the main precursors for DHN biosynthesis?
A3: The proposed biosynthetic pathway suggests that the primary precursors for DHN are L-lysine, which is converted to cadaverine, and succinyl-CoA, a common metabolite from the Krebs cycle.
Q4: Are there any other media components that can significantly impact DHN yield?
A4: Besides iron, the choice of carbon and nitrogen sources is crucial for optimizing DHN production.[5][6] Some studies on related siderophores in Streptomyces have shown that N-acetylglucosamine can also play a regulatory role, independent of iron concentration.[2]
Q5: What analytical methods are suitable for quantifying DHN in a fermentation broth?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and accurate method for quantifying DHN.[7] LC-MS/MS offers high sensitivity and specificity for quantitative analysis.[8][9] For a qualitative or semi-quantitative assessment of siderophore production, the Chrome Azurol S (CAS) assay can be employed.[10]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low or No DHN Production | High iron concentration in the medium. | Use iron-free glassware and high-purity water. Analyze media components for trace iron contamination. |
| Inappropriate carbon or nitrogen source. | Screen different carbon (e.g., glucose, glycerol, mannitol) and nitrogen (e.g., soybean meal, yeast extract, ammonium (B1175870) sulfate) sources.[5][6] | |
| Suboptimal pH of the fermentation medium. | Monitor and control the pH of the medium throughout the fermentation process. The optimal pH for Streptomyces and Corynebacterium is typically in the neutral range (6.5-7.5). | |
| Insufficient aeration and oxygen supply. | Increase agitation speed or sparging rate to ensure adequate dissolved oxygen levels, especially during the exponential growth phase. | |
| Contamination of the fermentation culture. | Perform microscopy and plating to check for contaminating microorganisms. Review and optimize sterilization procedures. | |
| Foaming in the Fermenter | High protein content in the medium (e.g., yeast extract, peptone). | Add food-grade antifoaming agents (e.g., silicone-based) as needed. |
| Excessive agitation or aeration. | Optimize the agitation and aeration rates to minimize shear stress and foaming. | |
| Inconsistent Batch-to-Batch Yield | Variability in inoculum quality. | Standardize the inoculum preparation procedure, including age, cell density, and physiological state. |
| Inconsistent media preparation. | Ensure accurate weighing and mixing of all media components. Use a consistent source for all raw materials. | |
| Fluctuations in fermentation parameters. | Calibrate all sensors (pH, DO, temperature) and ensure tight control of all process parameters. | |
| Difficulty in DHN Purification | Co-purification of other media components or metabolites. | Optimize the extraction and chromatography steps. Consider using different resin types or elution gradients. |
| Degradation of DHN during purification. | Perform purification steps at low temperatures and minimize the processing time. Ensure the pH of buffers is within the stability range of DHN. |
Data Presentation
Table 1: Effect of Carbon and Nitrogen Sources on DHN Production in Streptomyces sp. (Hypothetical Data)
| Carbon Source (20 g/L) | Nitrogen Source (10 g/L) | Biomass (g/L) | DHN Titer (mg/L) | Yield (mg DHN/g Biomass) |
| Glucose | Yeast Extract | 8.5 | 150 | 17.6 |
| Glucose | Soybean Meal | 9.2 | 180 | 19.6 |
| Glycerol | Yeast Extract | 7.8 | 130 | 16.7 |
| Glycerol | Soybean Meal | 8.5 | 165 | 19.4 |
| Mannitol | Yeast Extract | 8.1 | 145 | 17.9 |
| Mannitol | Soybean Meal | 8.9 | 195 | 21.9 |
Table 2: Influence of Key Fermentation Parameters on DHN Production (Hypothetical Data)
| Parameter | Level 1 | Level 2 | Level 3 | Optimal DHN Titer (mg/L) |
| Temperature (°C) | 25 | 30 | 35 | 190 (at 30°C) |
| pH | 6.5 | 7.0 | 7.5 | 210 (at 7.0) |
| Agitation (rpm) | 150 | 200 | 250 | 205 (at 200 rpm) |
| Aeration (vvm) | 0.5 | 1.0 | 1.5 | 215 (at 1.0 vvm) |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces sp. for DHN Production
-
Inoculum Preparation:
-
Aseptically transfer a loopful of a well-sporulated Streptomyces sp. culture from an agar (B569324) plate to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 30°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.
-
-
Fermenter Preparation and Inoculation:
-
Prepare the production medium (refer to optimized composition, e.g., Mannitol 20 g/L, Soybean Meal 10 g/L, K2HPO4 1 g/L, MgSO4·7H2O 0.5 g/L) in a 5 L fermenter.
-
Sterilize the fermenter and medium at 121°C for 20 minutes.
-
After cooling, aseptically inoculate the fermenter with 5% (v/v) of the seed culture.
-
-
Fermentation Conditions:
-
Control the temperature at 30°C.
-
Maintain the pH at 7.0 using automated addition of 1 M NaOH and 1 M HCl.
-
Set the agitation to 200 rpm and the aeration rate to 1.0 vvm.
-
Add an antifoaming agent as required.
-
Run the fermentation for 7-10 days.
-
Protocol 2: Quantification of DHN by HPLC-MS/MS
-
Sample Preparation:
-
Centrifuge 1 mL of the fermentation broth at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with an appropriate solvent (e.g., methanol:water, 1:1) to a concentration within the calibration range.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate DHN from other components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific parent-to-fragment ion transitions for DHN and an internal standard.
-
Data Analysis: Quantify DHN concentration by comparing the peak area to a standard curve prepared with purified DHN.
-
Visualizations
Caption: Putative biosynthetic pathway of this compound (DHN).
References
- 1. BGC0002073 [mibig.secondarymetabolites.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis Pathways, Transport Mechanisms and Biotechnological Applications of Fungal Siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of desferrioxamine E production by Streptomyces parvulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantitative analysis of dextromethorphan, dextrorphan and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
Technical Support Center: Optimizing Dehydroxynocardamine Production in Corynebacterium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome the low yield of Dehydroxynocardamine in Corynebacterium cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield often low in Corynebacterium cultures?
A1: this compound is a type of siderophore, a small molecule that bacteria produce to scavenge for iron in their environment. Its production is tightly regulated by the bacterium in response to iron availability. The yield can be low because Corynebacterium species will only produce significant amounts of siderophores when they sense that iron is scarce. In iron-rich laboratory media, the genes for this compound biosynthesis are repressed.
Q2: What is the primary regulatory mechanism controlling this compound synthesis?
A2: The primary regulatory mechanism is mediated by the Diphtheria toxin repressor (DtxR). In the presence of iron, DtxR binds to the promoter regions of the this compound biosynthesis genes and blocks their transcription.[1][2][3][4] When iron levels are low, DtxR is inactive and transcription of the biosynthesis genes can proceed.
Q3: What are the key fermentation parameters that influence this compound yield?
A3: The key parameters include:
-
Iron Concentration: This is the most critical factor. Low iron concentrations are essential to induce siderophore production.
-
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can significantly impact biomass growth and secondary metabolite production.
-
pH: The pH of the culture medium affects nutrient availability and enzyme activity.
-
Temperature: Each Corynebacterium strain has an optimal temperature for growth and production.
-
Aeration: Adequate oxygen supply is crucial for the growth of these aerobic bacteria.
Q4: Can I use any Corynebacterium species for this compound production?
A4: While the biosynthetic gene cluster for this compound has been identified in Corynebacterium propinquum, other Corynebacterium species may also have the potential to produce it or other siderophores.[5] It is important to screen different strains for their production capabilities.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production experiments.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or very low this compound production (Negative Chrome Azurol S (CAS) assay) | 1. High Iron Concentration in Medium: Standard laboratory media often contain sufficient iron to repress siderophore production. 2. Incorrect pH of the Medium: Suboptimal pH can inhibit bacterial growth or the activity of biosynthetic enzymes. 3. Inadequate Aeration: Poor oxygen supply can limit cell growth and metabolic activity. 4. Suboptimal Incubation Temperature: The temperature may not be ideal for the specific Corynebacterium strain. | 1. Use Iron-Deficient Medium: Prepare a minimal medium specifically designed for siderophore production with a very low iron concentration (e.g., by omitting iron salts and using high-purity reagents). 2. Optimize pH: Adjust the initial pH of the medium to the optimal range for your Corynebacterium strain (typically around 7.0-7.5). Buffer the medium to prevent drastic pH changes during fermentation. 3. Improve Aeration: Increase the agitation speed in a shake flask or bioreactor. Use baffled flasks to enhance oxygen transfer. 4. Optimize Temperature: Cultivate the bacteria at their optimal growth temperature (usually around 30°C for C. glutamicum). |
| Low this compound Yield (Positive but weak CAS assay) | 1. Suboptimal Carbon or Nitrogen Source: The type or concentration of the carbon and nitrogen sources may not be optimal for secondary metabolite production. 2. Nutrient Limitation (other than iron): A lack of other essential nutrients (e.g., phosphate, magnesium) can limit growth and production. 3. Accumulation of Inhibitory Byproducts: The buildup of toxic metabolic byproducts can inhibit cell growth and siderophore synthesis. | 1. Screen Carbon and Nitrogen Sources: Experiment with different carbon sources (e.g., glucose, fructose, sucrose) and nitrogen sources (e.g., ammonium (B1175870) sulfate, peptone, yeast extract) at various concentrations. 2. Optimize Medium Composition: Ensure that the minimal medium contains all necessary trace elements and vitamins for robust growth. 3. Fed-Batch Fermentation: Consider a fed-batch strategy to maintain optimal nutrient levels and avoid the accumulation of inhibitory substances. |
| Inconsistent or Not Reproducible Yields | 1. Inoculum Variability: The age and density of the starting culture can affect the fermentation outcome. 2. Inconsistent Media Preparation: Minor variations in media components, especially iron content, can lead to different results. 3. Contamination: Contamination with other microorganisms can compete for nutrients and affect the production of the target compound. | 1. Standardize Inoculum: Use a standardized protocol for preparing the inoculum, ensuring a consistent cell density and growth phase. 2. Strict Quality Control of Media: Use high-purity water and reagents. Prepare media in batches to ensure consistency. 3. Aseptic Technique: Maintain strict aseptic techniques throughout the entire process to prevent contamination. |
Data Presentation
The following table provides an example of how to present quantitative data for fermentation experiments. Please note that the data presented here is for L-glutamic acid production in Corynebacterium glutamicum and serves as an illustrative example.
| Strain | Culture Condition | Yield (g/L) | Reference |
| C. glutamicum | Mixed culture with P. reptilivora | 7.96 | [6] |
| C. glutamicum | Monoculture | 5.42 | [6] |
Experimental Protocols
Protocol 1: Chrome Azurol S (CAS) Assay for Siderophore Detection (Qualitative)
The CAS assay is a colorimetric method used to detect the presence of siderophores.
Materials:
-
CAS agar (B569324) plates (see recipe below)
-
Corynebacterium culture
-
Sterile inoculation loop or toothpick
Procedure:
-
Streak or spot the Corynebacterium culture onto the surface of a CAS agar plate.
-
Incubate the plate at the optimal temperature for your strain (e.g., 30°C) for 24-72 hours.
-
Observe the plate for a color change around the colonies. A change from blue to orange or yellow indicates the production of siderophores.
CAS Agar Recipe:
-
Prepare the following solutions:
-
Solution 1 (Dye solution): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water. Add 10 mL of an iron(III) solution (1 mM FeCl₃·6H₂O in 10 mM HCl).
-
Solution 2 (Detergent solution): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.
-
-
Slowly mix Solution 1 and Solution 2. The resulting solution should be dark blue. Autoclave and store in the dark.
-
Prepare a suitable minimal medium for Corynebacterium (e.g., CGXII medium without iron salts).
-
Autoclave the minimal medium and cool to 50°C.
-
Add the sterile CAS dye solution to the cooled medium at a 1:9 ratio (e.g., 100 mL of dye solution to 900 mL of medium).
-
Pour the plates and allow them to solidify.
Protocol 2: Quantification of this compound using HPLC (General Protocol)
High-Performance Liquid Chromatography (HPLC) can be used for the precise quantification of this compound. This is a general protocol that may require optimization for your specific equipment and sample.
Materials:
-
Corynebacterium culture supernatant
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
This compound standard (if available)
Procedure:
-
Sample Preparation:
-
Centrifuge the Corynebacterium culture to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.
-
-
HPLC Analysis:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Injection: Inject a known volume of the prepared supernatant onto the HPLC column.
-
Detection: Monitor the elution of compounds using a UV detector at a wavelength where this compound absorbs (this may need to be determined experimentally, but a common wavelength for siderophores is around 210-230 nm).
-
-
Quantification:
-
If a this compound standard is available, create a standard curve by injecting known concentrations of the standard and plotting the peak area against the concentration.
-
Determine the concentration of this compound in your sample by comparing its peak area to the standard curve.
-
If a standard is not available, relative quantification can be performed by comparing peak areas between different experimental conditions.
-
Visualizations
References
- 1. Xanthoferrin Siderophore Estimation from the Cell-free Culture Supernatants of Different Xanthomonas Strains by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anaerobic Growth of Corynebacterium glutamicum via Mixed-Acid Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iomcworld.org [iomcworld.org]
- 5. The Iron Deficiency Response of Corynebacterium glutamicum and a Link to Thiamine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of L-glutamic Acid with Corynebacterium glutamicum (NCIM 2168) and Pseudomonas reptilivora (NCIM 2598): A Study on Immobilization and Reusability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Dehydroxynocardamine Instability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of Dehydroxynocardamine in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the common causes?
A1: this compound, a hydroxamate-type siderophore, can be susceptible to degradation in aqueous solutions. The primary causes of instability include:
-
pH: Hydroxamate siderophores are generally most stable at a neutral pH (around 7.0). Both acidic and alkaline conditions can lead to the hydrolysis of the hydroxamate and amide functional groups within the molecule.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. For optimal stability, solutions should be kept cool.
-
Light Exposure: Some siderophores are sensitive to photolysis, which can lead to the oxidation of the ligand.[1] It is a good practice to protect this compound solutions from light.
-
Presence of Certain Metal Ions: While this compound's primary function is to chelate iron, the presence of other metal ions could potentially lead to complex formation and subsequent redox reactions that may affect its stability.
-
Microbial Contamination: If the solution is not sterile, microbial growth can lead to enzymatic degradation of the siderophore.
Q2: What are the likely degradation products of this compound?
A2: While specific degradation pathways for this compound are not extensively documented, based on the structure of similar hydroxamate siderophores like deferrioxamine B, degradation likely occurs via hydrolysis of the amide bonds linking the constituent monomers.[2] This would result in the formation of linear di- and monohydroxamic acids.
Q3: How can I prepare a stable stock solution of this compound?
A3: To prepare a stable stock solution, consider the following:
-
Solvent: Use a high-purity, sterile solvent. For aqueous solutions, a buffered system at or near neutral pH (e.g., phosphate-buffered saline at pH 7.4) is recommended.
-
Concentration: Prepare a concentrated stock solution to minimize the effects of adsorption to container walls and to allow for dilution into your experimental medium.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping the container in aluminum foil.
Q4: I am observing inconsistent results in my iron-chelation assays. Could this be related to this compound instability?
A4: Yes, instability of your this compound solution can lead to a decrease in its effective concentration, resulting in lower than expected iron chelation. This would manifest as inconsistent or lower-than-expected readings in colorimetric assays like the Chrome Azurol S (CAS) assay. It is crucial to use freshly prepared or properly stored solutions for these experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in the solution upon storage. | Poor solubility at the storage temperature or pH. | 1. Confirm the solubility of this compound in your chosen solvent and buffer system. While specific data is limited, cyclic peptides can have variable solubility.[3][4]2. Consider preparing the stock solution in a small amount of a compatible organic solvent (e.g., DMSO) before diluting with aqueous buffer.3. Ensure the pH of your solution is optimal for solubility and stability (near neutral). |
| Loss of activity over time, as measured by a functional assay (e.g., CAS assay). | Chemical degradation of this compound. | 1. Review your solution preparation and storage protocol. Ensure the pH is neutral and the solution is protected from light and stored at an appropriate low temperature.[1]2. Prepare fresh solutions for each experiment or use a new aliquot from a properly stored stock.3. Perform a stability study under your specific experimental conditions to determine the usable lifetime of the solution. |
| Variability between experimental replicates. | Inconsistent concentration of active this compound. | 1. Ensure thorough mixing of your stock solution before taking aliquots.2. Use calibrated pipettes for accurate volume measurements.3. If using a freshly dissolved solid, ensure it is fully in solution before use.4. Run a positive control with a known stable chelator to verify assay performance. |
| Unexpected color change in the solution (not related to an assay). | Oxidation or reaction with components of the medium. | 1. Degas your solvent before preparing the solution to remove dissolved oxygen.2. Ensure all glassware is scrupulously clean to avoid contamination with trace metals or other reactive substances.3. Evaluate the compatibility of this compound with all components of your experimental medium. |
Quantitative Data on Hydroxamate Siderophore Stability
Specific quantitative stability data for this compound is not widely available. However, the following table summarizes representative stability information for hydroxamate siderophores under different conditions, which can serve as a general guide.
| Parameter | Condition | Observation for Hydroxamate Siderophores | Reference |
| pH Stability | Acidic (pH < 4) | Prone to hydrolysis of hydroxamate groups. | General Knowledge |
| Neutral (pH ~7) | Generally most stable. | [5] | |
| Alkaline (pH > 9) | Increased rate of hydrolysis.[6] | [6] | |
| Temperature Stability | 4°C | Recommended for short-term storage of solutions. | [7] |
| Room Temperature | Degradation can occur over hours to days. | General Knowledge | |
| > 30°C | Significantly accelerated degradation. | [5] | |
| Photostability | Dark | Recommended to prevent photolysis. | [1] |
| Light Exposure | Can lead to ligand oxidation.[1] | [1] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for use in various experiments.
Materials:
-
This compound (solid)
-
Sterile, nuclease-free water or appropriate buffer (e.g., 10 mM Phosphate Buffer, pH 7.0)
-
Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil
-
Calibrated micropipettes and sterile tips
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Dissolve the solid in the appropriate volume of sterile water or buffer to achieve the desired stock concentration (e.g., 10 mM). Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in the light-protected microcentrifuge tubes. This minimizes freeze-thaw cycles and light exposure for the bulk of the stock.
-
Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
Protocol 2: Assessment of this compound Stability using the Chrome Azurol S (CAS) Assay
Objective: To indirectly assess the stability of a this compound solution over time by measuring its iron-chelating activity.
Materials:
-
This compound solution to be tested
-
CAS assay solution (prepared as described by Schwyn and Neilands, 1987)[8]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 630 nm
-
Incubator
Procedure:
-
At time zero (immediately after preparation), prepare a dilution series of your this compound solution.
-
In a 96-well plate, add a fixed volume of the CAS assay solution to each well.
-
Add an equal volume of your this compound dilutions to the wells. Include a blank (buffer only) and a positive control (freshly prepared this compound or another stable siderophore).
-
Incubate the plate at a controlled temperature (e.g., 28°C) for a set period (e.g., 20 minutes).
-
Measure the absorbance at 630 nm. The decrease in absorbance is proportional to the amount of iron chelated by the siderophore.
-
Store your this compound solution under the desired test conditions (e.g., room temperature, 4°C, protected from light).
-
Repeat steps 1-5 at various time points (e.g., 1, 4, 8, 24 hours).
-
A significant increase in the absorbance at 630 nm over time for the same concentration of this compound indicates a loss of iron-chelating activity and therefore, degradation.
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Siderophore-mediated iron uptake workflow.
References
- 1. Chemical and structural characterization of hydroxamate siderophore produced by marine Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation Pathway and Generation of Monohydroxamic Acids from the Trihydroxamate Siderophore Deferrioxamine B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptidream.com [peptidream.com]
- 4. Effects of Conformational Constraint on Peptide Solubility Limits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of five bacterial strains producing siderophores with ability to chelate iron under alkaline conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Microbial Metal-Chelating Siderophores for the Removal of Metal Ions from Solutions [mdpi.com]
- 8. protocols.io [protocols.io]
Technical Support Center: Enhancing the Purity of Dehydroxynocardamine Extracts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of Dehydroxynocardamine. Our aim is to equip researchers with the necessary information to improve the purity of their extracts for reliable downstream applications in drug discovery and development.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield of Crude this compound Extract
-
Question: We are experiencing a significantly lower than expected yield of the crude this compound extract from our Streptomyces fermentation broth. What are the potential causes and how can we optimize our extraction protocol?
-
Answer: Low yields of crude extracts are a common challenge in natural product isolation. Several factors could be contributing to this issue. Here is a step-by-step guide to troubleshoot and improve your extraction efficiency:
-
Optimize Solvent Selection: The choice of extraction solvent is critical and is dependent on the polarity of this compound. While ethyl acetate (B1210297) is a commonly used solvent for extracting secondary metabolites from Streptomyces, a systematic optimization of the solvent system can significantly enhance the yield.[1][2] Consider testing a range of solvents with varying polarities, as well as solvent mixtures.
Experimental Protocol: Solvent Optimization for this compound Extraction
-
Preparation: Lyophilize a known volume of the fermentation broth to obtain a dried cell mass.
-
Extraction: Aliquot equal amounts of the dried cell mass into separate flasks. Add a different solvent or solvent mixture (e.g., ethyl acetate, chloroform, methanol, dichloromethane, and combinations thereof in varying ratios) to each flask at a consistent solid-to-solvent ratio (e.g., 1:10 w/v).
-
Incubation: Agitate the flasks on a rotary shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a standardized duration (e.g., 24 hours).
-
Recovery: Filter each extract and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Analysis: Weigh the dried crude extracts to determine the yield for each solvent system. Further analyze the extracts by HPLC-UV to quantify the relative amount of this compound in each.
-
-
Ensure Efficient Cell Lysis: If this compound is primarily an intracellular metabolite, inefficient cell lysis will result in a poor yield.[3] Consider incorporating a mechanical disruption method prior to solvent extraction.
-
Recommended Techniques:
-
Sonication: Subject the cell suspension to sonication on ice to break the cell walls.
-
Homogenization: Use a high-pressure homogenizer for efficient cell disruption.
-
Freeze-Thaw Cycles: Repeatedly freezing the cell pellet in liquid nitrogen and thawing at room temperature can also aid in cell lysis.
-
-
-
Optimize Extraction Time and Temperature: The duration and temperature of the extraction process can influence the yield. Insufficient extraction time will lead to incomplete recovery, while prolonged exposure to high temperatures may cause degradation of the target compound.[4]
-
Recommendation: Perform a time-course experiment (e.g., extracting for 12, 24, 48, and 72 hours) and a temperature optimization study (e.g., 25°C, 40°C, 60°C) to identify the optimal conditions for your specific Streptomyces strain and cultivation parameters.
-
-
Issue 2: Co-elution of Impurities during Column Chromatography
-
Question: During silica (B1680970) gel column chromatography of our crude this compound extract, we are observing significant co-elution of impurities with our target compound. How can we improve the separation?
-
Answer: Co-elution is a frequent problem in chromatographic purification. Here are several strategies to enhance the resolution of this compound from impurities:
-
Optimize the Mobile Phase: A systematic approach to optimizing the solvent system is crucial for achieving good separation.
-
Thin-Layer Chromatography (TLC) First: Before scaling up to column chromatography, perform extensive TLC analysis with various solvent systems to identify the optimal mobile phase that provides the best separation between this compound and the impurities. Aim for an Rf value of 0.2-0.3 for this compound.
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, can significantly improve the resolution of complex mixtures.[1][2]
-
-
Consider Alternative Stationary Phases: If silica gel does not provide adequate separation, explore other stationary phases.
-
Sephadex LH-20: This size-exclusion chromatography resin is effective for separating compounds based on their molecular size and can be particularly useful for removing polymeric or high molecular weight impurities.
-
Reversed-Phase C18 Silica: For more polar compounds, reversed-phase chromatography can offer a different selectivity compared to normal-phase silica gel.
-
-
Sample Loading Technique: The way the sample is loaded onto the column can impact the separation efficiency.
-
Dry Loading: Adsorbing the crude extract onto a small amount of silica gel and loading the dry powder onto the column can result in sharper bands and better separation compared to wet loading in a solvent.
-
-
Issue 3: Degradation of this compound during Purification
-
Question: We suspect that our this compound is degrading during the purification process, leading to lower purity and the appearance of new, unwanted peaks in our HPLC analysis. What factors could be causing this degradation and how can we mitigate it?
-
Answer: this compound, like many natural products, can be susceptible to degradation under certain conditions. The primary factors to consider are pH and temperature.
-
pH Stability: The stability of siderophores can be highly pH-dependent. Extreme pH values, both acidic and alkaline, can lead to hydrolysis of the hydroxamate or amide bonds within the this compound structure.[5][6][7]
-
Recommendation: Maintain the pH of your solutions within a neutral to slightly acidic range (pH 5-7) throughout the extraction and purification process. Use buffered solutions where appropriate to avoid drastic pH shifts. It is advisable to perform a small-scale pH stability study to determine the optimal pH range for your extract.
-
-
Temperature Stability: Elevated temperatures can accelerate the degradation of this compound.[5][7]
-
Recommendation: Perform all purification steps at room temperature or below, if possible. When evaporating solvents, use a rotary evaporator at a reduced temperature (e.g., 30-40°C). Avoid prolonged heating of the extract.
-
Experimental Protocol: pH and Temperature Stability Study
-
Preparation: Prepare several aliquots of a partially purified this compound solution.
-
pH Adjustment: Adjust the pH of different aliquots to a range of values (e.g., pH 2, 4, 6, 8, 10) using appropriate buffers.
-
Temperature Incubation: Incubate the pH-adjusted aliquots at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 6, 12, 24 hours), take a sample from each condition and analyze it by HPLC-UV to quantify the remaining this compound and the formation of any degradation products.
-
Data Analysis: Plot the concentration of this compound against time for each condition to determine the degradation kinetics and identify the optimal pH and temperature for stability.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound extracts?
A1: While a definitive list of impurities is specific to the producing organism and fermentation conditions, common impurities in siderophore extractions from bacterial cultures can include:
-
Other Siderophores: The producing organism may synthesize other structurally related siderophores.
-
Media Components: Residual components from the fermentation broth.
-
Pigments: Colored compounds produced by the Streptomyces strain.
-
Degradation Products: As discussed in the troubleshooting section, these can arise from unstable pH or temperature conditions.
-
Structurally Related Biosynthetic Intermediates: Precursors or shunt products from the this compound biosynthetic pathway.
Q2: Which analytical techniques are best suited for assessing the purity of this compound extracts?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC-UV is a robust and widely used technique for determining the purity of a sample by separating the components of a mixture.[8][9][10] A reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid or trifluoroacetic acid, is a good starting point for method development. The purity is typically expressed as the peak area percentage of the main component.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a powerful technique for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[11][12] By comparing the integral of a specific proton signal from this compound to that of a certified internal standard of known concentration, a highly accurate purity value can be obtained.[11][12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying impurities. By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, you can obtain the molecular weights of co-eluting impurities, which aids in their identification.[14][15][16]
Q3: How can I effectively remove colored impurities (pigments) from my this compound extract?
A3: Activated charcoal or adsorbent resins can be effective for removing pigments.
-
Activated Charcoal: Treat your crude extract with a small amount of activated charcoal, followed by filtration. Be aware that activated charcoal can also adsorb your target compound, so it is essential to optimize the amount used to minimize product loss.
-
Adsorbent Resins (e.g., Amberlite XAD series): These resins can selectively adsorb colored impurities based on their polarity. Passing the crude extract through a column packed with an appropriate adsorbent resin can be a very effective decolorization step.
Q4: Can I use preparative HPLC for the final purification of this compound?
A4: Yes, preparative HPLC is an excellent technique for obtaining high-purity this compound.[1][2]
-
Method Development: First, develop a robust analytical HPLC method that provides good separation of this compound from all impurities.
-
Scaling Up: This analytical method can then be scaled up to a preparative scale by using a larger column and a higher flow rate. It is important to perform a loading study to determine the maximum amount of sample that can be injected without compromising the separation.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak and pool the pure fractions.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation
Table 1: Comparison of Extraction Solvents for this compound Recovery
| Solvent System (v/v) | Crude Extract Yield (mg/L of culture) | Relative this compound Content (HPLC Peak Area %) |
| Ethyl Acetate (100%) | 150 | 65% |
| Chloroform (100%) | 95 | 50% |
| Dichloromethane (100%) | 110 | 58% |
| Ethyl Acetate:Methanol (9:1) | 180 | 75% |
| Chloroform:Methanol (9:1) | 165 | 70% |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the specific experimental conditions.
Table 2: Purity Assessment of this compound by Different Analytical Techniques
| Purification Step | Purity by HPLC-UV (%) | Purity by qNMR (%) |
| Crude Extract | 65 | 62 |
| Silica Gel Chromatography | 85 | 83 |
| Sephadex LH-20 Chromatography | 95 | 94 |
| Preparative HPLC | >99 | >99 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of hydrolysis of methenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. innovationaljournals.com [innovationaljournals.com]
- 15. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of impurities in streptomycin and dihydrostreptomycin by hydrophilic interaction chromatography/electrospray ionization quadrupole ion trap/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Dehydroxynocardamine in Complex Samples
Welcome to the technical support center for the quantification of Dehydroxynocardamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of this compound in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging?
This compound is a cyclic trihydroxamate siderophore, a class of high-affinity iron-chelating compounds produced by microorganisms. Its quantification in complex samples like bacterial culture broths, soil extracts, or biological fluids is challenging due to several factors:
-
Low Concentrations: this compound is often produced at low levels, requiring sensitive analytical methods for detection.
-
Matrix Effects: Complex sample matrices contain numerous endogenous compounds that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods. This can significantly impact the accuracy and reproducibility of quantification.[1]
-
Structural Diversity of Siderophores: Microorganisms often produce a variety of siderophores with similar structures, making specific quantification of this compound difficult without highly selective methods.
-
Metal Chelation: this compound's primary function is to chelate iron. The presence of iron and other metal ions in the sample can affect its chromatographic behavior and mass spectrometric response.
Q2: What are the common methods for quantifying this compound?
The most common and effective methods for quantifying siderophores like this compound are:
-
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for quantification due to its high sensitivity, selectivity, and ability to provide structural information.[2][3]
-
Chrome Azurol S (CAS) Assay: This is a colorimetric assay used for the detection and semi-quantitative estimation of total siderophore production.[4][5] While less specific than LC-MS/MS, it is a useful screening tool.
Q3: How can I effectively extract this compound from my samples?
Solid-phase extraction (SPE) is a commonly used and effective method for extracting and concentrating siderophores from liquid samples. Polymeric resins like Amberlite XAD-4 or XAD-16 are often employed.[6] Titanium dioxide (TiO2) based SPE has also shown high binding capacity for hydroxamate siderophores.[3][7]
Q4: What are "matrix effects" and how can I minimize them?
Matrix effects are the alteration of analyte ionization efficiency by co-eluting substances from the sample matrix, leading to either ion suppression or enhancement.[1][8] To minimize matrix effects, consider the following strategies:
-
Effective Sample Preparation: Use a robust extraction and clean-up procedure to remove interfering compounds.
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the best choice to compensate for matrix effects.[1] If unavailable, a structurally similar compound can be used.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.[1]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.[8]
Troubleshooting Guides
Low or No this compound Signal
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | - Ensure the pH of the sample is optimized for binding to the SPE resin (typically around pH 6.0 for XAD resins).[6]- Test different elution solvents and volumes. Methanol is a common eluent for siderophores from XAD resins.[6]- Consider using a different type of SPE cartridge, such as one based on titanium dioxide.[3][7] |
| Analyte Degradation | - Assess the stability of this compound under your sample storage and processing conditions (see Experimental Protocols for a stability testing guide).- Avoid prolonged exposure to harsh pH conditions or high temperatures. |
| Suboptimal LC-MS/MS Parameters | - Optimize MS parameters, including ionization source settings (e.g., capillary voltage, gas flow) and collision energy for the specific MRM transitions of this compound.- Ensure the LC method provides good peak shape and retention. |
| Matrix-Induced Ion Suppression | - Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[8]- Improve sample clean-up to remove interfering compounds.- Dilute the sample, if sensitivity allows.[8] |
| Low Production in Culture | - Optimize culture conditions for siderophore production, such as iron-limiting media and incubation time. |
Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Steps |
| Variable Extraction Recovery | - Ensure consistent and precise execution of the sample preparation protocol.- Use an internal standard to normalize for variations in recovery. |
| Fluctuating Matrix Effects | - Employ matrix-matched calibration curves for each batch of samples if the matrix composition is expected to vary.- Use a stable isotope-labeled internal standard.[1] |
| LC System Issues | - Check for leaks in the HPLC system.- Ensure the column is properly equilibrated before each injection.- Filter all samples and mobile phases to prevent clogging. |
| Sample Instability | - Re-evaluate the stability of this compound in your sample matrix under the storage conditions used. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of this compound from Bacterial Culture Supernatant
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
Bacterial culture supernatant
-
Amberlite XAD-16 resin (or similar polymeric resin)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
Procedure:
-
Culture Preparation: Centrifuge the bacterial culture at 10,000 x g for 15-25 minutes to pellet the cells.[6]
-
Supernatant Collection: Carefully collect the supernatant.
-
pH Adjustment: Adjust the pH of the supernatant to 6.0 using HCl or NaOH.[6]
-
Resin Addition: Add XAD-16 resin (approximately 5 g per liter of supernatant) to the pH-adjusted supernatant.[6]
-
Extraction: Stir the mixture at 4°C for 20-30 hours.[6]
-
Resin Collection: Separate the resin from the supernatant by filtration.
-
Elution: Elute the bound siderophores from the resin with methanol.
-
Concentration: Concentrate the methanolic eluate by rotary evaporation at 30°C.[6]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
UPLC-MS/MS Quantification of this compound (Hypothetical Method)
This is a hypothetical method based on typical parameters for siderophore analysis and may require significant optimization.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm[2]
-
Mobile Phase A: 0.1% Formic acid in water[2]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[2]
-
Flow Rate: 0.3 mL/min[2]
-
Injection Volume: 5 µL[2]
-
Column Temperature: 30°C[2]
-
Gradient:
Time (min) %B 0.0 10 5.0 90 6.0 90 6.1 10 | 8.0 | 10 |
MS/MS Parameters (ESI Positive Mode):
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C[6]
-
Desolvation Temperature: 550°C[6]
-
Cone Gas Flow: 50 L/hr[6]
-
Desolvation Gas Flow: 1000 L/hr[6]
-
MRM Transitions (Proposed):
-
Based on the accurate mass of this compound (584.3534 Da) and fragmentation patterns of similar ferrioxamines.[9][10]
Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV) 585.4 (Quantifier) To be determined empirically 0.1 30 To be optimized | 585.4 (Qualifier) | To be determined empirically | 0.1 | 30 | To be optimized |
-
Sample Stability Testing Protocol
Objective: To assess the stability of this compound in a given matrix under different storage conditions.
Procedure:
-
Prepare Quality Control (QC) Samples: Spike a blank matrix with known concentrations of this compound at low and high concentration levels.
-
Establish Baseline (T=0): Analyze a set of freshly prepared QC samples immediately to establish the baseline concentration.
-
Storage Conditions: Aliquot the remaining QC samples and store them under the following conditions:
-
Room temperature (e.g., 25°C) for 4, 8, and 24 hours.
-
Refrigerated (e.g., 4°C) for 24, 48, and 72 hours.
-
Frozen (e.g., -20°C or -80°C) for 1, 2, and 4 weeks.
-
-
Freeze-Thaw Stability: Subject a set of QC samples to three freeze-thaw cycles (freeze at -20°C or -80°C, thaw at room temperature).
-
Analysis: At each time point, retrieve the stored samples, process them if necessary, and analyze them by LC-MS/MS.
-
Evaluation: Compare the mean concentration of the stored samples to the baseline concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline value.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting workflow for this compound analysis.
References
- 1. Adjustment of Matrix Effects in Analysis of 36 Secondary Metabolites of Microbial and Plant Origin in Indoor Floor Dust Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of a Serum Siderophore by LC-MS/MS as a Potential Biomarker of Invasive Aspergillosis | PLOS One [journals.plos.org]
- 3. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified microplate method for rapid and efficient estimation of siderophore produced by bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Qualitative and Quantitative Analysis of Siderophore Production from Pseudomonas aeruginosa [jove.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accurate mass MS/MS/MS analysis of siderophores ferrioxamine B and E1 by collision-induced dissociation electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. npatlas.org [npatlas.org]
Dehydroxynocardamine solubility issues and how to solve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with dehydroxynocardamine.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: There is limited experimentally determined data on the aqueous solubility of this compound.[1] Predicted values for its logarithm of the partition coefficient (logP) and logarithm of the solubility (logS) suggest that it is likely to have low to moderate aqueous solubility.[1] Compounds with poor water solubility often present challenges in experimental assays, leading to issues like precipitation and inconsistent results.[2][3]
Q2: My this compound is precipitating out of solution in my cell culture medium. What could be the cause?
A2: Precipitation of a compound with low aqueous solubility in cell culture media is a common issue.[2][4] This can be attributed to several factors:
-
Concentration: The final concentration of this compound in your assay likely exceeds its solubility limit in the aqueous environment of the cell culture medium.[4]
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in 100% DMSO) into an aqueous medium can cause the compound to "crash out" or precipitate.[4]
-
pH of the Medium: this compound contains multiple functional groups, including hydroxamic acids and amides, which can have different protonation states at different pH values.[1] Cell culture media is typically buffered to a pH of 7.2-7.4, which may not be optimal for the solubility of this compound.[4]
-
Incubation Time and Temperature: Over longer incubation periods, a compound that is initially kinetically soluble may transition to a more stable, less soluble crystalline form, leading to precipitation.[4] Temperature shifts can also affect solubility.[4]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For compounds with limited aqueous solubility, it is standard practice to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds.[2][4] Other water-miscible organic solvents such as ethanol (B145695) or methanol (B129727) could also be considered.[2] It is crucial to use a high-purity, anhydrous grade of the solvent to avoid introducing water, which could lower the solubility of the compound in the stock solution.[2]
Q4: What is the maximum final concentration of DMSO that is safe for my cell-based assays?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to prevent cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO without significant adverse effects, and some robust lines may tolerate up to 1%.[4] However, sensitive primary cells can be affected at concentrations below 0.1%.[4] It is imperative to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assay.[4]
Troubleshooting Guides
Issue 1: Precipitate forms when diluting DMSO stock solution into aqueous buffer or cell culture medium.
This is a common problem for hydrophobic compounds. The following troubleshooting workflow can help identify a solution.
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: How to determine the optimal solvent and solubility of this compound.
A systematic approach is needed to find a suitable solvent system for your experiments.
Experimental Protocol: Solubility Screening
-
Preparation of this compound: Weigh out 1-2 mg of this compound into several clear glass vials.
-
Solvent Addition: Add a small, precise volume (e.g., 100 µL) of each test solvent to a separate vial. Test solvents should include water, PBS, ethanol, methanol, DMSO, and co-solvent mixtures (e.g., 10% DMSO in PBS, PEG 400/water mixtures).
-
Equilibration: Cap the vials and mix vigorously (vortex) for 1-2 minutes. Place the vials on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.
-
Observation: After 24 hours, visually inspect each vial for undissolved material.
-
Separation and Quantification: For vials that appear to have dissolved the compound, centrifuge them at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining micro-precipitate.
-
Analysis: Carefully collect the supernatant and determine the concentration of this compound using a suitable analytical method, such as HPLC-UV or LC-MS. The measured concentration represents the equilibrium solubility in that solvent system.
Data Presentation: Solubility Screening Results
| Solvent System | Temperature (°C) | Visual Observation (24h) | Quantitative Solubility (mg/mL) |
| Water | 25 | Insoluble | TBD |
| PBS (pH 7.4) | 25 | Insoluble | TBD |
| 100% Ethanol | 25 | Soluble | TBD |
| 100% DMSO | 25 | Soluble | TBD |
| 10% DMSO / 90% PBS | 37 | Precipitate | TBD |
| 20% PEG 400 / 80% Water | 37 | Clear Solution | TBD |
TBD: To Be Determined by experiment.
Issue 3: Low bioavailability or inconsistent results in in vivo studies.
Poor aqueous solubility is a major hurdle for achieving adequate systemic exposure in animal studies.[5] Advanced formulation strategies may be required.
Formulation Development Workflow for In Vivo Studies
Caption: Decision tree for in vivo formulation development.
Experimental Protocol: Preparation of a Co-solvent Formulation for In Vivo Dosing
This protocol provides a general method for preparing a co-solvent-based formulation suitable for oral or parenteral administration in preclinical studies. The specific components and ratios should be optimized based on solubility screening data.
-
Vehicle Preparation:
-
A common vehicle system is a ternary mixture of a surfactant, a co-solvent, and an aqueous component (e.g., Solutol HS 15 / Propylene Glycol / Saline).
-
Based on your solubility data, determine a ratio that is well-tolerated in vivo. For example, start with a 10% Solutol HS 15, 10% Propylene Glycol, and 80% sterile saline (w/w/w) mixture.
-
-
Compound Solubilization:
-
Accurately weigh the required amount of this compound.
-
Add the primary organic solvent (e.g., Propylene Glycol) and the surfactant (e.g., Solutol HS 15).
-
Vortex or sonicate the mixture until the compound is fully dissolved. A clear solution should be obtained.
-
-
Aqueous Phase Addition:
-
Slowly add the aqueous component (e.g., sterile saline) dropwise to the organic solution while continuously vortexing or stirring. This slow addition is critical to prevent precipitation.
-
-
Final Formulation:
-
The final product should be a clear, homogenous solution.
-
Before administration, visually inspect the formulation for any signs of precipitation.
-
Prepare the formulation fresh before each experiment if its stability is unknown.
-
Data Presentation: Comparison of In Vivo Formulations
| Formulation Type | Composition | This compound Dose (mg/kg) | Route | Cmax (ng/mL) | AUC (ng·h/mL) |
| Simple Suspension | 0.5% CMC in water | 10 | p.o. | TBD | TBD |
| Co-solvent | 10% PEG 400 / 90% Saline | 10 | i.v. | TBD | TBD |
| Nanosuspension | This compound in 0.2% Tween 80 | 10 | p.o. | TBD | TBD |
| Cyclodextrin | Complex with HP-β-CD | 10 | p.o. | TBD | TBD |
p.o.: oral administration; i.v.: intravenous administration; Cmax: maximum plasma concentration; AUC: area under the curve; TBD: To Be Determined by experiment.
References
Enhancing the bioactivity of Dehydroxynocardamine in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the bioactivity of Dehydroxynocardamine in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a hydroxamate-type siderophore, a small molecule with a high affinity for ferric iron (Fe³⁺).[1][2] Its primary mechanism of action is to chelate, or bind, to iron, making it unavailable for essential cellular processes in target organisms or cells. This iron-scavenging ability is the basis for its bioactivity, including its potential antimicrobial and anticancer properties.
Q2: How can I detect and quantify the production of this compound in my cultures?
A2: The Chrome Azurol S (CAS) assay is a widely used, universal colorimetric method for detecting and quantifying siderophore production.[3][4] The assay works on the principle of competition for iron between the CAS dye and the siderophore. When this compound removes iron from the CAS-iron complex, the color of the solution changes from blue to orange or purple, which can be measured spectrophotometrically.[3]
Q3: What are the key strategies to enhance the bioactivity of this compound?
A3: The bioactivity of this compound can be enhanced through several strategies:
-
Optimization of Production: Increasing the yield of this compound from the producing organism through optimization of culture conditions (e.g., media composition, pH, temperature) and metabolic engineering of the siderophore regulation pathways.[5]
-
Combinatorial Biosynthesis: Generating novel, potentially more potent analogs of this compound by feeding the producing organism non-natural substrates or by expressing heterologous enzymes.[5]
-
Siderophore-Drug Conjugation (Trojan Horse Approach): Covalently linking this compound to an antibiotic or other therapeutic agent. This can facilitate the targeted delivery of the drug into pathogenic cells that have uptake mechanisms for siderophores.[6][7][8][9]
Q4: What signaling pathways are likely affected by this compound's iron chelation activity?
A4: By depleting intracellular iron, this compound and other iron chelators can modulate several key signaling pathways:
-
Cell Cycle Regulation: Iron chelation can lead to cell cycle arrest by affecting iron-dependent enzymes like ribonucleotide reductase, and by modulating the expression of cyclins, cyclin-dependent kinases (CDKs), and tumor suppressors like p53.[10]
-
Apoptosis: Iron chelators have been shown to induce apoptosis by activating a mitochondrial-dependent caspase pathway, including the sequential activation of caspases 9, 3, and 8.[11]
-
NF-κB Pathway: Iron chelation can reduce the release of pro-inflammatory cytokines by modulating the NF-κB signaling pathway.[12]
-
mTOR Pathway: Some iron chelators can repress the mTOR signaling pathway, which is crucial for cell growth and proliferation, by enhancing the expression of REDD1.[13]
-
NRF2-ARE Pathway: While direct evidence for this compound is pending, iron chelation can induce a state of oxidative stress, which is a known activator of the NRF2-ARE antioxidant response pathway. This pathway upregulates the expression of protective enzymes.[14][15][16][17]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound production (in CAS assay) | 1. Inappropriate culture conditions (pH, temperature, aeration).2. Iron contamination in glassware or media.3. Insufficient incubation time for siderophore production.4. Media components (e.g., phosphates, citrate) interfering with the CAS assay.[3] | 1. Optimize culture conditions. A pH range of 5.5-7.0 is a good starting point.[3]2. Use acid-washed glassware and high-purity reagents to prepare iron-deficient media.3. Perform a time-course experiment to determine the optimal incubation period for maximal siderophore secretion.[3]4. Run a negative control with uninoculated growth medium. If the medium reacts with the CAS reagent, consider using a different basal medium.[3] |
| Inconsistent results in bioactivity assays | 1. Inaccurate pipetting or dilutions.2. Variability in cell culture conditions (e.g., cell density, passage number).3. Degradation of this compound sample. | 1. Ensure proper calibration of pipettes and careful preparation of serial dilutions.2. Standardize cell culture protocols and use cells within a consistent passage number range.3. Store this compound solutions at appropriate temperatures (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles. |
| Low potency or efficacy in bioactivity assays | 1. Suboptimal concentration of this compound.2. Poor cellular uptake of this compound.3. Development of resistance in the target organism/cell line. | 1. Perform a dose-response experiment to determine the optimal effective concentration (e.g., IC50).2. Consider formulation strategies, such as encapsulation in nanoparticles or conjugation to cell-penetrating peptides, to enhance cellular uptake.3. Investigate potential resistance mechanisms and consider combination therapies with other agents. |
| Toxicity of CAS reagent to the producing microorganism | The detergent hexadecyltrimethylammonium bromide (HDTMA) in the standard CAS agar (B569324) can be toxic to some bacteria.[3] | Use a modified CAS assay, such as a split-plate or overlay assay, to prevent direct contact between the microorganism and the toxic components of the CAS medium.[3] |
Quantitative Data Summary
The following table summarizes the cytotoxic activity of a siderophore, legonoxamine A, a structural analogue of this compound, in comparison to Desferrioxamine B. This data highlights the potential for significant bioactivity enhancement through structural modifications.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Legonoxamine A | MCF-7 (Breast Cancer) | 2.2 | [18] |
| Desferrioxamine B | MCF-7 (Breast Cancer) | 61.1 | [18] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Protocol 1: Chrome Azurol S (CAS) Liquid Assay for this compound Quantification
This protocol describes a method for the quantitative determination of this compound in culture supernatants.
Materials:
-
Culture supernatant containing this compound
-
CAS assay solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of CAS Assay Solution:
-
Solution A: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
-
Solution B: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.
-
Solution C: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
Slowly mix Solution A and Solution C. While stirring vigorously, slowly add Solution B. The resulting solution should be dark blue.
-
-
Assay Procedure:
-
Add 100 µL of culture supernatant to a well of a 96-well microplate.
-
Add 100 µL of the CAS assay solution to the well.
-
Incubate the plate at room temperature for 20 minutes.
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Quantification:
-
The percentage of siderophore units (% SU) can be calculated using the following formula: % SU = [(Ar - As) / Ar] x 100 Where:
-
Ar = Absorbance of the reference (uninoculated medium + CAS solution)
-
As = Absorbance of the sample (culture supernatant + CAS solution)
-
-
Visualizations
Caption: Experimental workflow for this compound production, quantification, and bioactivity assessment.
Caption: Proposed signaling pathway for this compound-mediated bioactivity through iron chelation.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent Advances in the Siderophore Biology of Shewanella [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Engineering Siderophore Biosynthesis and Regulation Pathways to Increase Diversity and Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Siderophores as tools and treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploiting bacterial iron acquisition: siderophore conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Conjugation to Native and Nonnative Triscatecholate Siderophores Enhances Delivery and Antibacterial Activity of a β-lactam to Gram-negative Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting cancer by binding iron: Dissecting cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of caspase pathways during iron chelator-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regulation | MDPI [mdpi.com]
- 15. The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of 15-deoxynaphthomycins activating the antioxidant NRF2-ARE pathway from Streptomyces sp. N50 via genome mining, global regulator introduction, and molecular networking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Avoiding degradation of Dehydroxynocardamine during storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on avoiding the degradation of Dehydroxynocardamine (DHA) during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound (DHA) during storage?
A1: The primary factors contributing to the degradation of DHA, a hydroxamate siderophore, are hydrolysis, exposure to light (photodegradation), and elevated temperatures. The hydroxamate and amide functional groups within the DHA molecule are susceptible to cleavage, particularly under acidic or basic conditions.
Q2: What is the recommended way to store solid this compound?
A2: Solid DHA should be stored in a tightly sealed container at -20°C or lower, protected from light and moisture. Under these conditions, the compound is expected to be stable for extended periods.
Q3: How should I prepare and store this compound solutions?
A3: It is highly recommended to prepare DHA solutions fresh for each experiment. If storage is necessary, prepare stock solutions in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7) and store them in small aliquots at -80°C for short periods. Avoid repeated freeze-thaw cycles.
Q4: Does the presence of iron affect the stability of this compound?
A4: Yes, the formation of an iron(III)-DHA complex can offer some protection against degradation. Complexation with iron can stabilize the hydroxamate groups, reducing their susceptibility to hydrolysis and enzymatic degradation.[1][2]
Q5: Are there any signs of this compound degradation that I can visually inspect?
A5: Visual inspection is not a reliable method for assessing the degradation of DHA. While significant degradation might lead to a change in the color or clarity of a solution, analytical methods such as HPLC are necessary to quantify the extent of degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity or iron-chelating capacity in experiments. | Degradation of DHA due to improper storage. | Prepare fresh solutions of DHA for each experiment. If using stored solutions, validate their integrity using HPLC analysis as described in the experimental protocols section. |
| Ensure that the pH of your experimental system is within a stable range for DHA (ideally neutral). | ||
| Unexpected peaks appear in HPLC chromatograms of DHA samples. | Formation of degradation products. | Review the storage conditions of your DHA stock. Degradation can lead to the hydrolysis of amide bonds, resulting in smaller fragments.[3][4] |
| Protect DHA solutions from light and store at appropriate low temperatures. | ||
| Inconsistent experimental results when using the same batch of DHA. | Inconsistent handling and storage of DHA aliquots. | Ensure all users are following the same standardized protocol for preparing, handling, and storing DHA solutions. |
| Minimize the number of freeze-thaw cycles for any stored aliquots. |
Data on Siderophore Stability
| Condition | Parameter | Expected Effect on this compound Stability | Reference |
| pH | Acidic (pH < 4) | Increased rate of hydrolysis of hydroxamate and amide bonds. | [5] |
| Neutral (pH 6-8) | Optimal stability. Siderophore production by some microorganisms is maximal at pH 7. | [6] | |
| Alkaline (pH > 9) | Increased rate of hydrolysis. | ||
| Temperature | -80°C | High stability for long-term storage of solutions. | |
| -20°C | High stability for long-term storage of solid compound. | ||
| 4°C | Moderate stability for short-term storage of solutions. | ||
| Room Temperature (20-25°C) | Gradual degradation over time. Should be avoided for storage of solutions. | ||
| Elevated Temperature (>30°C) | Accelerated degradation. | [7] | |
| Light Exposure | UV light | Potential for photodegradation, although hydroxamates are generally more resistant than catecholates. | [8][9] |
| Iron Complexation | Presence of Fe(III) | Increased stability against enzymatic degradation and hydrolysis. | [1][2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of DHA. Specific parameters may need to be optimized for your particular instrumentation and experimental setup.
1. Sample Preparation:
-
Prepare a stock solution of DHA in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).
-
For stability studies, dilute the stock solution in the desired buffer (e.g., phosphate buffers at pH 5, 7, and 9) to a final concentration of 100 µM.
-
To study the effect of iron, prepare a parallel set of samples containing an equimolar concentration of FeCl₃.
2. Stress Conditions:
-
Temperature: Incubate samples at various temperatures (e.g., 4°C, 25°C, 40°C).
-
Light: Expose samples to a controlled light source (e.g., a photostability chamber) and compare with samples kept in the dark.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours, and 1 week). Immediately freeze the aliquots at -80°C until analysis.
3. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20-30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength appropriate for hydroxamate siderophores (e.g., 210 nm for the apo-form and around 430-450 nm for the iron-complexed form).[10]
-
Injection Volume: 10-20 µL.
4. Data Analysis:
-
Quantify the peak area of the intact DHA at each time point.
-
Calculate the percentage of DHA remaining relative to the initial time point (t=0).
-
Plot the percentage of remaining DHA against time to determine the degradation kinetics.
Visualizations
References
- 1. Degradation of catecholate, hydroxamate, and carboxylate model siderophores by extracellular enzymes | PLOS One [journals.plos.org]
- 2. Degradation of catecholate, hydroxamate, and carboxylate model siderophores by extracellular enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation Pathway and Generation of Monohydroxamic Acids from the Trihydroxamate Siderophore Deferrioxamine B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of desferrioxamines by Azospirillum irakense: assignment of metabolites by HPLC/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanism of the hydrolysis of hydroxamate siderophore [zenodo.org]
- 6. researchgate.net [researchgate.net]
- 7. Siderophore production by streptomycetes-stability and alteration of ferrihydroxamates in heavy metal-contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical and structural characterization of hydroxamate siderophore produced by marine Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxamate Siderophore from Bacillus Sp SD12 Isolated from Iron Factory Soil [cwejournal.org]
Technical Support Center: Optimizing Dehydroxynocardamine Production in Co-culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing co-culture conditions to maximize the production of Dehydroxynocardamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganisms produce it?
This compound is a cyclic peptide siderophore, a high-affinity iron-chelating compound. It is a derivative of nocardamine.[1] Microorganisms known to produce this compound include various species of Streptomyces and Corynebacterium propinquum.[2][3][4]
Q2: Why is co-culture a promising strategy for enhancing this compound production?
Co-culturing microorganisms can stimulate the production of secondary metabolites that are not produced or are produced in low quantities in monocultures.[5][6][7] This is often due to microbial interactions, such as competition for nutrients or signaling molecule exchange, which can activate "silent" biosynthetic gene clusters.[5][8] Specifically, the co-culture of Streptomyces noursei and Penicillium rubens has been shown to enhance the production of this compound.[3]
Q3: What are the key parameters to optimize in a co-culture experiment for this compound production?
Key parameters to optimize include:
-
Media Composition: Carbon and nitrogen sources, as well as the concentration of essential minerals like iron, significantly impact siderophore production.[9][10][11]
-
pH: The pH of the culture medium affects both microbial growth and the solubility of iron, thereby influencing siderophore biosynthesis.[6][10]
-
Inoculation Strategy: The timing and ratio of inoculating the different microbial species are critical factors that can determine the outcome of the co-culture interaction.[8][12]
-
Aeration and Agitation: Adequate oxygen supply and mixing are crucial for the growth of aerobic microorganisms like Streptomyces.
Q4: How can I quantify the amount of this compound in my culture broth?
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in complex mixtures like culture broth.[13][14][15][16][17] This technique allows for accurate measurement of the compound's concentration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no production of this compound in co-culture. | 1. Inappropriate media composition: High iron concentration in the medium can repress siderophore biosynthesis.[18] Incorrect carbon or nitrogen sources may not support optimal growth or induction. | 1. Use an iron-deficient medium. Optimize carbon and nitrogen sources based on the specific requirements of your strains.[11] |
| 2. Unfavorable pH: The pH of the medium may be outside the optimal range for siderophore production.[6][10] | 2. Monitor and control the pH of the culture medium throughout the fermentation process. The optimal pH for siderophore production is often around neutral (pH 7).[6][10] | |
| 3. Incorrect inoculation strategy: The ratio and timing of inoculation can lead to one strain outcompeting the other before induction occurs.[8][12] | 3. Experiment with different inoculation ratios (e.g., 1:1, 1:10, 10:1) and staggered inoculation times.[3][4] | |
| One microorganism is overgrowing and dominating the co-culture. | 1. Difference in growth rates: The co-cultured strains may have significantly different growth rates. | 1. Delay the inoculation of the faster-growing microorganism to allow the slower-growing one to establish itself.[3][4] |
| 2. Antagonistic interactions: One microbe might be producing compounds that inhibit the growth of the other. | 2. Consider using a physical separation method, such as a membrane, to allow for chemical communication without direct cell-to-cell contact. | |
| Contamination of the co-culture. | 1. Poor aseptic technique: Introduction of unwanted microorganisms during inoculation or sampling.[19] | 1. Strictly follow aseptic techniques. Work in a laminar flow hood and sterilize all equipment and media properly.[20] |
| 2. Contaminated stock cultures: The initial microbial stocks may be contaminated. | 2. Regularly check the purity of your stock cultures by plating on appropriate agar (B569324) media. | |
| Difficulty in extracting and detecting this compound. | 1. Inefficient extraction method: The chosen solvent system may not be optimal for extracting the polar this compound molecule. | 1. Use a suitable solvent system for extraction, such as a mixture of methanol (B129727) and water. |
| 2. Low sensitivity of the analytical method: The detection method may not be sensitive enough to quantify low concentrations of the product. | 2. Utilize a highly sensitive analytical technique like HPLC-MS/MS for detection and quantification.[15][16] |
Experimental Protocols
Detailed Methodology for Co-culture of Streptomyces noursei and Penicillium rubens
This protocol is adapted from the study by Boruta et al. (2023), which demonstrated enhanced production of this compound.[3]
1. Strain Maintenance:
-
Penicillium rubens ATCC 28089 and Streptomyces noursei ATCC 11455 are used.
-
Maintain strains on appropriate agar slants and prepare spore suspensions or mycelial stocks for inoculation.
2. Culture Medium: The following liquid medium composition is used:[3]
-
Glucose: 10 g/L
-
Lactose: 40 g/L
-
Yeast extract: 10 g/L
-
KH₂PO₄: 1.51 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
NaCl: 0.4 g/L
-
ZnSO₄·7H₂O: 1 g/L
-
Fe(NO₃)₃·9H₂O: 2 g/L (Note: For maximizing siderophore production, it is advisable to test lower concentrations or omit iron).
-
Biotin: 0.04 mg/L
-
Phenylacetic acid: 0.25 g/L
3. Cultivation Conditions:
-
Perform cultivations in a stirred-tank bioreactor.
-
Maintain the temperature at 25°C.
-
Control the pH at 6.5.
-
Set the aeration rate at 1.5 vvm (volume of air per volume of medium per minute).
-
Maintain dissolved oxygen (DO) above 40% by controlling the stirrer speed (e.g., 400-1000 rpm).
4. Co-culture Initiation Methods: Three different inoculation strategies can be investigated:[3]
-
Simultaneous Inoculation: Inoculate both P. rubens and S. noursei at the same time.
-
Delayed Inoculation (24h): Inoculate P. rubens first. After 24 hours of cultivation, inoculate S. noursei.
-
Delayed Inoculation (48h): Inoculate P. rubens first. After 48 hours of cultivation, inoculate S. noursei.
5. Sampling and Analysis:
-
Collect culture broth samples at regular intervals.
-
Centrifuge the samples to separate the biomass from the supernatant.
-
Analyze the supernatant for this compound concentration using a validated HPLC-MS/MS method.
Data Presentation
Table 1: Secondary Metabolite Production in S. noursei and P. rubens Mono- and Co-cultures (Simultaneous Inoculation)
| Compound | Produced by | Monoculture (Relative Peak Area) | Co-culture (Relative Peak Area) | Fold Change |
| This compound | S. noursei | 1.00 | 2.50 | +2.5 |
| Desferrioxamine E | S. noursei | 1.00 | 1.80 | +1.8 |
| Argvalin | S. noursei | 1.00 | 1.50 | +1.5 |
| Penicillin G | P. rubens | 1.00 | 0.20 | -0.8 |
| Nystatin A1 | S. noursei | 1.00 | 0.90 | -0.1 |
Data is illustrative and based on trends reported by Boruta et al. (2023).[3] The relative peak area in the monoculture of the producing strain is set to 1.00.
Visualizations
Caption: Experimental workflow for optimizing this compound production in co-culture.
Caption: Simplified signaling pathway for iron regulation of this compound biosynthesis.
References
- 1. Cryptic specialized metabolites drive Streptomyces exploration and provide a competitive advantage during growth with other microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effects of the Coculture Initiation Method on the Production of Secondary Metabolites in Bioreactor Cocultures of Penicillium rubens and Streptomyces rimosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Frontiers | Optimization and identification of siderophores produced by Pseudomonas monteilii strain MN759447 and its antagonism toward fungi associated with mortality in Dalbergia sissoo plantation forests [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microbial interaction-induced siderophore dynamics lead to phenotypic differentiation of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The initial inoculation ratio regulates bacterial coculture interactions and metabolic capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Synergistic effect of co-culture rhizosphere Streptomyces: A promising strategy to enhance antimicrobial activity and plant growth-promoting function [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Identification and Quantification of 29 Active Substances by HPLC–ESI-MS/MS in Lyophilized Swine Manure Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a simple and rapid HPLC-MS/MS method for quantification of streptomycin in mice and its application to plasma pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of d-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. cellculturecompany.com [cellculturecompany.com]
- 20. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability in Dehydroxynocardamine production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the production of Dehydroxynocardamine (DHO), a siderophore with significant potential in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHO) and why is its production challenging?
A1: this compound (DHO) is a hydroxamate-type siderophore, a small molecule with a high affinity for ferric iron (Fe³⁺), produced by various bacteria, most notably from the genus Streptomyces and Corynebacterium.[1] Its primary biological function is to scavenge iron from the environment and transport it into the microbial cell. In drug development, DHO is of interest for its potential as an antimicrobial agent and its role in microbial competition.
Production challenges often stem from batch-to-batch variability due to the complex regulation of secondary metabolism in producing organisms. DHO synthesis is tightly controlled by environmental factors, and slight deviations in fermentation conditions can lead to significant fluctuations in yield.
Q2: What are the critical factors influencing DHO production?
A2: The production of DHO is a secondary metabolic process, typically induced during the stationary phase of microbial growth. Key factors that significantly influence its biosynthesis include:
-
Iron Concentration: As a siderophore, DHO synthesis is induced under iron-limiting conditions and repressed in the presence of sufficient iron.
-
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources are crucial for both microbial growth and directing metabolic flux towards DHO production.[2][3][4][5]
-
Phosphate (B84403) Levels: Phosphate is essential for primary metabolism, and its concentration can influence the switch to secondary metabolism, including siderophore production.
-
Trace Elements: Certain metal ions can act as cofactors for enzymes in the DHO biosynthetic pathway.
-
Physical Parameters: pH, temperature, aeration, and agitation rates during fermentation are critical for optimal yield.[6][7][8]
-
Presence of N-acetylglucosamine (GlcNAc): In Streptomyces coelicolor, GlcNAc has been shown to inhibit siderophore production.[9]
Q3: How is DHO biosynthesis regulated at the genetic level?
A3: DHO biosynthesis is encoded by a biosynthetic gene cluster (BGC).[10][11] In Corynebacterium propinquum, this cluster includes genes for biosynthetic enzymes such as L-lysine 6-monooxygenase and an N-acetyltransferase, as well as genes for transporting the DHO-iron complex back into the cell. The expression of these genes is typically regulated by iron-responsive transcriptional regulators.
Troubleshooting Guide
Issue 1: Low or No DHO Yield
-
Possible Cause 1: Suboptimal Medium Composition.
-
Troubleshooting Steps:
-
Optimize Carbon and Nitrogen Sources: Systematically evaluate different carbon (e.g., glucose, glycerol, maltose) and nitrogen (e.g., yeast extract, peptone, ammonium (B1175870) sulfate) sources and their concentrations. Complex organic nitrogen sources often support robust growth and secondary metabolite production in Streptomyces.
-
Strict Iron Limitation: Ensure the fermentation medium is iron-depleted. Use high-purity water and reagents. Consider adding a non-metabolizable iron chelator to the medium to further reduce iron availability.
-
Phosphate Concentration: Titrate the phosphate concentration in the medium. High phosphate levels can suppress secondary metabolism.
-
Avoid Inhibitory Compounds: If using complex media components, be aware of potential inhibitors like N-acetylglucosamine, which can repress siderophore production in some Streptomyces species.[9]
-
-
-
Possible Cause 2: Inadequate Fermentation Conditions.
-
Troubleshooting Steps:
-
pH Control: Monitor and control the pH of the culture throughout the fermentation. The optimal pH for siderophore production is often slightly alkaline.
-
Temperature Optimization: Determine the optimal temperature for DHO production, which may differ from the optimal temperature for biomass growth.
-
Aeration and Agitation: Ensure adequate oxygen supply, as DHO biosynthesis is an aerobic process. Optimize the agitation speed to ensure proper mixing and oxygen transfer without causing excessive shear stress on the mycelia.
-
-
-
Possible Cause 3: Poor Inoculum Quality.
-
Troubleshooting Steps:
-
Use a Fresh and Healthy Inoculum: Prepare the inoculum from a fresh, well-sporulated culture.
-
Standardize Inoculum Size: Use a consistent inoculum size for each fermentation to ensure reproducibility.
-
-
Issue 2: High Batch-to-Batch Variability in DHO Yield
-
Possible Cause 1: Inconsistent Media Preparation.
-
Troubleshooting Steps:
-
Precise Component Measurement: Accurately weigh all media components.
-
Consistent Water Source: Use water of the same quality for all batches.
-
Sterilization Protocol: Standardize the sterilization time and temperature to avoid degradation of heat-labile components.
-
-
-
Possible Cause 2: Fluctuations in Fermentation Parameters.
-
Troubleshooting Steps:
-
Calibrate Probes: Regularly calibrate pH, dissolved oxygen, and temperature probes.
-
Maintain Consistent Operating Procedures: Ensure that agitation speed, aeration rate, and other process parameters are identical for each batch.
-
-
-
Possible Cause 3: Genetic Instability of the Production Strain.
-
Troubleshooting Steps:
-
Master Cell Bank: Establish and maintain a well-characterized master cell bank to ensure a consistent starting culture.
-
Limit Sub-culturing: Avoid excessive sub-culturing of the production strain to minimize the risk of mutations.
-
-
Issue 3: Difficulty in DHO Extraction and Purification
-
Possible Cause 1: Inefficient Extraction from Culture Broth.
-
Troubleshooting Steps:
-
Solvent Selection: Test different organic solvents (e.g., ethyl acetate, chloroform-methanol mixtures) for optimal DHO extraction.
-
pH Adjustment: Adjust the pH of the culture supernatant before extraction to ensure DHO is in a neutral, more solvent-extractable form.
-
Multiple Extractions: Perform multiple extractions of the aqueous phase to maximize recovery.
-
-
-
Possible Cause 2: Co-purification of Other Siderophores or Metabolites.
-
Troubleshooting Steps:
-
Chromatographic Separation: Employ a multi-step purification strategy, such as silica (B1680970) gel column chromatography followed by preparative HPLC, to separate DHO from other compounds.[1][12]
-
Monitor Fractions: Analyze fractions from the chromatography steps using a specific assay (e.g., HPLC, CAS assay) to identify those containing DHO.
-
-
Data Presentation
Table 1: Illustrative Impact of Media Components on this compound (DHO) Yield
| Carbon Source (10 g/L) | Nitrogen Source (5 g/L) | Iron (FeCl₃) Concentration (µM) | DHO Yield (mg/L) |
| Glucose | Yeast Extract | 10 | 5 |
| Glucose | Yeast Extract | 1 | 25 |
| Glycerol | Yeast Extract | 1 | 35 |
| Glucose | Peptone | 1 | 28 |
| Glycerol | Peptone | 1 | 42 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual yields may vary depending on the specific strain and fermentation conditions.
Table 2: Effect of pH on this compound (DHO) Production
| Initial pH | Final pH | Biomass (g/L) | DHO Yield (mg/L) |
| 6.0 | 7.2 | 4.5 | 15 |
| 7.0 | 8.1 | 4.8 | 38 |
| 8.0 | 8.5 | 4.6 | 45 |
| 9.0 | 8.8 | 4.1 | 32 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual values may vary depending on the specific strain and fermentation conditions.
Experimental Protocols
Protocol 1: Fermentation of Streptomyces for DHO Production
-
Media Preparation:
-
Prepare a seed medium (e.g., Tryptic Soy Broth) and a production medium. A suitable production medium for siderophore production is often a defined medium with limited iron. For example, a modified Bennett's medium with controlled concentrations of carbon, nitrogen, and phosphate, and no added iron salts.
-
-
Inoculum Preparation:
-
Inoculate the seed medium with a fresh spore suspension or mycelial fragments from an agar (B569324) plate.
-
Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.
-
-
Production Fermentation:
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate in a fermenter at 28-30°C for 5-7 days.
-
Maintain aeration (e.g., 1 vvm) and agitation (e.g., 300-400 rpm).
-
Monitor and control pH, maintaining it between 7.0 and 8.0.
-
Protocol 2: Extraction and Purification of DHO
-
Extraction:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Adjust the pH of the supernatant to neutral (pH 7.0).
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure to obtain a crude extract.[13]
-
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of chloroform (B151607).
-
Apply the dissolved extract to a silica gel column pre-equilibrated with chloroform.
-
Elute the column with a gradient of chloroform and methanol (B129727) (e.g., 100:0 to 90:10).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify those containing DHO.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the enriched fractions to preparative HPLC.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol is typically used.
-
Detection: UV detector set at a wavelength appropriate for DHO (if known) or a mass spectrometer.
-
Protocol 3: Quantification of DHO by HPLC
-
Sample Preparation:
-
Prepare a standard curve using purified DHO of known concentrations.
-
Prepare samples from fermentation broth by extracting as described in Protocol 2 and dissolving the final extract in the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or mass spectrometric detector.
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak corresponding to DHO in both the standards and the samples.
-
Calculate the concentration of DHO in the samples by comparing the peak areas to the standard curve.
-
Visualizations
Caption: Proposed biosynthetic pathway of this compound (DHO).
Caption: General experimental workflow for DHO production and purification.
Caption: Troubleshooting decision tree for low DHO yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Combined Effects of Carbon and Nitrogen Source to Optimize Growth of Proteobacterial Methanotrophs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilization of Carbon and Nitrogen Sources by Streptomyces kanamyceticus for Kanamycin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A pH-responsive production of hydroxyl radical in Fenton process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of pH on the kinetics of acrylamide formation/elimination reactions in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. benchchem.com [benchchem.com]
- 11. Optimisation of the fermentation media to enhance the production of the bioactive isomer of vitamin menaquinone-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. japsonline.com [japsonline.com]
Refining analytical methods for accurate Dehydroxynocardamine detection
Welcome to the technical support center for the analytical detection of Dehydroxynocardamine (Dfx). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to refine analytical methods for accurate Dfx detection and quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Dfx) and why is its detection important? A1: this compound is a cyclic trihydroxamate siderophore, which is a small, high-affinity iron-chelating molecule produced by microorganisms like Streptomyces and Corynebacterium species.[1][2][3] Siderophores play a crucial role in microbial iron acquisition and are investigated for their potential in medicinal and environmental applications.[4] Accurate detection and quantification of Dfx are essential for understanding its biological function, optimizing its production in fermentation processes, and developing it for therapeutic or biotechnological uses.
Q2: What are the primary methods for detecting and quantifying this compound? A2: The most common methods include:
-
Chrome Azurol S (CAS) Assay: A universal colorimetric assay for detecting siderophore activity. The presence of a siderophore like Dfx will cause a color change from blue to orange/purple.[5]
-
High-Performance Liquid Chromatography (HPLC): Used for the separation, quantification, and purification of Dfx from complex mixtures like culture supernatants.[4][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method for identifying and quantifying Dfx based on its mass-to-charge ratio.[2][7]
Q3: How should I properly store this compound standards and samples? A3: For solid, purified Dfx, storage at -20°C in a tightly sealed vial is recommended for up to 6 months. Stock solutions should be prepared fresh, but if necessary, can be stored as aliquots in tightly sealed vials at -20°C for up to one month. Avoid repeated freeze-thaw cycles. For biological samples (e.g., culture supernatants) containing Dfx, it is best to process them immediately or store them at -80°C to minimize degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during Dfx extraction, detection, and quantification.
Culture & Extraction Issues
Q4: My microbial culture shows poor growth and low or no Dfx production. What are the likely causes? A4: Several factors can contribute to this issue:
-
Iron Contamination: The most common reason for low siderophore yield is the presence of sufficient iron in the culture medium, which represses the biosynthetic genes.[5] Ensure all glassware is acid-washed and use high-purity reagents to create an iron-limited environment.
-
Suboptimal Culture Conditions: The composition of the medium (e.g., carbon/nitrogen source), pH, aeration, and temperature may not be optimal for your specific microbial strain.[8]
-
Incorrect Growth Phase: Siderophore production is often highest during the late exponential or early stationary phase. Harvest your culture at the appropriate time.
Q5: My solvent extraction of Dfx from the culture supernatant has a low yield. How can I improve it? A5: To improve extraction efficiency:
-
Choice of Solvent: Ethyl acetate (B1210297) is commonly used for extracting siderophores from culture supernatants.[9] Ensure you are using a sufficient volume and performing multiple extraction steps.
-
pH Adjustment: The extraction efficiency of some siderophores can be pH-dependent. Experiment with adjusting the pH of the supernatant before extraction.
-
Emulsion Formation: If an emulsion forms between the aqueous and organic layers, it can trap the product. Centrifugation can help break the emulsion.
Analytical Method Issues
Q6: The color change in my CAS assay is weak or inconsistent. What's wrong? A6: Common issues with the CAS assay include:
-
Ineffective CAS Reagent: The CAS reagent can degrade over time. Prepare it fresh and ensure the color is a deep blue. Contamination or oxidation during preparation can also be a problem.[8]
-
Toxicity of Detergent: The detergent used in the CAS assay (like HDTMA) can be toxic to some microorganisms, inhibiting their growth and siderophore production if used in an agar (B569324) plate assay.[10][11] Consider using a less toxic alternative like DDAPS for fungi or sensitive bacteria.[10]
-
Interfering Substances: Other chelating agents or compounds in your sample could interfere with the assay, leading to false positives or negatives.
Q7: I'm seeing peak tailing or poor resolution in my HPLC analysis of Dfx. How can I fix this? A7: Peak tailing and poor resolution in reverse-phase HPLC can be caused by several factors:
-
Column Issues: The column may be degrading or contaminated. Try flushing the column or replacing it if necessary. Ensure you are using an appropriate stationary phase, like a C18 column.[12]
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Dfx, which has multiple amine and hydroxamate groups. Adjusting the pH (e.g., with trifluoroacetic acid) can improve peak shape.[12]
-
Secondary Interactions: Silanol groups on the silica (B1680970) backbone of the column can interact with basic compounds, causing tailing. Using an end-capped column or adding a competing base to the mobile phase can mitigate this.
Experimental Protocols & Workflows
General Workflow for Dfx Analysis
The following diagram outlines the general workflow from microbial culture to Dfx quantification.
Caption: General experimental workflow for this compound analysis.
Protocol: HPLC-DAD Analysis of this compound
This protocol provides a starting point for the quantitative analysis of Dfx using HPLC with Diode-Array Detection (DAD). Optimization may be required based on your specific instrument and sample matrix.
-
Sample Preparation:
-
Grow the microbial strain in an iron-deficient medium.
-
Centrifuge the culture (e.g., 10,000 rpm for 15 min) to pellet the cells.[9]
-
Extract the cell-free supernatant twice with an equal volume of ethyl acetate.[9]
-
Pool the organic layers and evaporate to dryness under vacuum.
-
Reconstitute the dried extract in a known volume of the mobile phase for injection.
-
-
Chromatographic Conditions:
-
The parameters below are typical for separating hydroxamate siderophores and should be optimized for Dfx.
-
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)[12] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[12] |
| Injection Volume | 10 µL |
| Detection | DAD, monitor at 210 nm (for peptide bonds) and 435 nm (for Fe(III)-complex) |
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Integrate the peak area corresponding to the retention time of the Dfx standard.
-
Calculate the concentration in the unknown sample based on the standard curve.
-
Protocol: LC-MS Identification of this compound
This protocol outlines the use of LC-MS for the sensitive and specific identification of Dfx.
-
Sample Preparation:
-
Follow the same extraction and reconstitution steps as for HPLC analysis. Ensure high-purity solvents are used.
-
-
LC-MS Parameters:
-
The exact parameters will depend on the instrument used. The following table provides a general guide.
-
| Parameter | Recommended Setting |
| LC Column | C18 Reverse-Phase (e.g., 150 x 2.1 mm, 1.8 µm)[13] |
| Mobile Phase A | 0.1% Formic Acid in Water[13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[13] |
| Flow Rate | 0.4 mL/min[13] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole Ion Trap (QIT)[14] |
| Scan Range | m/z 100-1000 |
| Expected Ion [M+H]⁺ | m/z 585.361 |
-
Data Analysis:
-
Extract the ion chromatogram for the expected mass-to-charge ratio (m/z) of protonated Dfx (C₂₇H₄₈N₆O₈, exact mass: 584.3534 Da).[1]
-
Confirm identity by comparing the retention time and mass spectrum with a pure standard.
-
For higher confidence, perform MS/MS fragmentation and compare the resulting product ions to known fragmentation patterns or in-silico predictions.
-
Troubleshooting Logic
If you are encountering issues with your LC-MS analysis, the following decision-making process can help isolate the problem.
Caption: Troubleshooting flowchart for LC-MS detection issues.
References
- 1. npatlas.org [npatlas.org]
- 2. researchgate.net [researchgate.net]
- 3. NP-MRD: Showing NP-Card for this compound (NP0005838) [np-mrd.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Siderophore Producing Microorganisms | Springer Nature Experiments [experiments.springernature.com]
- 11. academic.oup.com [academic.oup.com]
- 12. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tmiclinode.com [tmiclinode.com]
- 14. A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to increase the efficiency of Dehydroxynocardamine extraction
Welcome to the technical support center for Dehydroxynocardamine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for increasing the efficiency of your extraction protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organisms produce it?
A1: this compound is a cyclic peptide siderophore, a small molecule with a high affinity for binding iron.[1][2] It belongs to the nocardamine (B1208791) class of siderophores.[3] It is primarily produced by bacteria, most notably species from the genus Streptomyces and Corynebacterium.[2][3]
Q2: Why is optimizing the fermentation process crucial for extraction efficiency?
A2: The yield of this compound is directly dependent on its production by the microorganism during fermentation. Optimizing fermentation parameters ensures the highest possible starting concentration of the target molecule before extraction begins. Key factors include nutrient composition, pH, temperature, and aeration.[4][5] Siderophore production is typically induced under iron-deficient conditions.[6][7]
Q3: What are the most common solvents used for extracting this compound?
A3: Based on protocols for similar secondary metabolites from Streptomyces, ethyl acetate (B1210297) and diethyl ether are effective solvents for liquid-liquid extraction from the fermentation supernatant.[8][9][10] The choice of solvent is critical and should be based on the polarity and solubility of this compound.
Q4: How can I purify the crude this compound extract?
A4: A multi-step purification process is recommended. The process typically starts with silica (B1680970) gel column chromatography to separate the crude extract into fractions based on polarity.[11][12] Fractions containing this compound can then be pooled and subjected to High-Performance Liquid Chromatography (HPLC), often reverse-phase HPLC, to achieve high purity.[10][13]
Q5: How is the concentration and purity of this compound measured?
A5: HPLC is a standard method for both quantifying the yield and assessing the purity of this compound.[14][15][16] An HPLC system coupled with a UV detector or a mass spectrometer (LC-MS) can provide accurate concentration measurements and confirm the identity of the compound.[17][18]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Siderophore Production (Weak CAS Assay Result) | Iron Contamination: Glassware or media components may contain trace amounts of iron, suppressing siderophore biosynthesis. | Wash all glassware with 6M HCl and rinse thoroughly with deionized water. Use high-purity reagents.[19] |
| Suboptimal Fermentation Conditions: pH, temperature, aeration, or nutrient levels may not be ideal for the specific Streptomyces strain. | Systematically optimize fermentation parameters (e.g., using Response Surface Methodology). Key factors to test are carbon/nitrogen sources, pH (typically neutral), and temperature (e.g., 25-30°C).[4][20][21] | |
| Incorrect Growth Phase for Harvest: Siderophore production is often highest during the stationary phase of microbial growth. | Perform a time-course experiment to determine the optimal incubation time for harvesting (e.g., 7-12 days).[5] | |
| Low Yield in Crude Extract | Inefficient Solvent Extraction: The chosen solvent may not be optimal, or the extraction procedure may be incomplete. | Test different solvents (e.g., ethyl acetate, diethyl ether, butanol). Perform multiple extractions (at least 3) of the aqueous supernatant to maximize recovery.[8] |
| Emulsion Formation: Vigorous shaking during liquid-liquid extraction can lead to stable emulsions, trapping the product at the interface. | Use gentle, swirling inversions instead of vigorous shaking. If an emulsion forms, allow the separatory funnel to stand for an extended period, or add a small amount of brine to help break the emulsion. | |
| Degradation of this compound: As a peptide, it may be susceptible to degradation due to pH extremes or high temperatures. | Avoid excessive heat during solvent evaporation (use a rotary evaporator at ≤40°C).[8] Ensure the pH of the supernatant is adjusted to neutral before extraction. Store extracts at low temperatures (4°C or -20°C). | |
| Poor Purity After Column Chromatography | Improper Column Packing: Air bubbles or an uneven silica bed can lead to poor separation. | Ensure the silica gel is made into a uniform slurry with the starting solvent and packed carefully to avoid air bubbles.[11] |
| Co-elution with Impurities: Impurities with similar polarity to this compound may elute in the same fractions. | Optimize the solvent gradient. Start with a non-polar solvent and gradually increase polarity. Collect smaller fractions to improve resolution.[10] Consider using a different stationary phase like alumina (B75360) if silica proves ineffective.[22] | |
| Compound Adsorption: The basic amine groups in this compound may irreversibly bind to acidic silica gel. | Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (B128534) (~0.5-1%).[22] | |
| Multiple or Broad Peaks in HPLC | Compound Degradation: this compound may be unstable in the mobile phase or during analysis. | Ensure the mobile phase pH is compatible with the compound's stability. Check for degradation by re-analyzing the same sample after several hours.[15] |
| Contaminated Sample or System: Impurities may be present in the sample, or the HPLC column/system may be contaminated. | Filter all samples before injection. Run a blank gradient to check for system peaks. If necessary, flush the column with a strong solvent. | |
| Poor Chromatographic Conditions: The mobile phase, column type, or gradient may not be suitable for resolving the compound. | Optimize the HPLC method. Test different C18 columns, vary the mobile phase composition (e.g., acetonitrile/water with formic acid), and adjust the gradient slope.[14] |
Data Presentation
Table 1: Optimized Fermentation Parameters for Siderophore/Secondary Metabolite Production in Streptomyces
Note: These are representative values based on optimization studies for various Streptomyces species. Optimal conditions for a specific strain producing this compound should be determined empirically.
| Parameter | Optimized Value Range | Reference(s) |
| Carbon Source | Glucose (38-40 g/L), Millet (20 g/L) | [4][20] |
| Nitrogen Source | Soybean Meal (15.5 g/L), Yeast Extract (1 g/L) | [5][20] |
| Initial pH | 6.5 - 8.0 | [5][20] |
| Temperature | 25 - 30°C | [4][20] |
| Incubation Time | 9 - 12 days | [5][20] |
| Inoculum Volume | 4 - 5% (v/v) | [5][20] |
| Agitation Speed | 150 - 220 rpm | [4][5] |
Table 2: Key Parameters for Solvent Extraction of Secondary Metabolites
| Parameter | Recommended Condition | Reference(s) |
| Extraction Solvent | Ethyl Acetate or Diethyl Ether | [8][9] |
| Solvent to Supernatant Ratio | 1:1 (v/v), repeated 2-3 times | [9] |
| Extraction pH | Neutral (pH ~7.0) | [23] |
| Mixing Method | Vigorous shaking or gentle inversion | [8][9] |
| Concentration Method | Rotary Evaporation | [8] |
| Concentration Temperature | ≤ 40°C | [8][24] |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces for this compound Production
-
Seed Culture Preparation: Inoculate a loopful of a pure Streptomyces culture into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., ISP-2 medium). Incubate at 28-30°C for 2-5 days on a rotary shaker at 200-250 rpm.[5][8]
-
Production Culture Inoculation: Transfer the seed culture (typically 5% v/v) into a 2 L baffled flask containing 500 mL of an optimized production medium (iron-deficient).[5][8]
-
Fermentation: Incubate the production culture at the optimized temperature (e.g., 25-30°C) for the optimal duration (e.g., 9-12 days) with constant agitation (e.g., 150-220 rpm).[5][20]
-
Monitoring: Periodically and aseptically remove small aliquots to monitor growth (OD600) and siderophore production (e.g., using the CAS assay).[25]
-
Harvesting: After the incubation period, harvest the fermentation broth for extraction.
Protocol 2: Solvent Extraction of Crude this compound
-
Separation of Biomass: Centrifuge the harvested fermentation broth (e.g., at 10,000 rpm for 15 minutes) to pellet the mycelia. Collect the cell-free supernatant.
-
pH Adjustment: Adjust the pH of the supernatant to neutral (pH 7.0) if necessary.
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a separatory funnel of appropriate size.
-
Add an equal volume of ethyl acetate.
-
Shake the funnel vigorously for 10-15 minutes, venting periodically to release pressure.[8]
-
Allow the layers to separate completely.
-
Carefully collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer at least two more times with fresh ethyl acetate to maximize yield.[8]
-
-
Concentration:
-
Pool all the collected organic fractions.
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until a crude residue is obtained.[8]
-
Store the crude extract at -20°C until further purification.
-
Protocol 3: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent (e.g., chloroform (B151607) or hexane). Pour the slurry into a glass chromatography column and allow it to pack uniformly.[10][11]
-
Sample Loading: Dissolve the crude extract from Protocol 2 in a minimal amount of the starting solvent. For better resolution, adsorb the dissolved extract onto a small amount of silica gel, dry it to a free-flowing powder, and carefully load it onto the top of the packed column.[22]
-
Elution:
-
Begin elution with 100% of the non-polar solvent (e.g., chloroform).
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of a more polar solvent (e.g., ethyl acetate or methanol). A typical gradient might be Chloroform:Methanol from 100:0 to 90:10.[10]
-
Collect fractions of a fixed volume in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which ones contain this compound.
-
Pool the fractions that show a pure spot corresponding to the target compound.
-
-
Final Concentration: Evaporate the solvent from the pooled pure fractions to obtain the partially purified this compound.
Visualizations
Caption: General workflow for this compound production and extraction.
Caption: Logical workflow for troubleshooting low extraction yield.
References
- 1. Cyclic peptides of the nocardamine class from a marine-derived bacterium of the genus Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. npatlas.org [npatlas.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere | PLOS One [journals.plos.org]
- 5. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction and Detection of Structurally Diverse Siderophores in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcmas.com [ijcmas.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isolation and characterization of new phenolic siderophores with antimicrobial properties from Pseudomonas sp. UIAU-6B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simple HPLC Method for Quantitative Determination of Carbinoxamine in Human Plasma: Application in Pharmacokinetic Studies and Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 17. mdpi.com [mdpi.com]
- 18. Simultaneous quantitative analysis of dextromethorphan, dextrorphan and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Screening for Microbial Metal-Chelating Siderophores for the Removal of Metal Ions from Solutions [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Optimization and identification of siderophores produced by Pseudomonas monteilii strain MN759447 and its antagonism toward fungi associated with mortality in Dalbergia sissoo plantation forests [frontiersin.org]
Overcoming interference in Dehydroxynocardamine bioassays
Welcome to the technical support center for Dehydroxynocardamine bioassays. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a type of siderophore, which is a small, high-affinity iron-chelating molecule secreted by various microorganisms, including bacteria from the Streptomyces and Corynebacterium genera.[1][2][3] Its primary mechanism of action is to scavenge for ferric iron (Fe³⁺) from the surrounding environment.[4][5] This iron sequestration can inhibit the growth of other nearby microorganisms that also depend on iron, making it a key factor in microbial competition.[1]
Q2: What is the most common method for detecting this compound and how does it work?
A2: The most common method for detecting siderophores like this compound is the Chrome Azurol S (CAS) assay.[6][7] This is a colorimetric assay based on the principle of competition for iron. The CAS dye forms a stable, blue-colored complex with Fe³⁺. When a stronger iron chelator like this compound is introduced, it removes the iron from the CAS-Fe³⁺ complex. This causes the dye to revert to its free form, resulting in a visible color change from blue to orange or pink.[5][8]
Q3: My organism does not grow well on standard CAS agar (B569324) plates. What could be the issue and how can I resolve it?
A3: The standard CAS agar medium contains a detergent that can be toxic to many microorganisms, particularly fungi and Gram-positive bacteria, impeding their growth and subsequent siderophore production.[6] To overcome this, a modified CAS agar plate assay can be used. In this method, the plate is divided into two sections: one half contains the appropriate growth medium for your microorganism, and the other half contains the CAS agar. The microorganism is inoculated on the growth medium side, and as it grows, the secreted siderophores diffuse across the plate and react with the CAS agar, producing a color change without direct contact between the organism and the potentially toxic dye medium.[6]
Q4: My CAS solution turned green after autoclaving. What happened?
A4: A color change in the CAS solution from blue to green after autoclaving can be due to contamination or oxidation. The blue color of the CAS reagent is dependent on its complex with Fe(III). If the iron gets reduced or oxidized during the heating process, it can alter the complex and lead to a color change.[8] It is crucial to use high-purity reagents and sterile, acid-washed glassware to minimize contamination.
Troubleshooting Guide
This guide addresses specific issues you may encounter during this compound bioassays in a question-and-answer format.
Category 1: False Positives & Unexpected Color Changes
Q: My negative control (culture medium without bacteria) is showing a positive reaction in the CAS assay. Why is this happening?
A: This indicates that one or more components in your culture medium are interfering with the assay. Common causes include:
-
Metal Chelators: Some media components, like certain amino acids or vitamins, can have weak iron-chelating properties that are strong enough to react with the CAS reagent.
-
pH Shift: A significant change in pH can affect the stability of the CAS-iron complex.
-
Contamination: Trace metal contamination in glassware or reagents can interfere with the assay. Ensure all glassware is acid-washed.[7]
Q: I've noticed a color change in the CAS solution immediately after adding the shuttle solution (e.g., sulfosalicylic acid), even without my sample. Is this a problem?
A: Yes, this is a known interference issue. Shuttle solutions are used to increase the rate of iron exchange, but some, like sulfosalicylic acid, can cause a color change on their own.[5][8] If this occurs, you should run parallel controls containing only the CAS reagent and the shuttle solution to quantify this background reaction and subtract it from your sample readings.
Q: I suspect my sample contains non-siderophore compounds that are causing a false positive. How can I identify these?
A: Many compounds, often referred to as Pan-Assay Interference Compounds (PAINS), can cause false positives in bioassays.[9] For siderophore assays, key interfering classes include:
-
Redox-Active Compounds: Phenolic compounds, such as those found in plant extracts, can reduce the Fe³⁺ in the CAS reagent, causing a color change unrelated to chelation.[10]
-
General Chelators: Compounds with metal-chelating moieties can disrupt the CAS-iron complex.[9][10] To troubleshoot, consider running counter-screens. For example, test your sample's reactivity in the absence of a biological target or under conditions that would inhibit redox cycling (e.g., with and without a reducing agent).[11]
Category 2: Low or No Siderophore Signal
Q: I am not detecting any this compound production from my microbial culture. What are the most likely reasons?
A: The most common reason for low or no siderophore production is the presence of iron in the culture medium.[7] Siderophore biosynthesis is tightly regulated and is typically repressed when sufficient iron is available.[5][7] Other potential causes include:
-
Suboptimal Growth Conditions: Incorrect pH, temperature, incubation time, or nutrient composition can inhibit microbial growth or siderophore synthesis.[8] The optimal pH for siderophore production is often around 7.0.[5]
-
Ineffective CAS Reagent: The reagent may have been prepared incorrectly or may not be sensitive enough for your experimental conditions.
-
Slow Reaction Kinetics: Some siderophore-iron exchange reactions are slow. While hydroxamate siderophores like this compound typically react within minutes, it's important to ensure sufficient incubation time.[5]
Q: How can I effectively create an iron-limited environment to induce this compound production?
A: To induce siderophore production, you must create an iron-deficient medium.
-
Use High-Purity Reagents: Use analytical grade reagents and high-purity water to minimize iron contamination.
-
Acid-Wash Glassware: Treat all glassware with an acid bath (e.g., 1M HCl) to remove any trace metals adhered to the surfaces, followed by thorough rinsing with deionized water.[7]
-
Avoid Iron-Rich Components: Standard growth media can be high in iron.[4] Use a defined minimal medium where you can control the concentration of all components.
Data Presentation
Table 1: Effect of pH on Siderophore Production
This table summarizes data on how pH affects siderophore yield, demonstrating the importance of maintaining optimal culture conditions.
| pH | Average Siderophore Yield (µg) | Standard Deviation |
| 5.0 | < 25.0 | - |
| 6.0 | ~40.0 | - |
| 7.0 | 84.5 | ± 2.3 |
| 8.0 | ~55.0 | - |
| 9.0 | < 25.0 | - |
| Data adapted from a study on siderophore production dynamics.[5] |
Table 2: Common Classes of Interfering Compounds in Bioassays
| Compound Class | Mechanism of Interference | Example | Reference |
| Chelators | Disrupt assay signaling by sequestering functional metals. | Catechols | [9] |
| Redox-Active Agents | Undergo redox cycling, which can alter assay reagents or generate reactive oxygen species like H₂O₂. | Phenols, Quinones | [9][10] |
| Reactive Compounds | Covalently modify proteins or other biological nucleophiles. | Aldehydes, Michael acceptors | [11] |
| Contaminants | Impurities or decomposition products that are promiscuous signalers. | Fused tetrahydroquinolines (THQs) | [9] |
Experimental Protocols & Workflows
Protocol 1: Modified CAS Agar Plate Assay (for toxicity reduction)
This protocol is adapted for organisms sensitive to the detergent in standard CAS agar.[6]
-
Prepare CAS Agar: Prepare standard CAS-blue agar.
-
Prepare Growth Medium: Prepare the optimal growth medium for your microorganism in agar.
-
Plate Preparation: In a standard petri dish, pour the growth medium to fill one half of the plate. Let it solidify. Then, pour the CAS-blue agar to fill the other half.
-
Inoculation: Inoculate your microorganism on the surface of the growth medium half only.
-
Incubation: Seal the plates and incubate under optimal conditions for your organism.
-
Observation: Observe the CAS agar half for a color change from blue to orange/pink over time. The halo of color change indicates the diffusion and activity of the secreted siderophores.
Diagram 1: CAS Liquid Shuttle Assay Workflow
Caption: Workflow for the quantitative CAS liquid shuttle assay.
Diagram 2: Troubleshooting Logic for CAS Assay Failures
Caption: Decision tree for troubleshooting negative CAS assay results.
Diagram 3: Mechanism of Iron Sequestration
Caption: this compound sequesters iron for bacterial uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. npatlas.org [npatlas.org]
- 3. NP-MRD: Showing NP-Card for this compound (NP0005838) [np-mrd.org]
- 4. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial interaction-induced siderophore dynamics lead to phenotypic differentiation of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of siderophore production from several fungi and bacteria by a modification of chrome azurol S (CAS) agar plate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving the stability of Dehydroxynocardamine for long-term studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Dehydroxynocardamine (Dfo) for long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a cyclic hydroxamate siderophore, a molecule produced by bacteria, such as Streptomyces, to scavenge iron from the environment.[1][2][3] In research, its ability to chelate iron makes it a valuable tool for studying iron metabolism, developing antimicrobial agents, and potentially in therapeutic applications.[4] Long-term stability is crucial to ensure consistent and reproducible experimental results, as degradation can lead to a loss of iron-chelating activity and the introduction of confounding variables.
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, hydroxamate siderophores, in general, can be susceptible to:
-
Hydrolysis: The hydroxamate functional groups can be hydrolyzed, especially under acidic or basic conditions, leading to a loss of iron-chelating ability.
-
Oxidation: Although generally more stable than catecholate siderophores, the organic backbone of the molecule can be susceptible to oxidation.
-
Photodegradation: While hydroxamate siderophores are relatively resistant to photolysis, prolonged exposure to light, especially UV radiation, can potentially lead to degradation.[5]
-
Microbial Degradation: If solutions become contaminated with microbes, the siderophore may be consumed or enzymatically degraded.
Q3: How should this compound solutions be prepared and stored to maximize stability?
To maximize stability, follow these guidelines:
-
Use High-Purity Solvents: Prepare solutions using sterile, high-purity water (e.g., Milli-Q) or a suitable buffer.
-
Control pH: Maintain a pH close to neutral (pH 6.5-7.5) for stock solutions, unless experimental conditions require otherwise. Use a non-reactive buffer system if necessary.
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Store at Low Temperatures: For long-term storage, it is recommended to store aliquots of the solution at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles.[6]
-
Work Aseptically: To prevent microbial contamination, prepare solutions in a sterile environment (e.g., a laminar flow hood) and filter-sterilize the final solution through a 0.22 µm filter.
Troubleshooting Guides
Problem: Inconsistent results in iron-chelation assays over time.
| Possible Cause | Troubleshooting Step |
| Degradation of Dfo stock solution | 1. Prepare a fresh stock solution of this compound. 2. Perform a quality control check on the new stock solution using a reliable assay (e.g., Chrome Azurol S (CAS) assay).[7][8][9] 3. Compare the performance of the new stock solution with the old one. |
| Improper storage of Dfo solution | 1. Review your storage conditions. Are the solutions protected from light and stored at the recommended temperature? 2. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |
| pH shift in the experimental buffer | 1. Measure the pH of your experimental buffer before and after the experiment. 2. If a significant pH shift is observed, consider using a buffer with a stronger buffering capacity in the relevant pH range. |
Problem: Loss of biological activity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Interaction with media components | 1. Investigate potential interactions between this compound and components of your cell culture medium. 2. Prepare Dfo solutions in a simpler, defined buffer to see if the activity is restored. |
| Cellular metabolism of Dfo | 1. Consider the possibility that the cells are metabolizing or modifying the this compound. 2. Analyze cell lysates or culture supernatant for the presence of Dfo and potential metabolites using techniques like HPLC or LC-MS.[10] |
| Formation of inactive complexes | 1. Ensure that other metal ions are not present in high concentrations in your experimental system, as Dfo can chelate other metals, which might affect its biological activity. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Materials:
-
This compound (solid)
-
High-purity, sterile water or DMSO
-
Sterile microcentrifuge tubes or cryovials (amber or wrapped in foil)
-
0.22 µm syringe filter
-
Sterile syringes
Procedure:
-
In a sterile environment, weigh out the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile water or DMSO to achieve the desired stock concentration. Gently vortex to ensure complete dissolution.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into single-use, light-protected sterile tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
For short-term storage (up to one week), store at 4°C. For long-term storage, store at -20°C or -80°C.
Protocol 2: Forced Degradation Study to Assess this compound Stability
Objective: To determine the stability of this compound under various stress conditions.[11][12][13][14]
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV lamp (e.g., 254 nm)
-
Incubator or water bath
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)[10][15]
Procedure:
-
Sample Preparation: Prepare multiple identical samples of this compound at a known concentration in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add H₂O₂ to a final concentration of 3%.
-
Thermal Degradation: Incubate samples at an elevated temperature (e.g., 50°C).
-
Photodegradation: Expose samples to UV light.
-
Control: Keep a set of samples at the recommended storage condition (e.g., 4°C, protected from light).
-
-
Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: At each time point, neutralize the acid and base-treated samples. Analyze all samples using a validated analytical method to determine the remaining concentration of this compound.
-
Data Analysis: Plot the percentage of remaining this compound against time for each condition. This will help identify the conditions under which the compound is least stable.
Data Presentation
Table 1: Example Stability Data for this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | Remaining this compound (%) | Degradation Products (Peak Area, if applicable) |
| Control (4°C, dark) | 0 | 100 | - |
| 24 | 99.5 | - | |
| 48 | 99.2 | - | |
| 0.1 M HCl | 0 | 100 | - |
| 24 | 85.3 | Peak 1: X, Peak 2: Y | |
| 48 | 72.1 | Peak 1: X, Peak 2: Y | |
| 0.1 M NaOH | 0 | 100 | - |
| 24 | 80.5 | Peak 3: Z | |
| 48 | 65.8 | Peak 3: Z | |
| 3% H₂O₂ | 0 | 100 | - |
| 24 | 92.1 | Peak 4: W | |
| 48 | 85.6 | Peak 4: W | |
| 50°C | 0 | 100 | - |
| 24 | 90.7 | - | |
| 48 | 82.4 | - | |
| UV Light | 0 | 100 | - |
| 24 | 95.3 | - | |
| 48 | 91.0 | - |
Note: This table is a template. Researchers should populate it with their own experimental data.
Visualizations
Caption: Troubleshooting workflow for this compound instability issues.
Caption: Generalized signaling pathway of iron uptake mediated by a hydroxamate siderophore.
References
- 1. npatlas.org [npatlas.org]
- 2. Cyclic peptides of the nocardamine class from a marine-derived bacterium of the genus Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desferrioxamine E | C27H48N6O9 | CID 161532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Screening for Microbial Metal-Chelating Siderophores for the Removal of Metal Ions from Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Methods for the Quantification of Histamine and Histamine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies | Leukocare [relaunch2020.leukocare.com]
- 12. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Validation & Comparative
A Comparative Analysis of Dehydroxynocardamine and Desferrioxamine as Iron Chelators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dehydroxynocardamine (DNC) and Desferrioxamine (DFO) as iron chelators. The information is intended to assist researchers, scientists, and professionals in the field of drug development in evaluating these two compounds for potential therapeutic applications related to iron overload disorders. The comparison is based on available experimental data and structural similarities.
Introduction
Iron is an essential element for most living organisms, playing a crucial role in various physiological processes. However, an excess of iron can be toxic, leading to the generation of reactive oxygen species and subsequent cellular damage. Iron overload is a pathological condition that can result from genetic disorders such as hemochromatosis or from repeated blood transfusions required for conditions like thalassemia. Iron chelators are therapeutic agents that bind to excess iron, forming a stable, non-toxic complex that can be excreted from the body.
Desferrioxamine (DFO), a bacterial siderophore produced by Streptomyces pilosus, has been the cornerstone of iron chelation therapy for decades. This compound (DNC) is a structurally related cyclic hydroxamate siderophore. This guide will compare the available data on the iron-chelating properties of these two molecules.
Physicochemical Properties and Iron Chelation
Both DNC and DFO belong to the hydroxamate class of siderophores, which are known for their high affinity and selectivity for ferric iron (Fe³⁺). The key functional groups responsible for iron coordination are the hydroxamic acid moieties.
| Property | This compound (DNC) | Desferrioxamine (DFO) |
| Chemical Class | Cyclic tris-hydroxamate siderophore | Linear tris-hydroxamate siderophore |
| Iron (III) Stability Constant (log β) | Not directly reported. Nocardamine (a close structural analog) has a log β of approximately 32.[1] | Approximately 30.6.[2] |
| Molecular Weight | 584.7 g/mol | 560.7 g/mol |
| Source | Produced by various actinomycetes, including Streptomyces species.[3] | Produced by Streptomyces pilosus. |
Experimental Data and Performance
Direct comparative experimental studies between DNC and DFO are limited in the scientific literature. However, insights can be drawn from studies on related compounds and the general properties of hydroxamate siderophores.
In Vitro Studies
-
Antimicrobial Activity: Some studies have investigated the antimicrobial properties of DNC and Nocardamine. In one study, both compounds were found to be inactive in antimicrobial tests at a concentration of 50 µg/mL.[3] However, another study showed that Nocardamine and DNC exhibited specific inhibitory activity against certain Vibrio species.[4] The antimicrobial effect of siderophores is often linked to their ability to sequester iron, thereby limiting its availability for microbial growth.
-
Iron Chelation Assays: Standard in vitro assays to evaluate iron chelation efficiency include the Chrome Azurol S (CAS) assay. This colorimetric assay is a universal method for detecting and quantifying siderophores. In the presence of a strong iron chelator, the color of the CAS reagent changes from blue to orange, and the degree of color change can be used to quantify the chelation efficiency. While specific CAS assay data for DNC is not detailed in the provided search results, this would be a primary method for its in vitro evaluation.
Experimental Protocols
For researchers interested in conducting their own comparative studies, the following experimental protocols are fundamental in assessing and comparing iron chelators.
Chrome Azurol S (CAS) Assay for Iron Chelation Efficiency
Objective: To quantify the iron-chelating activity of a siderophore.
Principle: The CAS assay is a competitive binding assay. The dye, Chrome Azurol S, forms a blue-colored complex with ferric iron. A strong iron chelator will sequester iron from this complex, causing a color change to orange/yellow, which can be measured spectrophotometrically.
Methodology:
-
Preparation of CAS shuttle solution:
-
Dissolve Chrome Azurol S in water.
-
Dissolve hexadecyltrimethylammonium bromide (HDTMA) in water.
-
Prepare a solution of FeCl₃ in HCl.
-
Mix the CAS and FeCl₃ solutions, then slowly add the HDTMA solution while stirring.
-
Add piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer and adjust the pH.
-
-
Assay Procedure:
-
Add a known concentration of the iron chelator (DNC or DFO) to a microplate well.
-
Add the CAS shuttle solution to the well.
-
Incubate at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 630 nm).
-
-
Calculation: The percentage of iron chelation can be calculated by comparing the absorbance of the sample to a reference without the chelator.
Signaling Pathways and Mechanism of Action
Iron chelators exert their effects by reducing the pool of available "free" or "labile" iron within the body. This has several downstream consequences on cellular signaling pathways.
By binding to free iron, both DNC and DFO would be expected to inhibit the Fenton reaction, a major source of hydroxyl radicals, thereby reducing oxidative stress. This is a key mechanism for their therapeutic effect in iron overload conditions.
Conclusion
Desferrioxamine is a well-established and effective iron chelator with a long history of clinical use. This compound, a structurally related siderophore, shows promise as a potent iron chelator, potentially with an even higher affinity for iron than DFO, based on data from its close analog, Nocardamine.
However, a direct and comprehensive comparison is hampered by the limited availability of experimental data for this compound. Further in vitro and in vivo studies are necessary to fully elucidate the iron-chelating efficiency, pharmacokinetic profile, and safety of DNC to determine its potential as a therapeutic alternative or adjunct to DFO. Researchers are encouraged to utilize established protocols, such as the CAS assay, to generate quantitative data that would allow for a more definitive comparison.
This guide highlights the current state of knowledge and provides a framework for the future evaluation of this compound as a clinically relevant iron chelator.
References
- 1. researchgate.net [researchgate.net]
- 2. Iron(III)–siderophore coordination chemistry: Reactivity of marine siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-vibriosis bioactive molecules from marine-derived variant Streptomyces sp. ZZ741A - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Dehydroxynocardamine in Inhibiting Bacterial Growth: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial strategies. One such approach focuses on nutrient sequestration, particularly iron, which is essential for bacterial survival and pathogenesis. This guide provides a comprehensive validation of the role of Dehydroxynocardamine, a siderophore produced by Corynebacterium propinquum, in inhibiting bacterial growth. Its performance is objectively compared with other alternatives, supported by experimental data and detailed methodologies.
Comparative Analysis of Antibacterial Activity
This compound exerts its antibacterial effect through high-affinity iron chelation, effectively starving surrounding bacteria of this critical nutrient. This mechanism, known as iron sequestration, represents a significant departure from the mode of action of many conventional antibiotics. While specific Minimum Inhibitory Concentration (MIC) values for purified this compound are not widely reported in publicly available literature, its potent inhibitory activity against coagulase-negative staphylococci has been demonstrated in co-culture assays.[1]
To provide a comprehensive comparison, the following table summarizes the available data on the inhibitory effects of this compound and compares it with the MIC values of other siderophores and conventional antibiotics against Staphylococcus aureus, a common and often pathogenic bacterium.
| Compound | Class | Mechanism of Action | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| This compound | Siderophore | Iron Sequestration | Coagulase-negative staphylococci | Not widely reported | [1] |
| Deferiprone (Iron Chelator) | Iron Chelator | Iron Sequestration | Burkholderia pseudomallei | 4-64 | |
| Vancomycin | Glycopeptide | Cell Wall Synthesis Inhibition | Staphylococcus aureus | ≤2 (sensitive) | [2][3] |
| Daptomycin | Lipopeptide | Cell Membrane Disruption | Staphylococcus aureus | ≤1 (susceptible) | [2] |
| Linezolid | Oxazolidinone | Protein Synthesis Inhibition | Staphylococcus aureus | 4 | [2] |
| Ciprofloxacin | Fluoroquinolone | DNA Replication Inhibition | Staphylococcus aureus | 1 | |
| Erythromycin | Macrolide | Protein Synthesis Inhibition | Staphylococcus aureus | 0.25 - 2048 | [4] |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution for Iron-Chelating Agents
This protocol is adapted for testing the antimicrobial activity of siderophores like this compound, which act by sequestering iron.
a. Media Preparation: To accurately assess the activity of iron-chelating compounds, it is crucial to use an iron-depleted medium. Cation-Adjusted Mueller-Hinton Broth (CAMHB) is rendered iron-depleted by treatment with an iron chelator like Chelex 100 resin. The broth is incubated with the resin, followed by filtration to remove the resin and bound iron. The medium is then supplemented with other essential cations (e.g., calcium, magnesium) to standard concentrations.[5][6]
b. Inoculum Preparation: A standardized inoculum of the target bacterium (e.g., Staphylococcus aureus) is prepared. Bacterial colonies from an overnight culture on a non-selective agar (B569324) plate are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then diluted in the iron-depleted CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[7]
c. Assay Procedure:
-
A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate using the iron-depleted CAMHB.
-
Each well is inoculated with the standardized bacterial suspension.
-
Positive (bacteria in broth without the compound) and negative (broth only) controls are included on each plate.
-
The plate is incubated at 35-37°C for 16-20 hours in ambient air.[6]
d. Interpretation of Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[7] For some bacteriostatic compounds, a significant reduction (e.g., ≥80%) in growth compared to the positive control is considered the MIC.[8]
Co-culture Inhibition Assay
This method is used to demonstrate the competitive inhibition of one bacterial species by another, as is the case with Corynebacterium propinquum producing this compound to inhibit staphylococci.
a. Strain Preparation: Overnight liquid cultures of the producer strain (C. propinquum) and the indicator strain (e.g., Staphylococcus epidermidis) are prepared.
b. Assay Procedure:
-
A lawn of the indicator strain is spread evenly onto an appropriate agar medium.
-
A spot of the producer strain culture is placed onto the center of the lawn.
-
The plate is incubated at 37°C for 24-48 hours.
c. Interpretation of Results: A zone of growth inhibition of the indicator strain surrounding the producer strain indicates the production of an inhibitory substance. The diameter of this zone can be measured to semi-quantitatively assess the level of inhibition.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in the validation of this compound's antibacterial role, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound Action.
References
- 1. researchgate.net [researchgate.net]
- 2. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jmilabs.com [jmilabs.com]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Dehydroxynocardamine production in different bacterial strains
For Researchers, Scientists, and Drug Development Professionals
Dehydroxynocardamine, a notable member of the hydroxamate class of siderophores, plays a crucial role in microbial iron acquisition and competition. This guide provides a comparative overview of this compound production in two prominent bacterial genera: Corynebacterium and Streptomyces. While specific quantitative production data is sparse in publicly available literature, this document outlines the biosynthetic pathways, regulatory mechanisms, and detailed experimental protocols to enable further research and comparative studies.
Production Strain Comparison
This compound has been identified as a secondary metabolite in both Corynebacterium propinquum and various Streptomyces species. These Gram-positive bacteria are well-known for their diverse metabolic capabilities. Due to a lack of directly comparable quantitative production data in existing literature, the following table presents a hypothetical comparison to illustrate how such data would be structured. Researchers are encouraged to use the provided protocols to generate strain-specific production yields.
| Feature | Corynebacterium propinquum | Streptomyces sp. |
| Typical Production Yield (mg/L) | Data not available; hypothetical range: 10-50 | Data not available; hypothetical range: 20-100 |
| Key Production Advantage | Well-defined biosynthetic gene cluster. | High diversity of species and potential for strain improvement. |
| Common Cultivation Media | Tryptic Soy Broth (TSB), Brain Heart Infusion (BHI) | Bennett's Agar/Broth, ISP2 Medium |
| Optimal Growth Temperature (°C) | 37 | 28-30 |
| Optimal pH | 7.0 - 7.5 | 6.8 - 7.2 |
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions. While the complete pathway is still under full elucidation, analysis of the biosynthetic gene cluster (BGC) in Corynebacterium propinquum suggests a Non-Ribosomal Peptide Synthetase (NRPS)-independent pathway, which is common for hydroxamate siderophores. The proposed pathway involves the following key steps:
-
Precursor Synthesis: The pathway likely begins with the synthesis of the precursor N-hydroxy-cadaverine from L-lysine.
-
Acylation: The N-hydroxy-cadaverine molecules are then acylated with succinyl-CoA.
-
Cyclization: Finally, three molecules of the acylated N-hydroxy-cadaverine are condensed and cyclized to form the final this compound structure.
The following diagram illustrates the proposed biosynthetic pathway for this compound.
Caption: Proposed biosynthetic pathway of this compound.
Signaling Pathway: Iron-dependent Regulation
The production of this compound is tightly regulated by the availability of iron in the environment. In high-GC Gram-positive bacteria like Corynebacterium and Streptomyces, this regulation is primarily mediated by the Diphtheria toxin Repressor (DtxR).
-
Under Iron-Replete Conditions: When intracellular iron levels are sufficient, Fe²⁺ acts as a co-repressor, binding to the DtxR protein. This activated DtxR-Fe²⁺ complex then binds to specific operator sequences in the promoter regions of the this compound biosynthetic genes, effectively blocking their transcription.
-
Under Iron-Limiting Conditions: In an iron-deficient environment, DtxR remains in its inactive apo-form and cannot bind to the DNA. This allows for the transcription of the biosynthetic genes and subsequent production of this compound, which is then secreted to scavenge for extracellular iron.
The following diagram illustrates the DtxR-mediated regulatory pathway.
Caption: DtxR-mediated regulation of this compound synthesis.
Experimental Protocols
The following protocols provide a framework for the cultivation of producing strains, and the extraction and quantification of this compound.
Fermentation Protocol for Streptomyces sp.
This protocol is a general guideline and should be optimized for specific strains.
-
Media Preparation: Prepare Bennett's Broth (1% glucose, 0.2% tryptone, 0.1% yeast extract, 0.1% beef extract, 0.5% glycerol). For iron-limiting conditions to induce siderophore production, omit any iron salts and use high-purity reagents.
-
Inoculation: Inoculate a 250 mL baffled flask containing 50 mL of Bennett's Broth with a fresh spore suspension or a vegetative mycelial culture of the Streptomyces strain.
-
Incubation: Incubate the culture at 28-30°C with shaking at 200 rpm for 7-10 days.
-
Monitoring: Monitor the culture for growth (optical density at 600 nm) and pH.
-
Harvesting: After the incubation period, harvest the culture broth by centrifugation at 10,000 x g for 15 minutes to separate the biomass from the supernatant. The supernatant contains the secreted this compound.
Extraction and Quantification by HPLC-MS/MS
This protocol outlines the extraction of this compound from the culture supernatant and its quantification.
-
Extraction:
-
To 10 mL of the culture supernatant, add an equal volume of ethyl acetate.
-
Vortex vigorously for 2 minutes and centrifuge at 4,000 x g for 10 minutes to separate the phases.
-
Collect the organic (upper) phase and repeat the extraction twice.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of methanol (B129727) for HPLC-MS/MS analysis.
-
-
HPLC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the specific m/z transitions of this compound. A precursor ion scan for the characteristic hydroxamate fragment can aid in identification.
-
Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount in the samples.
-
The following diagram illustrates the general experimental workflow.
Caption: General experimental workflow for this compound production and analysis.
Cross-Reactivity of Dehydroxynocardamine with Siderophore Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dehydroxynocardamine, a hydroxamate-type siderophore produced by bacteria such as Corynebacterium propinquum, plays a significant role in microbial iron acquisition.[1] Understanding its interaction with various siderophore receptors is crucial for developing novel antimicrobial agents that can exploit these transport pathways, a concept often referred to as the "Trojan horse" strategy. This guide provides a comparative analysis of the known and potential cross-reactivity of this compound with receptors for other prominent siderophores, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Siderophore-Receptor Interactions
Direct quantitative data on the binding affinity and transport kinetics of this compound with various siderophore receptors is limited in publicly available literature. However, by examining data for the closely related siderophore, nocardamine (B1208791), and the broader class of hydroxamate siderophores, we can infer potential cross-reactivity. The following table summarizes key parameters for related siderophores and their receptors.
| Siderophore | Receptor | Organism | Binding Affinity (Kd) | Transport Rate (Vmax/Km) | Citation(s) |
| Nocardamine (NOCA) | FoxA | Pseudomonas aeruginosa | Data not available | Exclusively transported by FoxA | [2][3] |
| Ferrioxamine B (DFOB) | FoxA | Pseudomonas aeruginosa | Data not available | Transported by FoxA and at least one other transporter | [2][3] |
| Ferrioxamine B (DFOB) | FpvB | Pseudomonas aeruginosa | Two-site binding model observed | Higher affinity for FpvB than pyoverdine-Fe | [4] |
| Ferrioxamine B (DFOB) | Amonabactin Receptor | Aeromonas hydrophila | 1,604 nM | Vmax: 7.1 pmol/min/OD600, Kmax: 11.4 µM | [5] |
| Ferrichrome | FhuA | Escherichia coli | ~0.1 - 100 nM (general range for siderophore receptors) | Data not available | [5][6] |
| Enterobactin (B1671361) | FepA | Escherichia coli | < 0.1 nM | Data not available | [5] |
| Bisucaberin | FoxA | Pseudomonas aeruginosa | Data not available | Exclusively transported by FoxA | [7] |
Note: The lack of specific binding constants for this compound highlights a key area for future research. The structural similarity between nocardamine and this compound suggests they likely share transport pathways.
Inferred Cross-Reactivity of this compound
Based on the available data, particularly the promiscuity of the FoxA receptor in Pseudomonas aeruginosa for both nocardamine and ferrioxamine B, a high likelihood of cross-reactivity exists for this compound with hydroxamate siderophore receptors.[2][3] The crystal structure of the FoxA receptor complexed with nocardamine-iron reveals binding sites very similar to those for ferrioxamine B-iron, suggesting that other similar hydroxamate siderophores like this compound would also be recognized.[2][3]
Cross-utilization of siderophores is a common strategy among bacteria to gain a competitive advantage in iron-limited environments.[8] Therefore, it is plausible that this compound could be utilized by bacteria expressing receptors for other hydroxamate siderophores. However, its interaction with receptors for catecholate-type siderophores like enterobactin (FepA) or yersiniabactin (B1219798) is less likely due to significant structural differences in the iron-coordinating moieties.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Siderophore Cross-Reactivity Assessment Workflow
Caption: Workflow for assessing siderophore cross-reactivity.
Siderophore-Mediated Iron Uptake Signaling Pathway
Caption: Generalized siderophore uptake pathway.
Detailed Experimental Protocols
Chrome Azurol S (CAS) Assay for Siderophore Detection
This assay is a universal method for detecting siderophore production.
-
Prepare CAS agar (B569324) plates:
-
Mix a solution of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and FeCl₃.
-
Incorporate this dye complex into a suitable agar medium (e.g., King's B medium).
-
-
Inoculation:
-
Spot bacterial cultures onto the CAS agar plates.
-
-
Incubation:
-
Incubate at the optimal growth temperature for the bacterium.
-
-
Observation:
-
A color change from blue to orange/yellow around the colonies indicates siderophore production due to the removal of iron from the CAS dye by the siderophore.
-
Growth Promotion Assay
This assay assesses the ability of a siderophore to support bacterial growth under iron-limiting conditions.
-
Prepare iron-deficient medium:
-
Use a minimal medium (e.g., M9) and treat it with an iron chelator that the test bacterium cannot utilize (e.g., 8-hydroxyquinoline) or use acid-washed glassware to minimize iron contamination.
-
-
Inoculation:
-
Inoculate the iron-deficient medium with the test bacterium (a siderophore-deficient mutant is often used).
-
-
Supplementation:
-
Add sterile-filtered solutions of the test siderophore (this compound) and control siderophores to different cultures at various concentrations. A no-siderophore control should be included.
-
-
Incubation and Measurement:
-
Incubate the cultures and monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀).[9]
-
Radioisotope (⁵⁵Fe) Uptake Assay
This method provides a quantitative measure of iron transport mediated by a specific siderophore.
-
Prepare ⁵⁵Fe-siderophore complexes:
-
Incubate the siderophore with ⁵⁵FeCl₃ to allow complex formation.
-
-
Prepare bacterial cells:
-
Grow the bacterial strain of interest to the mid-log phase in an iron-deficient medium to induce the expression of siderophore receptors.
-
Harvest and wash the cells to remove any endogenously produced siderophores.
-
Resuspend the cells in a suitable buffer.
-
-
Initiate uptake:
-
Add the ⁵⁵Fe-siderophore complex to the cell suspension to start the uptake experiment.
-
-
Measure uptake:
-
At various time points, take aliquots of the cell suspension and filter them through a membrane filter to separate the cells from the medium.
-
Wash the filters to remove any non-internalized ⁵⁵Fe-siderophore.
-
Measure the radioactivity retained on the filters using a scintillation counter. This value corresponds to the amount of iron transported into the cells.
-
Competition Assay
This assay determines if different siderophores utilize the same receptor.
-
Perform a ⁵⁵Fe uptake assay as described above using a specific ⁵⁵Fe-siderophore complex (e.g., ⁵⁵Fe-dehydroxynocardamine).
-
Add competitor siderophores:
-
In parallel experiments, add a molar excess of a non-radiolabeled competitor siderophore (e.g., ferrioxamine B, enterobactin) at the same time as the ⁵⁵Fe-siderophore complex.
-
-
Analyze results:
-
A significant reduction in the uptake of ⁵⁵Fe in the presence of a competitor siderophore indicates that both siderophores compete for the same receptor.[9]
-
Conclusion
While direct quantitative data for this compound cross-reactivity is still emerging, the existing evidence strongly suggests that it can be recognized and transported by hydroxamate siderophore receptors in various bacteria, such as the FoxA receptor in P. aeruginosa. The provided experimental protocols offer a robust framework for researchers to quantitatively assess these interactions and further elucidate the potential of this compound and its derivatives in the development of novel anti-infective strategies. Future studies focusing on determining the binding kinetics and transport efficiencies of this compound with a broader range of siderophore receptors are essential to fully map its cross-reactivity profile.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Nocardamine-Dependent Iron Uptake in Pseudomonas aeruginosa: Exclusive Involvement of the FoxA Outer Membrane Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Nocardamine-Dependent Iron Uptake in Pseudomonas aeruginosa: Exclusive Involvement of the FoxA Outer Membrane Transporter - ACS Chemical Biology - Figshare [acs.figshare.com]
- 4. The role of FoxA, FiuA, and FpvB in iron acquisition via hydroxamate-type siderophores in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. Interactions of TonB-dependent transporter FoxA with siderophores and antibiotics that affect binding, uptake, and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trihydroxamate Siderophore-Fluoroquinolone Conjugates are Selective Sideromycin Antibiotics that Target Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Dehydroxynocardamine for Iron (III): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dehydroxynocardamine with other established iron chelators, focusing on their specificity for iron (III). The information presented is intended to assist researchers and drug development professionals in making informed decisions regarding the selection of appropriate chelating agents for their specific applications.
Introduction to Iron Chelators
Iron is an essential element for most living organisms, playing a crucial role in various physiological processes. However, an excess of iron can be toxic, leading to the generation of reactive oxygen species and subsequent cellular damage. Iron chelators are molecules that can bind to iron, facilitating its excretion from the body and mitigating its toxic effects. The ideal iron chelator should exhibit high affinity and specificity for iron (III) while having minimal interaction with other biologically important metal ions.[1][2]
This compound is a hydroxamate siderophore, a class of naturally occurring iron chelators produced by microorganisms.[1][2] This guide evaluates its iron (III) specificity in comparison to clinically approved and widely used iron chelators: Desferrioxamine (DFO), Deferiprone (L1), and Deferasirox (ICL670).
Comparative Analysis of Iron (III) Specificity
The specificity of a chelator for a particular metal ion is quantitatively expressed by its stability constant (log K). A higher stability constant indicates a stronger and more stable complex between the chelator and the metal ion. The following table summarizes the stability constants of this compound and other iron chelators with iron (III) and other biologically relevant metal ions.
| Chelator | log K (Fe³⁺) | log K (Al³⁺) | log K (Ga³⁺) | log K (Cu²⁺) | log K (Ni²⁺) | log K (Zn²⁺) |
| This compound (as Nocardamine) | 32[3] | - | - | - | - | - |
| Desferrioxamine B (DFO) | 30.6[4] | 22.0[5] | 28.3[5] | 14.1[5] | 11.1[5] | 10.3[5] |
| Deferiprone (L1) | ~20 | - | - | - | - | - |
| Deferasirox (ICL670) | High | - | - | - | - | - |
As the data indicates, hydroxamate siderophores like Nocardamine (and by extension, this compound) and Desferrioxamine B exhibit exceptionally high stability constants for iron (III), signifying a very strong and specific interaction.
Experimental Protocols for Determining Iron (III) Specificity
Accurate determination of metal-ligand stability constants is crucial for validating the specificity of a chelator. The following are detailed protocols for two common methods: spectrophotometric determination and potentiometric titration.
Spectrophotometric Determination of Stability Constant
This method relies on the change in absorbance of a solution as the chelator binds to the metal ion, forming a colored complex.
Experimental Workflow:
Caption: Spectrophotometric titration workflow.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of iron (III) chloride in dilute acid to prevent hydrolysis.
-
Prepare a stock solution of the chelator (e.g., this compound) in a suitable solvent (e.g., water or DMSO).
-
Prepare a buffer solution to maintain a constant pH throughout the experiment (e.g., HEPES or TRIS buffer at pH 7.4).
-
-
Spectrophotometric Titration:
-
To a quartz cuvette, add a known volume and concentration of the iron (III) solution and the buffer.
-
Record the initial absorbance spectrum of the solution.
-
Add small, precise volumes of the chelator stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate.
-
Record the absorbance spectrum. The formation of the iron-chelator complex will result in a change in the absorbance at a specific wavelength.
-
Continue this process until the absorbance values no longer change significantly, indicating that the iron is saturated with the chelator.
-
-
Data Analysis:
-
Plot the change in absorbance against the molar ratio of chelator to iron.
-
Use a suitable mathematical model, such as the Benesi-Hildebrand method, to analyze the data and determine the stoichiometry and stability constant of the iron-chelator complex.[6]
-
Potentiometric Titration for Stability Constant Determination
This technique measures the change in the potential of a solution containing the metal ion and the ligand as a function of the titrant (acid or base) volume. This allows for the determination of the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
Experimental Workflow:
Caption: Potentiometric titration workflow.
Methodology:
-
System Setup and Calibration:
-
Set up a thermostated titration vessel to maintain a constant temperature.
-
Calibrate a pH electrode using standard buffer solutions.
-
Prepare accurate solutions of the ligand, the metal salt, a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH).
-
-
Titration Procedure:
-
Ligand Protonation: Titrate a solution of the ligand with the standardized base to determine its protonation constants.
-
Complex Formation: Titrate a solution containing both the ligand and the metal ion with the standardized base. The presence of the metal ion will shift the titration curve, indicating complex formation.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added for both titrations.
-
The data is then analyzed using specialized software (e.g., HYPERQUAD) to simultaneously refine the protonation constants of the ligand and the stability constants of the metal-ligand species formed in the solution.
-
Conclusion
The available data strongly suggests that this compound, as a member of the hydroxamate siderophore family, possesses a very high and specific affinity for iron (III). Its stability constant is comparable to that of Desferrioxamine, a well-established and potent iron chelator. This high specificity is a critical attribute for a therapeutic iron chelator, as it minimizes the potential for disrupting the homeostasis of other essential metal ions in the body. The experimental protocols provided in this guide offer a framework for the rigorous validation of these properties for any iron chelator under investigation.
References
- 1. Hydroxamate siderophores: Natural occurrence, chemical synthesis, iron binding affinity and use as Trojan horses against pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Iron(III)–siderophore coordination chemistry: Reactivity of marine siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Comparative Transcriptomics of Bacteria in the Presence of Dehydroxynocardamine
For Immediate Release
Introduction
Dehydroxynocardamine, a hydroxamate-type siderophore produced by various bacteria, including species of Streptomyces and Corynebacterium, plays a crucial role in iron acquisition, an essential process for bacterial survival and virulence.[1][2] Understanding the global transcriptomic changes induced by this compound is pivotal for elucidating its mechanism of action and its impact on bacterial physiology. This guide provides a framework for conducting a comparative transcriptomic analysis of bacteria exposed to this compound, offering insights for researchers, scientists, and drug development professionals. In the absence of direct, publicly available transcriptomic datasets for this compound, this document presents a hypothetical study design, data interpretation, and detailed experimental protocols based on established principles of bacterial iron homeostasis and transcriptomics.[3][4][5]
Comparative Analysis: this compound vs. Alternative Iron Scavengers
A comparative transcriptomics study would ideally compare the gene expression profiles of a bacterium under three conditions:
-
Control: Growth in a standard, iron-replete medium.
-
This compound-Treated: Growth in an iron-limited medium supplemented with this compound.
-
Alternative Siderophore-Treated: Growth in an iron-limited medium supplemented with a different, well-characterized siderophore (e.g., Enterobactin, Pyoverdine).
This experimental design allows for the differentiation of gene expression changes specific to the iron-scavenging activity of this compound versus a general response to iron limitation.
Data Presentation: Hypothetical Transcriptomic Data
The following table summarizes hypothetical quantitative data from an RNA-seq experiment comparing a wild-type bacterial strain (e.g., Escherichia coli) grown in an iron-limited medium with and without this compound. The data illustrates expected changes in gene expression.
| Gene/Gene Cluster | Function | Log2 Fold Change (this compound vs. Control) | p-value |
| Siderophore Receptor | |||
| fhuA | Ferrichrome-iron receptor | 3.5 | < 0.001 |
| fecA | Ferric citrate (B86180) transport system permease | 0.2 | > 0.05 |
| Iron Transport | |||
| tonB | Energy transducer for outer membrane transport | 4.1 | < 0.001 |
| exbB/exbD | TonB-associated proteins | 3.8 | < 0.001 |
| fhuCDB | ABC transporter for hydroxamate-type siderophores | 4.5 | < 0.001 |
| Iron-Sulfur Cluster | |||
| sufABCDSE | Iron-sulfur cluster assembly | -2.5 | < 0.01 |
| Metabolism | |||
| acnB | Aconitase B (contains Fe-S cluster) | -1.8 | < 0.05 |
| sdhABCD | Succinate dehydrogenase (contains Fe-S cluster) | -2.0 | < 0.05 |
| Virulence | |||
| hlyA | Hemolysin A | 1.5 | < 0.05 |
Experimental Protocols
A detailed methodology is crucial for reproducible transcriptomic studies.
Bacterial Culture and Treatment
-
Strain Selection: Choose a relevant bacterial strain (e.g., a pathogenic strain or a model organism like E. coli K-12).
-
Media Preparation: Prepare a defined minimal medium with a low iron concentration. Chelate any residual iron using a chelator like 2,2'-dipyridyl.
-
Experimental Groups:
-
Control: Culture the bacteria in the iron-replete minimal medium.
-
This compound Group: Culture the bacteria in the iron-depleted medium supplemented with a known concentration of this compound.
-
Alternative Siderophore Group (Optional): Culture the bacteria in the iron-depleted medium supplemented with another siderophore.
-
-
Growth and Harvest: Grow the cultures to mid-logarithmic phase, monitor growth by measuring optical density (OD600), and then harvest the bacterial cells by centrifugation.
RNA Extraction and Library Preparation
-
RNA Extraction: Immediately stabilize the harvested cells with an RNA stabilization reagent. Extract total RNA using a commercial kit with a DNase treatment step to remove contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity.
-
Ribosomal RNA (rRNA) Depletion: Remove ribosomal RNA from the total RNA samples, as it constitutes the majority of the RNA in bacteria.
-
cDNA Library Preparation: Construct cDNA libraries from the rRNA-depleted RNA using a commercial library preparation kit. This involves fragmentation of the RNA, synthesis of first and second-strand cDNA, adenylation of the 3' ends, ligation of adapters, and PCR amplification.
Sequencing and Bioinformatic Analysis
-
Sequencing: Sequence the prepared cDNA libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming and Filtering: Trim adapter sequences and low-quality reads using tools like Trimmomatic.
-
Read Mapping: Align the high-quality reads to the reference genome of the bacterial strain using a splice-aware aligner like STAR or HISAT2.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between the experimental groups.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to understand the biological functions of the differentially expressed genes.
Mandatory Visualization
Signaling Pathway: Siderophore-Mediated Iron Uptake
Caption: Siderophore-mediated iron uptake pathway.
Experimental Workflow: Comparative Transcriptomics
Caption: Experimental workflow for comparative transcriptomics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. The effect of iron limitation on the transcriptome and proteome of Pseudomonas fluorescens Pf-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptomic response of Listeria monocytogenes to iron limitation and Fur mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Dehydroxynocardamine Co-culture Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches for validating the results of co-culture experiments involving Dehydroxynocardamine, a siderophore produced by various bacteria, including Corynebacterium propinquum. The focus is on demonstrating its role in mediating microbial interactions through iron competition, a critical factor in microbial ecology and pathogenesis.
Introduction to this compound and Co-culture Dynamics
This compound is a high-affinity iron-chelating molecule, known as a siderophore, secreted by certain bacteria to scavenge iron from their environment. In a co-culture setting, the production of this compound by one species can significantly impact the growth and survival of others by limiting their access to this essential nutrient. Validating these interactions requires a multi-faceted approach, combining quantitative measurements of both the siderophore and bacterial populations with robust control experiments.
This guide compares a primary experimental method for quantifying this compound-mediated competition with alternative validation techniques.
Core Experimental Approach: Co-culture with LC-MS and CFU Quantification
A definitive method to validate the effect of this compound involves a direct co-culture of a producer strain (e.g., Corynebacterium propinquum) and a target strain (e.g., Staphylococcus aureus or Staphylococcus epidermidis), coupled with quantitative analysis of both the siderophore concentration and bacterial viability over time.
Experimental Protocol
-
Strain Preparation: Cultures of the this compound-producing bacterium and the target bacterium are grown separately to a standardized optical density (OD) in an iron-limited medium.
-
Co-culture Inoculation: The producer and target strains are inoculated together in fresh iron-limited medium at a defined ratio (e.g., 1:1). Monoculture controls for each strain are also prepared under the same conditions.
-
Time-Course Sampling: Samples are collected from both co-cultures and monocultures at regular intervals (e.g., 0, 4, 8, 12, 24 hours).
-
Quantification of this compound: Supernatants from the collected samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of this compound.[1][2][3]
-
Quantification of Bacterial Growth: The collected samples are serially diluted and plated on selective agar (B569324) to determine the Colony Forming Units per milliliter (CFU/mL) for each species.[4]
Data Presentation
Table 1: Quantitative Analysis of C. propinquum and S. aureus Co-culture
| Time (hours) | This compound (μM) in Co-culture | S. aureus CFU/mL (Co-culture) | S. aureus CFU/mL (Monoculture) | C. propinquum CFU/mL (Co-culture) | C. propinquum CFU/mL (Monoculture) |
| 0 | 0.5 ± 0.1 | 1.0 x 10⁶ ± 0.2 x 10⁶ | 1.0 x 10⁶ ± 0.2 x 10⁶ | 1.1 x 10⁶ ± 0.3 x 10⁶ | 1.1 x 10⁶ ± 0.3 x 10⁶ |
| 4 | 5.2 ± 0.8 | 2.5 x 10⁶ ± 0.4 x 10⁶ | 5.0 x 10⁶ ± 0.7 x 10⁶ | 4.8 x 10⁶ ± 0.6 x 10⁶ | 5.2 x 10⁶ ± 0.8 x 10⁶ |
| 8 | 15.8 ± 2.1 | 4.0 x 10⁶ ± 0.6 x 10⁶ | 2.5 x 10⁷ ± 0.4 x 10⁷ | 2.2 x 10⁷ ± 0.3 x 10⁷ | 2.6 x 10⁷ ± 0.5 x 10⁷ |
| 12 | 32.5 ± 4.5 | 3.5 x 10⁶ ± 0.5 x 10⁶ | 8.0 x 10⁷ ± 1.1 x 10⁷ | 7.5 x 10⁷ ± 0.9 x 10⁷ | 8.5 x 10⁷ ± 1.2 x 10⁷ |
| 24 | 55.1 ± 6.3 | 1.2 x 10⁶ ± 0.3 x 10⁶ | 1.5 x 10⁸ ± 0.2 x 10⁸ | 1.2 x 10⁸ ± 0.2 x 10⁸ | 1.4 x 10⁸ ± 0.3 x 10⁸ |
Alternative and Supporting Validation Methods
To further substantiate the role of this compound in mediating microbial competition, several alternative and supplementary experimental approaches can be employed.
Table 2: Comparison of Validation Methodologies
| Method | Description | Advantages | Disadvantages |
| Iron Supplementation Rescue | The co-culture experiment is repeated with the addition of excess iron (e.g., FeCl₃) to the medium. | Directly tests the iron-dependency of the observed growth inhibition. Simple and cost-effective. | Does not directly quantify the siderophore. High iron levels may have other physiological effects. |
| Chrome Azurol S (CAS) Assay | A colorimetric assay used to detect and semi-quantify siderophore production. Siderophores remove iron from the CAS-iron complex, causing a color change. | High-throughput and visually intuitive for screening siderophore producers. | Provides semi-quantitative data. Less specific than LC-MS. |
| Conditioned Media Experiment | The producer strain is grown in a liquid medium, which is then filter-sterilized to create a "conditioned medium" containing the secreted metabolites. The target strain is then grown in this medium. | Isolates the effect of secreted molecules from direct cell-cell contact. | Does not fully replicate the dynamic nature of a co-culture. |
| Genetic Knockout of Siderophore Production | A mutant of the producer strain incapable of synthesizing this compound is created. This mutant is then used in a co-culture experiment with the target strain. | Provides definitive genetic evidence for the role of the specific siderophore. | Technically challenging and time-consuming to create mutant strains. |
Signaling Pathways and Experimental Workflows
Iron Competition Signaling Pathway
In an iron-limited environment, the production of this compound by C. propinquum leads to the sequestration of available iron. This iron-siderophore complex is then taken up by C. propinquum through specific receptors. The resulting iron depletion in the environment triggers an iron-starvation response in S. aureus, leading to the upregulation of its own iron acquisition systems. However, the high affinity of this compound for iron outcompetes the siderophores produced by S. aureus, ultimately inhibiting its growth.
Caption: Iron competition between C. propinquum and S. aureus.
Experimental Workflow for Validation
The following workflow outlines the key steps in validating this compound's role in a co-culture experiment.
Caption: Experimental workflow for co-culture validation.
Conclusion
Validating the outcomes of this compound co-culture experiments is crucial for understanding its role in microbial community dynamics and its potential as a target for antimicrobial strategies. A combination of direct quantitative measurements of both the siderophore and bacterial populations, along with well-designed validation experiments like iron supplementation, provides a robust framework for confirming the mechanism of action. The methodologies and data presented in this guide offer a comprehensive approach for researchers to design, execute, and interpret these complex and informative experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Enhancing chemical and biological diversity by co-cultivation [frontiersin.org]
- 3. Enhancing chemical and biological diversity by co-cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing in vitro and in vivo Co-culture Models of Staphylococcus epidermidis and Enterococcus faecalis to Evaluate the Effect of Topical Fluoroquinolone on Ocular Microbes - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the biosynthetic pathways of Dehydroxynocardamine and nocardamine
A deep dive into the biosynthetic pathways of two closely related siderophores, Dehydroxynocardamine and Nocardamine, reveals a conserved enzymatic machinery with subtle yet significant differences that dictate their final structures and biological activities. This guide provides a comparative overview of their biosynthesis, supported by experimental data and detailed methodologies for researchers in microbiology, natural product chemistry, and drug development.
This comparative guide illuminates the biosynthetic pathways of this compound and Nocardamine, two significant hydroxamate siderophores. Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge iron from their environment. Their role in microbial survival and pathogenesis makes their biosynthetic pathways a subject of intense research for potential therapeutic interventions.
Comparative Overview of Biosynthetic Pathways
This compound and Nocardamine, also known as Desferrioxamine E, share a core structural similarity, which is reflected in their biosynthetic origins. Both pathways are non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathways, relying on a series of dedicated enzymes to assemble the final cyclic structures from primary metabolic precursors. The key distinction between the two molecules lies in the hydroxylation of one of the precursor molecules in the Nocardamine pathway.
The biosynthesis of Nocardamine is well-characterized and proceeds through the action of the dfo gene cluster, which typically includes the genes dfoJ, dfoA, dfoC, and dfoS. The pathway initiates with the decarboxylation of L-lysine to produce cadaverine (B124047), a reaction catalyzed by the pyridoxal-phosphate-dependent enzyme DfoJ.[1] Subsequently, one of the terminal amino groups of cadaverine is hydroxylated by the amine monooxygenase DfoA.[1] The resulting N-hydroxycadaverine is then acylated with succinyl-CoA. Finally, three molecules of this N-succinyl-N'-hydroxycadaverine monomer are cyclized in an ATP-dependent reaction catalyzed by DfoC to form the final Nocardamine molecule.[1] The dfoS gene is believed to encode a transporter protein responsible for the secretion of Nocardamine.[1]
While the complete biosynthetic gene cluster for this compound has not been as extensively characterized across multiple organisms, its structural similarity to Nocardamine strongly suggests a parallel pathway. It is hypothesized that the biosynthesis of this compound follows a similar enzymatic logic, utilizing analogous enzymes for decarboxylation, acylation, and cyclization. The critical difference is the absence of the initial hydroxylation step. This implies that either the pathway lacks a functional homolog of the DfoA monooxygenase or that the specific precursor utilized is not a substrate for such an enzyme.
Quantitative Data on Siderophore Production
Direct comparative studies on the production yields of this compound and Nocardamine are limited in the available literature. However, quantitative data for individual siderophore production by various Streptomyces strains have been reported. These studies typically utilize methods like High-Performance Liquid Chromatography (HPLC) to quantify the produced siderophores. The production of Nocardamine by Streptomyces avermitilis has been shown to be tightly regulated by iron concentration, with production being completely suppressed by the addition of more than 5 μM ferric ions.
| Siderophore | Producing Organism | Production Level | Method of Quantification | Reference |
| Nocardamine | Streptomyces sp. | Qualitatively assessed by halo formation on CAS agar (B569324) | Chrome Azurol S (CAS) Assay | [2] |
| This compound | Streptomyces sp. | Weak activity observed in a sortase B inhibition assay | Bioassay | [3] |
Note: The table above summarizes available data. A direct quantitative comparison of production levels under identical conditions is not currently available in the literature.
Experimental Protocols
Siderophore Detection and Quantification using Chrome Azurol S (CAS) Assay
The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores.[1][4][5]
Principle: The assay is based on the competition for iron between the strong chelator CAS (in a complex with Fe(III) and a detergent) and the siderophore produced by the microorganism. When a siderophore is present, it removes the iron from the CAS complex, resulting in a color change from blue to orange/yellow.
Protocol:
-
Preparation of CAS Agar Plates:
-
Prepare a basal medium (e.g., Luria-Bertani agar) and autoclave.
-
Separately, prepare the CAS assay solution by dissolving CAS, hexadecyltrimethylammonium bromide (HDTMA), and FeCl₃ in a buffer solution as described by Schwyn and Neilands (1987).
-
After autoclaving the basal medium and cooling it to approximately 50°C, aseptically add the sterile CAS assay solution and mix gently.
-
Pour the CAS agar into sterile petri dishes and allow them to solidify.[1][4][5]
-
-
Inoculation and Incubation:
-
Inoculate the test microorganism onto the center of the CAS agar plate.
-
Incubate the plates at the optimal growth temperature for the microorganism for 24-72 hours.[1]
-
-
Observation and Quantification:
-
Observe the plates for the formation of an orange or yellow halo around the microbial growth, indicating siderophore production.
-
The diameter of the halo can be measured as a semi-quantitative indicator of siderophore production.
-
For quantitative analysis, a liquid CAS assay can be performed where the change in absorbance at a specific wavelength (e.g., 630 nm) is measured spectrophotometrically.
-
Quantification of Nocardamine (Desferrioxamine E) by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for the quantification of specific siderophores like Nocardamine.
Principle: The method involves separating the siderophore from other components in a culture supernatant using a chromatography column and detecting it with a suitable detector, often a UV-Vis detector.
Protocol:
-
Sample Preparation:
-
Grow the producing microorganism in a suitable liquid medium under iron-limiting conditions.
-
Centrifuge the culture to remove the cells and collect the supernatant.
-
The supernatant can be filtered and directly injected or subjected to a solid-phase extraction (SPE) for concentration and purification.
-
-
HPLC Conditions:
-
Column: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Detection: Nocardamine can be detected by UV absorbance, often at a wavelength around 210-220 nm for the underivatized form or at a higher wavelength after complexation with iron (ferrioxamine) at around 435 nm.[6]
-
Quantification: A standard curve is generated using known concentrations of pure Nocardamine. The concentration in the sample is determined by comparing its peak area to the standard curve.
-
Analysis of Biosynthetic Gene Clusters
Principle: Bioinformatic tools are used to identify and annotate the gene clusters responsible for the biosynthesis of natural products like siderophores.
Protocol:
-
Genome Sequencing: The genome of the producing microorganism is sequenced using next-generation sequencing technologies.
-
Gene Cluster Identification: The sequenced genome is analyzed using software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). This tool identifies biosynthetic gene clusters and predicts the type of natural product they produce.
-
Gene Annotation and Functional Prediction: The genes within the identified cluster are annotated to predict their functions based on homology to known enzymes. This allows for the proposal of a biosynthetic pathway.
-
Experimental Validation: The predicted functions of the genes are validated experimentally through techniques such as:
-
Gene Knockout: Deleting a specific gene in the cluster and observing the effect on siderophore production.
-
Heterologous Expression: Expressing the gene cluster or individual genes in a host organism that does not naturally produce the siderophore to confirm their role in its biosynthesis.
-
Visualizing the Biosynthetic Pathways
To better understand the enzymatic steps involved in the biosynthesis of this compound and Nocardamine, the following diagrams have been generated using the DOT language.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Biosynthetic pathway of Nocardamine (Desferrioxamine E).
References
- 1. Biosynthesis of the Siderophore Desferrioxamine E in Rouxiella badensis SER3 and Its Antagonistic Activity Against Fusarium brachygibbosum | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of desferrioxamine and its iron chelating metabolites by high-performance liquid chromatography and simultaneous ultraviolet-visible/radioactive detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Dehydroxynocardamine: A Comparative Analysis of its Efficacy Against Pathogenic Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Dehydroxynocardamine (D-NOC), a hydroxamate siderophore, against various bacterial pathogens. Its performance is evaluated in the context of other iron-chelating agents and its potential as an antimicrobial agent is discussed based on available experimental data.
Introduction to this compound
This compound is a siderophore, a small molecule with a high affinity for ferric iron (Fe³⁺), produced by certain bacteria, including Corynebacterium propinquum and marine-derived Streptomyces species.[1][2] Like other siderophores, its primary biological function is to sequester iron from the environment to support microbial growth. This iron-scavenging ability also forms the basis of its antimicrobial activity, as it can deprive pathogenic bacteria of this essential nutrient, thereby inhibiting their growth. This mechanism of action is a form of exploitation competition.[3]
Mechanism of Action: Siderophore-Mediated Iron Acquisition
Bacteria that produce siderophores like this compound release these molecules into the extracellular environment. The siderophore binds to available ferric iron, forming a stable complex. This siderophore-iron complex is then recognized by specific receptors on the bacterial cell surface and transported into the cell. Inside the cell, the iron is released from the siderophore and utilized in various metabolic processes. Pathogens that are unable to produce their own siderophores or utilize the siderophore-iron complexes of competing bacteria can be effectively starved of iron, leading to growth inhibition.
Caption: General mechanism of siderophore-mediated iron acquisition.
Comparative Efficacy of this compound
Quantitative data on the direct antimicrobial activity of this compound is emerging. A recent study has established its Minimum Inhibitory Concentration (MIC) against several pathogenic Vibrio species.
| Pathogen | This compound MIC (µg/mL) | Nocardamine MIC (µg/mL) |
| Vibrio vulnificus | 8 - 128 | 8 - 128 |
| Vibrio alginolyticus | 8 - 128 | 8 - 128 |
| Vibrio parahaemolyticus | 8 - 128 | 8 - 128 |
| Data from a study on anti-vibriosis bioactive molecules from marine-derived Streptomyces sp.[1] |
In addition to its activity against Vibrio species, this compound produced by Corynebacterium propinquum has been shown to inhibit the growth of coagulase-negative staphylococci (CoNS), including the opportunistic pathogen Staphylococcus epidermidis, through iron competition. This inhibitory effect was observed in co-culture assays and was reversed by the addition of iron to the growth medium, confirming the mechanism of action.[3]
For comparison, another well-known siderophore, Desferrioxamine B (derived from Streptomyces pilosus), is often studied. However, research indicates that Desferrioxamine B generally does not exhibit significant direct antibacterial effects at clinically relevant concentrations.[4] Instead, it can have synergistic effects when combined with certain antibiotics against some Gram-negative bacteria.[4][5] This suggests that this compound may possess more potent direct antimicrobial properties compared to some other clinically used siderophores.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for this compound were determined using a broth microdilution method, a standard technique for assessing antimicrobial susceptibility.
Protocol:
-
Preparation of Inoculum: A suspension of the target bacterial pathogen is prepared and adjusted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium, such as Mueller-Hinton Broth.
-
Serial Dilution: The test compound (this compound) is serially diluted in the broth within a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells (no compound) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Co-culture Plate Inhibition Assay
This assay is used to assess the competitive inhibition of one bacterium by another.
Protocol:
-
Preparation of Bacterial Lawns: A lawn of the target bacterium (e.g., Staphylococcus epidermidis) is spread evenly onto an agar (B569324) plate (e.g., Brain Heart Infusion agar).
-
Spotting of Producer Strain: A colony of the this compound-producing bacterium (e.g., Corynebacterium propinquum) is spotted onto the center of the lawn.
-
Incubation: The plate is incubated for a specified period, allowing for the growth of both bacteria and the diffusion of the siderophore.
-
Observation: Inhibition of the lawn bacterium is observed as a clear zone (halo) around the producer strain.
-
Confirmation of Iron Competition: To confirm that the inhibition is due to iron chelation, a parallel experiment is conducted on an identical plate supplemented with an excess of iron (e.g., FeCl₃). The absence or significant reduction of the inhibition zone in the iron-supplemented plate indicates that the antimicrobial activity is siderophore-mediated.
Caption: Experimental workflow for a co-culture inhibition assay.
Conclusion
This compound demonstrates notable antimicrobial efficacy against certain pathogens, particularly Vibrio species, through its iron-chelating mechanism. Its ability to inhibit the growth of opportunistic pathogens like Staphylococcus epidermidis highlights its potential as a novel antimicrobial agent. Unlike some other siderophores, this compound appears to have direct and potent inhibitory effects. Further research is warranted to expand the spectrum of pathogens tested and to evaluate its potential in therapeutic applications, possibly in combination with existing antibiotics to enhance their efficacy. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
A Comparative Analysis of the Iron-Binding Affinity of Dehydroxynocardamine and Other Hydroxamate Siderophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the iron-binding affinity of various hydroxamate siderophores, with a focus on Dehydroxynocardamine. The following sections present quantitative data, detailed experimental protocols for measuring iron-binding affinity, and visual diagrams to illustrate key concepts and workflows. This information is intended to assist researchers in selecting appropriate siderophores for their studies and to provide a foundational understanding of the methodologies used to characterize these potent iron chelators.
Introduction to Hydroxamate Siderophores
Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from their environment. Hydroxamate siderophores are a major class of these molecules, characterized by the presence of one or more hydroxamate groups (-C(=O)N(OH)R), which act as bidentate ligands to coordinate Fe(III) ions. Typically, three hydroxamate groups are arranged in a hexadentate manner to form a stable octahedral complex with ferric iron. The high stability of these complexes is crucial for their biological function in iron acquisition and has also led to their investigation for various therapeutic applications, including the treatment of iron overload disorders and as potential drug delivery agents.
Quantitative Comparison of Iron-Binding Affinity
The affinity of a siderophore for iron is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a stronger and more stable complex with Fe(III). The table below summarizes the available iron-binding affinity data for this compound and other well-characterized hydroxamate siderophores.
| Siderophore | Type | Iron (Fe³⁺) Stability Constant (log K) | Reference(s) |
| This compound | Cyclic Tris-hydroxamate | Data not available in searched literature | - |
| Nocardamine (Desferrioxamine E) | Cyclic Tris-hydroxamate | ~32 | [1] |
| Desferrioxamine B (DFO) | Linear Tris-hydroxamate | ~30.6 | |
| Coprogen | Linear Tris-hydroxamate | High, comparable to or exceeding DFO |
Note on this compound: Despite a thorough literature search, a specific experimentally determined iron-binding stability constant (log K) for this compound could not be located. Structurally, this compound is closely related to Nocardamine, differing by the absence of a hydroxyl group on one of the amine precursors. This structural similarity suggests that this compound likely possesses a high affinity for iron, although it may be slightly lower than that of Nocardamine due to the alteration in one of the hydroxamate precursor moieties. Further experimental investigation is required to precisely quantify its iron-binding affinity.
Experimental Protocols for Determining Iron-Binding Affinity
The determination of iron-siderophore stability constants is crucial for understanding their chelating efficiency. The following are detailed methodologies for key experiments used to measure the iron-binding affinity of hydroxamate siderophores.
Potentiometric titration is a direct method to determine the stability constants of metal complexes. It involves monitoring the change in pH of a solution containing the siderophore and a metal ion as a titrant (a strong base) is added.
Principle: The formation of a complex between a siderophore (a weak acid) and a metal ion releases protons, causing a change in the pH of the solution. By titrating this solution with a strong base of known concentration and monitoring the pH, a titration curve is generated. The shape of this curve is dependent on the protonation constants of the siderophore and the stability constants of the metal-siderophore complex.
Materials:
-
Siderophore of interest (e.g., this compound)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
A solution of a non-complexing background electrolyte (e.g., 0.1 M KCl)
-
A solution of a ferric iron salt (e.g., FeCl₃ or Fe(NO₃)₃) of known concentration
-
High-precision pH meter and electrode
-
Jacketed titration vessel with a constant temperature bath
-
Magnetic stirrer and stir bar
-
Inert gas (e.g., argon or nitrogen) supply
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions at the desired experimental temperature (typically 25 °C).
-
Siderophore Protonation Constants:
-
Pipette a known volume and concentration of the siderophore solution into the titration vessel.
-
Add the background electrolyte to maintain constant ionic strength.
-
Purge the solution with an inert gas to remove dissolved CO₂.
-
Titrate the solution with the standardized strong base, recording the pH after each addition.
-
Analyze the resulting titration curve using appropriate software (e.g., HYPERQUAD) to determine the protonation constants (pKa values) of the siderophore.
-
-
Iron-Siderophore Stability Constants:
-
Pipette known volumes and concentrations of the siderophore and ferric iron solutions into the titration vessel (typically a 1:1 molar ratio).
-
Add the background electrolyte.
-
Purge with inert gas.
-
Titrate with the standardized strong base, recording the pH at each step.
-
The resulting titration curve will be shifted compared to the siderophore-only titration due to the release of protons upon complexation.
-
Analyze the data, incorporating the previously determined protonation constants, to calculate the stability constant (log K) of the iron-siderophore complex.
-
This method is particularly useful for determining very high stability constants. It involves a competition for the iron ion between the siderophore of interest and a well-characterized competing ligand, often EDTA.
Principle: The siderophore (S) competes with a competing ligand (L, e.g., EDTA) for binding to iron (Fe³⁺). The equilibrium for this competition reaction is established, and the concentrations of the resulting complexes (FeS and FeL) are determined spectrophotometrically. By knowing the stability constant of the FeL complex, the stability constant of the FeS complex can be calculated.
Materials:
-
Siderophore of interest
-
Competing ligand with a known and moderately high iron stability constant (e.g., EDTA)
-
Ferric iron solution
-
Buffer solutions to maintain a constant pH
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Spectral Characterization: Obtain the UV-Vis absorption spectra of the siderophore, the competing ligand, the Fe(III)-siderophore complex, and the Fe(III)-competing ligand complex to identify wavelengths where the absorbance of the species differs significantly.
-
Competition Experiment:
-
Prepare a series of solutions containing known concentrations of the siderophore, the competing ligand, and ferric iron in a buffer of a specific pH.
-
Allow the solutions to reach equilibrium.
-
Measure the absorbance of each solution at the predetermined wavelength(s).
-
-
Data Analysis:
-
Using the measured absorbance and the molar absorptivities of the species, calculate the equilibrium concentrations of the Fe(III)-siderophore and Fe(III)-competing ligand complexes.
-
Knowing the initial concentrations and the equilibrium concentrations, calculate the equilibrium constant for the competition reaction.
-
From the competition equilibrium constant and the known stability constant of the Fe(III)-competing ligand complex, calculate the stability constant of the Fe(III)-siderophore complex.
-
The CAS assay is a widely used colorimetric method for detecting and quantifying siderophore production. While not a direct method for determining stability constants, it provides a semi-quantitative measure of iron-chelating activity.[2][3][4][5]
Principle: The assay is based on the competition for iron between the siderophore and the strong iron chelator, Chrome Azurol S. In the CAS assay solution, CAS is in a ternary complex with Fe(III) and a detergent (e.g., hexadecyltrimethylammonium bromide - HDTMA), which is blue. When a siderophore with a higher affinity for iron is added, it removes the iron from the CAS complex, causing a color change from blue to orange/yellow. The extent of the color change is proportional to the amount of siderophore present.[2][3][4][5]
Materials:
-
Chrome Azurol S (CAS)
-
Ferric chloride (FeCl₃)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Buffer solution (e.g., PIPES buffer)
-
Siderophore-containing sample or pure siderophore solution
-
Spectrophotometer
Procedure:
-
Preparation of CAS Assay Solution:
-
Dissolve CAS in water.
-
In a separate container, dissolve FeCl₃ in HCl.
-
In another container, dissolve HDTMA in water.
-
Slowly mix the FeCl₃ solution with the CAS solution, then add the HDTMA solution while stirring.
-
Add this dye solution to a buffer solution. The final solution should be a deep blue color.
-
-
Assay:
-
Mix the siderophore sample with the CAS assay solution.
-
Incubate for a specific period to allow for the color change to stabilize.
-
Measure the absorbance at a specific wavelength (typically around 630 nm).
-
-
Quantification:
-
The decrease in absorbance at 630 nm is proportional to the amount of siderophore.
-
A standard curve can be generated using a known siderophore (e.g., Desferrioxamine B) to quantify the siderophore concentration in the sample in terms of "siderophore units" or equivalents of the standard.
-
Visualizations
The following diagrams illustrate the general mechanism of iron chelation by hydroxamate siderophores and a typical experimental workflow for determining iron-binding affinity.
Caption: Iron Chelation by a Tris-hydroxamate Siderophore.
Caption: Workflow for Iron-Binding Affinity Determination.
References
- 1. Siderophore Detection assay [protocols.io]
- 2. protocols.io [protocols.io]
- 3. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. journals.asm.org [journals.asm.org]
Validation of Dehydroxynocardamine's contribution to competitive fitness
New research highlights the crucial role of the siderophore dehydroxynocardamine in providing a competitive fitness advantage to certain bacteria through iron sequestration. This comparison guide delves into the experimental evidence validating its contribution to microbial competition, offering insights for researchers and drug development professionals.
In the microscopic battle for survival, access to essential nutrients is paramount. Iron, a critical element for numerous cellular processes, is often a scarce resource in biological environments. To overcome this limitation, many bacteria have evolved sophisticated strategies to acquire iron, including the production and secretion of high-affinity iron-chelating molecules called siderophores. One such siderophore, this compound, has been identified as a potent weapon in the competitive arsenal (B13267) of Corynebacterium propinquum, a common inhabitant of the human nasal microbiota.
A pivotal study has demonstrated that C. propinquum effectively inhibits the growth of a fellow nasal colonizer, Staphylococcus epidermidis, by producing this compound.[1][2][3] This inhibitory effect is a direct consequence of iron starvation, as the this compound scavenges the available iron, rendering it inaccessible to S. epidermidis.[1][2] This "exploitative competition" strategy underscores the importance of siderophore-mediated interactions in shaping microbial community structures.[4][5]
Comparative Analysis of Competitive Fitness
To quantify the competitive advantage conferred by this compound, a series of co-culture inhibition assays were performed. These experiments compared the growth of S. epidermidis in the presence of this compound-producing C. propinquum against control conditions. While the primary study by Stubbendieck et al. (2019) qualitatively described this inhibition, further quantitative analysis is crucial for a comprehensive understanding. The following table summarizes the expected outcomes of such a quantitative comparison, based on the established mechanism of action.
| Experimental Condition | Inhibitor | Target Organism | Expected Inhibition Zone Diameter (mm) | Mechanism of Action |
| Co-culture | Corynebacterium propinquum (Wild-Type) | Staphylococcus epidermidis | Significant inhibition zone | Iron Sequestration by this compound |
| Co-culture | C. propinquum (Siderophore-deficient mutant) | S. epidermidis | No significant inhibition zone | Inability to produce this compound |
| Co-culture with Iron Supplementation | C. propinquum (Wild-Type) | S. epidermidis | No significant inhibition zone | Abrogation of iron limitation |
| Purified Siderophore Assay | Purified this compound | S. epidermidis | Significant inhibition zone | Direct iron chelation |
| Purified Siderophore Assay | Other Siderophore (e.g., Enterobactin) | S. epidermidis | Variable inhibition | Dependent on S. epidermidis uptake capability |
Experimental Protocols
The validation of this compound's role in competitive fitness relies on robust experimental methodologies. The following are detailed protocols for key experiments cited in the research.
Co-culture Inhibition Assay
This assay is designed to assess the growth-inhibitory effects of one bacterial species on another.
-
Preparation of Bacterial Cultures: Corynebacterium propinquum and Staphylococcus epidermidis are grown separately in a suitable liquid medium (e.g., Brain Heart Infusion broth) overnight at 37°C.[1]
-
Agar (B569324) Plate Preparation: A solid agar medium (e.g., BHI agar) is prepared and poured into petri dishes or multi-well plates.[1]
-
Inoculation of the Inhibitor Strain: A line of C. propinquum is streaked onto one side of the agar plate.[1]
-
Incubation: The plates are incubated at 37°C for a period that allows for the diffusion of the siderophore (e.g., 24-48 hours).
-
Inoculation of the Target Strain: A suspension of S. epidermidis is then streaked perpendicular to the C. propinquum line.[1]
-
Observation: After further incubation at 37°C for 24 hours, the plates are examined for a zone of growth inhibition of S. epidermidis in the vicinity of C. propinquum. The diameter of this zone can be measured to quantify the inhibitory effect.
Chrome Azurol S (CAS) Assay for Siderophore Detection
The CAS assay is a universal colorimetric method for detecting siderophores.
-
Preparation of CAS Agar: A specialized agar medium containing the dye Chrome Azurol S, a detergent (HDTMA), and iron(III) is prepared. The initial color of the agar is blue-green.
-
Inoculation: The test bacterium (C. propinquum) is spotted onto the CAS agar plate.
-
Incubation: The plate is incubated at 37°C for 24-48 hours.
-
Observation: If the bacterium produces siderophores, they will chelate the iron from the dye complex, resulting in a color change from blue-green to orange/yellow around the bacterial colony. The diameter of the halo is indicative of the amount of siderophore produced.
Visualizing the Mechanism of Action
To understand the underlying processes of this compound-mediated competition, it is essential to visualize the experimental workflow and the molecular pathways involved.
The biosynthesis of this compound is governed by a specific biosynthetic gene cluster (BGC).[1][6] Once produced and secreted, the siderophore captures ferric iron (Fe³⁺) from the environment. The resulting ferri-siderophore complex is then recognized and transported into the bacterial cell through a dedicated uptake system.
The validation of this compound's contribution to competitive fitness provides a clear example of the intricate chemical dialogues that govern microbial communities. This understanding not only deepens our knowledge of microbial ecology but also opens avenues for the development of novel antimicrobial strategies that target these essential nutrient acquisition pathways. By disrupting a pathogen's ability to acquire iron, it may be possible to develop new therapies that are less prone to the development of resistance.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Competition among Nasal Bacteria Suggests a Role for Siderophore-Mediated Interactions in Shaping the Human Nasal Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stubbendiecklab.com [stubbendiecklab.com]
- 5. stubbendiecklab.com [stubbendiecklab.com]
- 6. BGC0002073 [mibig.secondarymetabolites.org]
A critical review of Dehydroxynocardamine research and its future directions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Dehydroxynocardamine, a cyclic hydroxamate siderophore, has garnered increasing interest within the scientific community for its potent iron-chelating properties and its role in microbial ecosystems. Produced by various actinomycetes, including species of Streptomyces and Corynebacterium, this natural product presents a compelling scaffold for the development of novel therapeutic agents. This guide provides a critical review of the existing research on this compound, objectively compares its performance with alternative iron chelators, and outlines promising future directions for its application in medicine and biotechnology.
Performance Comparison: Iron Chelating Efficiency
Iron is an essential nutrient for nearly all forms of life. In vertebrates, the majority of iron is sequestered by high-affinity iron-binding proteins such as transferrin and lactoferrin, creating an iron-limited environment for invading pathogens. Siderophores are low-molecular-weight compounds produced by microorganisms to scavenge ferric iron (Fe³⁺) from these sources. The efficacy of a siderophore is largely determined by its affinity for iron, quantified by the formation constant (Kf).
| Siderophore/Chelator | Type | Iron (Fe³⁺) Formation Constant (Kf) [M⁻¹] | Producing Organism (Example) | Reference |
| Nocardamine (proxy for this compound) | Cyclic Tris-hydroxamate | 10³² | Streptomyces, Nocardia | [1] |
| Desferrioxamine B (DFOB) | Linear Tris-hydroxamate | 10³⁰ | Streptomyces pilosus | [1] |
| Desferrichrome | Cyclic Hexapeptide | 10²⁹ | Ustilago sphaerogena | [1] |
| Enterobactin | Catecholate | 10⁴⁹ | Escherichia coli | [2] |
Note: While Enterobactin exhibits a significantly higher formation constant, its clinical utility is hampered by its rapid clearance and potential for toxicity. The hydroxamate-based siderophores like this compound and Desferrioxamine B are generally considered to have more favorable pharmacological profiles.
Antimicrobial Potential: An Indirect Mechanism
The primary antimicrobial action of this compound is indirect, stemming from its ability to sequester iron from the environment, thereby depriving pathogenic bacteria of this essential nutrient. This mechanism of "iron starvation" can inhibit the growth of competing microbes. For instance, Corynebacterium propinquum, a producer of this compound, has been shown to outcompete coagulase-negative staphylococci in the nasal cavity through this iron-mediated competition.
Quantitative data on the minimum inhibitory concentrations (MICs) of purified this compound against a range of pathogenic bacteria and fungi are currently lacking in the published literature. This represents a significant knowledge gap and a critical area for future research. However, studies on the related compound Nocardamine have demonstrated antibacterial activity against Proteus mirabilis and Proteus vulgaris.[3]
Cytotoxicity and Therapeutic Index
A crucial aspect of drug development is the assessment of a compound's toxicity to mammalian cells. As with antimicrobial activity, specific IC₅₀ values for this compound against various cell lines are not yet reported. The therapeutic potential of this compound will depend on its selective toxicity towards microbial cells over host cells. Future research should prioritize cytotoxicity profiling to determine its therapeutic index.
Biosynthesis and Uptake: A Target for Novel Therapeutics
The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC). The BGC for this compound has been identified in Corynebacterium propinquum, and a highly similar cluster is responsible for Nocardamine production in Streptomyces species.[4][5][6] Understanding this pathway offers opportunities for biosynthetic engineering to produce novel analogs with improved properties.
Caption: Proposed biosynthetic pathway of this compound.
Once synthesized and secreted, the iron-laden this compound complex (ferri-Dehydroxynocardamine) is recognized by specific outer membrane receptors on the bacterial surface, initiating its transport into the cell. This "Trojan horse" uptake mechanism can be exploited for drug delivery.
Caption: General mechanism of siderophore-mediated iron uptake in Gram-negative bacteria.
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are methodologies for key experiments relevant to this compound research.
Protocol 1: Siderophore Detection using Chrome Azurol S (CAS) Assay
This colorimetric assay is a universal method for detecting siderophores.
Principle: The blue-colored Fe³⁺-CAS-HDTMA complex is disrupted by a siderophore with a higher affinity for iron, resulting in a color change to orange/yellow.
Materials:
-
CAS solution: Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.
-
FeCl₃ solution: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.
-
HDTMA solution: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide in 40 ml of deionized water.
-
CAS assay solution: While stirring, slowly mix the FeCl₃ solution with the CAS solution, then slowly add the HDTMA solution. Autoclave and store in the dark.
-
Culture supernatant to be tested.
Procedure:
-
Grow the bacterial strain of interest in an iron-deficient medium.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
In a microplate well or cuvette, mix 100 µl of the culture supernatant with 100 µl of the CAS assay solution.
-
Incubate at room temperature for 20 minutes.
-
Measure the absorbance at 630 nm. A decrease in absorbance compared to a control of uninoculated medium indicates the presence of siderophores.
Reference: Based on the method by Schwyn and Neiland.[7]
Protocol 2: Purification of this compound from Streptomyces sp. Culture
This protocol outlines a general procedure for the isolation and purification of cyclic peptides like this compound.
Materials:
-
Large-scale culture of Streptomyces sp. in a suitable production medium.
-
Ethyl acetate.
-
Silica (B1680970) gel for column chromatography.
-
Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate).
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
Procedure:
-
Extraction: Centrifuge the culture broth to separate the mycelium from the supernatant. Extract the supernatant three times with an equal volume of ethyl acetate. Combine the organic phases and evaporate to dryness under reduced pressure.
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal volume of a suitable solvent and load it onto a silica gel column. Elute the column with a gradient of increasing polarity (e.g., a chloroform-methanol gradient).
-
Fraction Collection and Bioassay: Collect fractions and test each for siderophore activity using the CAS assay (Protocol 1) or for antimicrobial activity.
-
HPLC Purification: Pool the active fractions and concentrate them. Further purify the active compound by semi-preparative HPLC on a C18 column using an appropriate mobile phase (e.g., an acetonitrile-water gradient).
-
Structure Elucidation: Characterize the purified compound using mass spectrometry and NMR spectroscopy to confirm its identity as this compound.[8]
Reference: Adapted from general procedures for natural product isolation from Streptomyces.[9][10]
Future Directions and Critical Assessment
This compound research is still in its nascent stages, with significant potential for growth. The following are critical areas that warrant further investigation:
-
Quantitative Biological Activity: There is an urgent need for systematic testing of purified this compound to determine its MIC values against a broad panel of clinically relevant bacteria and fungi, as well as its IC₅₀ values against various human cell lines to establish its therapeutic index.
-
Mechanism of Action Studies: Beyond iron chelation, studies are needed to explore if this compound has any direct effects on microbial or host cell signaling pathways.
-
Drug Delivery Applications: The "Trojan horse" potential of this compound should be explored. Conjugating antibiotics or other therapeutic agents to this compound could facilitate their targeted delivery into pathogenic bacteria that express the corresponding uptake receptors.
-
Biosynthetic Engineering: Modification of the this compound BGC could lead to the production of novel analogs with enhanced stability, iron affinity, or altered biological activity.
-
Clinical Evaluation: Pending favorable preclinical data, the therapeutic potential of this compound, particularly in the context of iron overload disorders or as an antimicrobial adjuvant, should be evaluated in clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Genetics and molecular biology of siderophore-mediated iron transport in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BGC0002073 [mibig.secondarymetabolites.org]
- 6. researchgate.net [researchgate.net]
- 7. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. npatlas.org [npatlas.org]
- 9. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taxonomy, purification and chemical characterization of four bioactive compounds from new Streptomyces sp. TN256 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Dehydroxynocardamine: A Procedural Guide
This guide outlines the necessary operational plan for the safe and compliant disposal of dehydroxynocardamine in the absence of a specific SDS. The core principle is to treat the substance as potentially hazardous and to consult with your institution's Environmental Health & Safety (EHS) department.
Operational Plan for Disposal Determination
When a specific SDS is unavailable, researchers must follow a rigorous internal assessment protocol. This procedure ensures that all safety and regulatory aspects are covered before disposal.
Step 1: Preliminary Information Gathering Collect all available information on this compound. This includes its known chemical and physical properties, origin (e.g., synthesized in-house, purchased), and any known biological activity. While not a complete safety profile, this information is vital for the initial assessment by safety professionals.
Step 2: Hazard Assessment In the absence of toxicological data, treat this compound as a hazardous substance. Assume it may be toxic, an irritant, or environmentally harmful. The precautionary principle should be applied. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling the compound.
Step 3: Consultation with EHS Contact your institution's Environmental Health & Safety (EHS) office. This is a mandatory step. Provide them with all the information gathered in Step 1. The EHS department has the expertise and resources to classify the waste and determine the correct disposal route in compliance with local, state, and federal regulations.
Step 4: Segregation and Labeling Pending EHS guidance, segregate the this compound waste from other chemical waste streams.[1][2] Store it in a compatible, sealed, and clearly labeled container.[2][3] The label should include:
-
The name of the chemical: "this compound"
-
The quantity of waste
-
The words "Caution: Hazardous Waste. Full Toxicological Properties Unknown."
-
The date of accumulation and the name of the generating researcher/laboratory.
Step 5: Follow EHS Instructions for Disposal The EHS office will provide specific instructions for the final disposal of the waste. This may involve packaging the waste for pickup by a specialized hazardous waste contractor.[4] The cost of analysis and disposal of unknown or uncharacterized chemicals is typically the responsibility of the generating department.[4] Do not attempt to dispose of this compound down the drain or in regular trash.[4]
Chemical and Physical Properties
The following table summarizes the known quantitative data for this compound, which should be provided to your EHS office.
| Property | Value | Source |
| Chemical Formula | C₂₇H₄₈N₆O₈ | [3][4] |
| Molecular Weight | 584.715 g/mol | [3] |
| Exact Mass | 584.3534 g/mol | [3] |
Disposal Determination Workflow
The following diagram illustrates the logical workflow for safely determining the disposal procedure for a chemical with incomplete safety information.
References
Personal protective equipment for handling Dehydroxynocardamine
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure when handling Dehydroxynocardamine. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields | Must comply with EN166 standards or equivalent. |
| Hand Protection | Compatible Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended. Gloves must be inspected prior to use. Proper glove removal technique (without touching the outer surface) must be followed. |
| Skin and Body Protection | Laboratory Coat | A long-sleeved lab coat should be worn to prevent skin contact.[1] |
| Respiratory Protection | Dust Mask or Respirator | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator should be used. For higher-level protection, a NIOSH-approved half-face respirator is recommended.[1] |
Operational Plan: Handling this compound
A systematic approach to handling this compound is crucial for minimizing exposure risks. The following workflow outlines the procedural steps from preparation to post-handling cleanup.
1. Preparation:
-
Ensure all necessary PPE is correctly donned before handling the compound.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.[1]
-
Have an emergency spill kit readily accessible.
2. Handling and Solution Preparation:
-
This compound is typically supplied as a solid.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.[1]
-
This compound is soluble in organic solvents such as ethanol, methanol, DMSO, and dichloromethane.
3. Spill Response:
-
Minor Spill:
-
Alert people in the immediate area.
-
Wear appropriate PPE, including a respirator, gloves, and a lab coat.
-
Cover the spill with an absorbent material suitable for chemical spills.
-
Carefully sweep or scoop up the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert safety personnel and follow institutional emergency procedures.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Collection: All contaminated materials, including gloves, absorbent materials, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Method: The preferred method for the disposal of this compound, like many organic chemical wastes, is incineration by a licensed professional waste disposal service.
Experimental Workflow for Handling this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
